Isoreserpiline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3/t12-,14-,16-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWJRZQNNZVCHR-HAHWVIBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317309 | |
| Record name | Isoreserpiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572-67-8 | |
| Record name | Isoreserpiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoreserpiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoreserpiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (19α,20α)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ISORESERPILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T56CD574C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Isoreserpiline from Rauwolfia Species
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of isoreserpiline, a bioactive indole alkaloid found in various Rauwolfia species. The document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It details the experimental protocols for extraction and purification, presents key physicochemical and spectroscopic data, and visualizes the isolation workflow.
Introduction to this compound
Rauwolfia is a genus of evergreen trees and shrubs in the family Apocynaceae, native to tropical and subtropical regions. These plants are renowned for being a rich source of over 287 distinct alkaloids, many of which possess significant pharmacological properties.[1] While reserpine is the most famous of these for its antihypertensive and antipsychotic effects, numerous other alkaloids, including this compound, contribute to the plant's medicinal profile.[2]
This compound (C₂₃H₂₈N₂O₅) is the 3-epimer of reserpiline.[3] It has been identified in several plant species, including Rauwolfia canescens, Rauwolfia semperflorens, and Neisosperma poweri.[3][4] Research has indicated its potential as a hypotensive and antipsychotic agent, and it has also shown promise as an efflux pump inhibitor, which could help in overcoming multidrug resistance in bacteria.[3] This guide focuses on the technical aspects of its discovery and the methodologies for its isolation from its natural plant sources.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are crucial for its identification and characterization. The data compiled below is essential for researchers working on its isolation and analysis.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈N₂O₅ | [4] |
| Molecular Weight | 412.5 g/mol | [4] |
| CAS Number | 572-67-8 | [4] |
| IUPAC Name | methyl (1S,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | [4] |
| Appearance | Off-white solid | [3] |
| Solubility | Soluble in methanol or DMSO | [3] |
Spectroscopic analysis is indispensable for the structural elucidation of natural products. While a comprehensive list of spectral peaks is beyond the scope of this guide, the primary techniques used for this compound are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5] Complete ¹H and ¹³C NMR assignments are critical for confirming the identity and stereochemistry of the isolated compound.[5]
Experimental Protocols for Isolation and Purification
The isolation of this compound from Rauwolfia plant material, typically the roots, follows a systematic phytochemical workflow involving extraction, fractionation, and chromatographic purification.[6][7]
Plant Material Preparation and Extraction
-
Collection and Preparation : The roots of the selected Rauwolfia species are collected, washed thoroughly with tap water to remove debris, and dried in an oven at a controlled temperature (typically not exceeding 60°C) to prevent degradation of thermolabile compounds.[8] The dried roots are then pulverized into a coarse powder to increase the surface area for efficient solvent extraction.
-
Defatting (Optional but Recommended) : The powdered root material is first extracted with a non-polar solvent, such as hexane, using a Soxhlet apparatus or cold maceration. This step removes fats, waxes, and other non-polar constituents that could interfere with subsequent alkaloid extraction and purification.[6]
-
Alkaloid Extraction : Following defatting, the plant material is extracted with a polar solvent, most commonly methanol or ethanol.[9] Cold maceration for an extended period (e.g., 72 hours) or hot extraction in a Soxhlet apparatus can be employed.[6] The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude methanolic or ethanolic extract.
Fractionation by Solvent Partitioning
The crude extract contains a complex mixture of compounds. To enrich the alkaloid content, a liquid-liquid partitioning process is performed.
-
The crude methanolic extract is suspended in an aqueous acidic solution (e.g., 0.01 M HCl) to protonate the basic alkaloids, rendering them water-soluble.[2]
-
This aqueous solution is then washed with a non-polar solvent like chloroform to remove remaining non-alkaloidal impurities.
-
The pH of the aqueous layer is then adjusted to be alkaline (pH > 8) with a base such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.
-
The alkaline aqueous solution is successively partitioned with organic solvents of increasing polarity, such as chloroform, ethyl acetate, and butanol.[6][7] The indole alkaloids, including this compound, are typically concentrated in the chloroform fraction.[6] Each fraction is collected and concentrated using a rotary evaporator.
Chromatographic Purification
The alkaloid-rich chloroform fraction is subjected to chromatographic techniques to isolate individual compounds.
-
Column Chromatography (CC) : This is the primary method for purification. The chloroform fraction is adsorbed onto a solid support (e.g., silica gel) and loaded onto a glass column packed with the same adsorbent.[6]
-
Elution : The column is eluted with a solvent system of gradually increasing polarity. A common gradient might start with 100% chloroform and gradually introduce methanol (e.g., chloroform:methanol 99:1, 98:2, etc.).[6]
-
Fraction Monitoring : The eluent is collected in numerous small fractions. These fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.[6][7] Fractions with similar TLC profiles (i.e., the same spots with identical Rf values) are pooled together.
-
Final Purification : Fractions containing this compound may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity (>95%).[3]
Structural Elucidation
The final step is to confirm the identity of the purified compound as this compound.
-
Spectroscopic Analysis : The pure isolate is subjected to advanced spectroscopic methods, including Mass Spectrometry (for molecular weight determination) and extensive 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HMBC, HMQC) to fully elucidate its structure and stereochemistry.[5][7]
-
Data Comparison : The obtained spectroscopic data is compared with published data for this compound to confirm its identity.[5]
Visualized Workflows and Mechanisms
Diagrams are provided to visually represent the logical and experimental processes described.
Caption: General workflow for the isolation of this compound.
Caption: Proposed mechanism of this compound as an efflux pump inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. bioaustralis.com [bioaustralis.com]
- 4. This compound | C23H28N2O5 | CID 161345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aktpublication.com [aktpublication.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistryjournal.in [chemistryjournal.in]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isoreserpiline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoreserpiline is a naturally occurring indole alkaloid found in various plant species of the Rauwolfia genus. It is a diastereomer of reserpiline and has garnered interest for its potential pharmacological activities, including antipsychotic and antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It also outlines a general experimental protocol for its isolation from natural sources and discusses its hypothesized mechanism of action, drawing parallels with the well-understood pharmacology of the related compound, reserpine. While detailed experimental data for this compound are limited in publicly accessible literature, this guide consolidates the available information to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound possesses a complex pentacyclic ring system characteristic of the yohimbine-type alkaloids. Its chemical formula is C23H28N2O5, and its molecular weight is approximately 412.49 g/mol .[1] The systematic IUPAC name for this compound is methyl (1S,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate.[1]
Stereochemistry
The stereochemistry of this compound is critical to its structure and biological activity. The molecule contains several chiral centers, with the absolute configuration established as (1S,15S,16S,20S).[1] This specific spatial arrangement of substituents distinguishes it from its other diastereomers, such as reserpiline. The defined stereochemistry is crucial for its interaction with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily computationally derived from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C23H28N2O5 | PubChem CID 161345[1] |
| Molecular Weight | 412.49 g/mol | PubChem CID 161345[1] |
| IUPAC Name | methyl (1S,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | PubChem CID 161345[1] |
| InChI Key | FGWJRZQNNZVCHR-HAHWVIBASA-N | PubChem CID 161345[1] |
| SMILES | C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | PubChem CID 161345[1] |
| XLogP3 | 3.3 | PubChem CID 161345 |
| Hydrogen Bond Donor Count | 1 | PubChem CID 161345[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem CID 161345 |
| Rotatable Bond Count | 3 | PubChem CID 161345 |
Spectroscopic Data
Experimental Protocols
General Protocol for Isolation from Rauwolfia Species
While a specific, detailed experimental protocol for the isolation of this compound is not available, a general procedure for the extraction and fractionation of alkaloids from Rauwolfia species can be outlined. This serves as a foundational methodology that can be optimized for the specific isolation of this compound.
3.1.1. Extraction
-
Air-dry and pulverize the plant material (e.g., roots of Rauwolfia serpentina).
-
Perform exhaustive extraction of the powdered material with a suitable solvent, such as methanol or ethanol, using a Soxhlet apparatus.
-
Concentrate the resulting crude extract under reduced pressure to yield a viscous residue.
3.1.2. Acid-Base Partitioning
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.
-
Wash the acidic solution with a nonpolar solvent (e.g., hexane or diethyl ether) to remove neutral and weakly basic compounds.
-
Basify the aqueous layer with a base (e.g., NH₄OH or Na₂CO₃) to a pH of approximately 9-10 to deprotonate the alkaloids, making them soluble in organic solvents.
-
Extract the liberated alkaloids into an immiscible organic solvent, such as chloroform or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude alkaloid fraction.
3.1.3. Chromatographic Purification
-
Subject the crude alkaloid fraction to column chromatography over silica gel or alumina.
-
Elute the column with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient).
-
Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the desired compound.
-
Further purify the this compound-containing fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.
Biological Activity and Hypothesized Signaling Pathway
This compound has been reported to exhibit antipsychotic and antibacterial activities. Its antibacterial effect is thought to stem from the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell.
The precise molecular mechanism underlying the antipsychotic effects of this compound has not been fully elucidated. However, due to its structural similarity to reserpine, it is hypothesized to act in a similar manner. Reserpine exerts its antipsychotic and antihypertensive effects by irreversibly inhibiting the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for transporting monoamines, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into synaptic vesicles for subsequent release. Inhibition of VMAT2 leads to the depletion of these neurotransmitters in the presynaptic terminal, as they are metabolized by monoamine oxidase (MAO) in the cytoplasm. The resulting decrease in monoaminergic neurotransmission is believed to be the basis for its therapeutic effects.
Given the structural analogy, it is plausible that this compound also targets VMAT2, leading to a similar cascade of neurochemical changes.
Conclusion
This compound is a stereochemically complex indole alkaloid with demonstrated biological activities. While its fundamental chemical structure is well-defined, there is a notable lack of comprehensive, publicly available quantitative data, such as detailed NMR and crystallographic information, as well as specific, reproducible experimental protocols for its isolation and synthesis. The elucidation of its precise mechanism of action, particularly concerning its antipsychotic effects, remains an area for further investigation. This guide provides a consolidated overview of the current knowledge on this compound and highlights the existing gaps, thereby aiming to stimulate further research into this promising natural product.
References
Isoreserpiline: A Technical Guide for Researchers
FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PURPOSES ONLY
Abstract
Isoreserpiline, a naturally occurring indole alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activities, and the experimental methodologies used to elucidate its effects. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed protocols and insights into its mechanism of action.
Chemical Identity
This compound is a diastereomer of reserpiline, characterized by the following properties:
| Property | Value |
| CAS Number | 572-67-8[1][2] |
| Molecular Formula | C23H28N2O5[1][2] |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | methyl (1S,15S,16S,17aR,18aS)-16,17-dimethoxy-1-methyl-1,2,15,16,17,17a,18,18a-octahydro-3H-15,18-epoxy-2,5-methano-4H-pyrido[2,1-b][1][3]oxazocino[5,4-f]indolizine-1-carboxylate |
| Synonyms | 3-Isoreserpiline, Neoreserpiline |
Biological Activities
This compound has demonstrated notable biological activities, primarily in the areas of antibacterial synergy and antipsychotic potential.
Synergistic Antibacterial Activity
This compound exhibits a significant synergistic effect with antibiotics, particularly against resistant bacterial strains. It has been shown to potentiate the activity of nalidixic acid against both sensitive and resistant strains of Escherichia coli. This suggests a potential role for this compound in overcoming antibiotic resistance. The underlying mechanism is believed to involve the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell.
Antipsychotic Potential
Studies in animal models have indicated that this compound possesses antipsychotic properties. Specifically, it has been shown to reduce amphetamine-induced hyperactivity in mice, a common preclinical screen for antipsychotic drugs. The proposed mechanism of action involves the modulation of dopaminergic and serotonergic pathways in the central nervous system, which are known to be dysregulated in psychotic disorders.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biological activities of this compound.
Synergistic Antibacterial Activity: Checkerboard Assay
The checkerboard assay is a common method to evaluate the synergistic effect of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with an antibiotic against a specific bacterial strain.
Materials:
-
This compound
-
Antibiotic of interest (e.g., Nalidixic acid)
-
Bacterial strain (e.g., E. coli)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of this compound and the antibiotic in MHB in separate tubes.
-
In a 96-well plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the antibiotic dilutions to the wells in a horizontal orientation (rows).
-
Add 50 µL of the this compound dilutions to the wells in a vertical orientation (columns). This creates a matrix of varying concentrations of both compounds.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index using the following formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 1: Additive
-
1 to 4: Indifference
-
4: Antagonism
Antipsychotic Activity: Amphetamine-Induced Hyperactivity in Mice
This model is used to screen for potential antipsychotic activity by assessing a compound's ability to counteract the stimulant effects of amphetamine.
Objective: To evaluate the effect of this compound on amphetamine-induced locomotor hyperactivity in mice.
Materials:
-
This compound
-
d-Amphetamine sulfate
-
Male Swiss albino mice (20-25 g)
-
Open-field activity chambers equipped with infrared beams
-
Saline solution (vehicle)
Procedure:
-
Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
On the day of the experiment, habituate individual mice to the open-field chambers for 30 minutes.
-
Administer this compound (e.g., 25 mg/kg, intraperitoneally) or vehicle to different groups of mice.
-
After a pretreatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 2 mg/kg, intraperitoneally) to all mice.
-
Immediately place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60 minutes).
-
Analyze the data to compare the locomotor activity of the this compound-treated group with the vehicle-treated control group.
Mechanism of Action: Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This assay is used to determine if a compound can inhibit bacterial efflux pumps by measuring the intracellular accumulation of a fluorescent substrate, ethidium bromide (EtBr).
Objective: To assess the ability of this compound to inhibit efflux pumps in a bacterial strain.
Materials:
-
This compound
-
Bacterial strain known to overexpress efflux pumps
-
Ethidium bromide (EtBr)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP, a known efflux pump inhibitor)
-
Phosphate-buffered saline (PBS)
-
Fluorometer
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cells with PBS and resuspend them in PBS to a specific optical density.
-
Add EtBr to the bacterial suspension to a final concentration of 1-2 µg/mL.
-
Aliquot the bacterial suspension into a 96-well black microplate.
-
Add this compound, CCCP (positive control), or vehicle (negative control) to the respective wells.
-
Measure the fluorescence intensity over time at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
An increase in fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of EtBr efflux.
Signaling Pathways and Logical Relationships
The biological effects of this compound can be visualized through the following diagrams, which illustrate the proposed mechanisms and experimental workflows.
Caption: Proposed Antipsychotic Mechanism of this compound.
Caption: Experimental Workflow for Investigating Antibacterial Synergy.
Conclusion
This compound is a promising natural compound with multifaceted biological activities that warrant further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore its therapeutic potential. Future studies should focus on elucidating the precise molecular targets and signaling cascades involved in its antipsychotic and antibacterial synergistic effects to pave the way for its potential development as a novel therapeutic agent.
References
- 1. Ethidium bromide MIC screening for enhanced efflux pump gene expression or efflux activity in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Isoreserpiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoreserpiline, a naturally occurring indole alkaloid, has garnered significant interest within the scientific community for its diverse biological activities. Found in various plant species, notably of the Rauwolfia genus, this compound has demonstrated potential as both an antibacterial synergist and an antipsychotic agent. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological signaling pathways.
Physical and Chemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C₂₃H₂₈N₂O₅.[1] It presents as an off-white to solid powder and is sparingly soluble in common organic solvents, with good solubility reported in methanol and dimethyl sulfoxide (DMSO).[2] Key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₈N₂O₅ | [1] |
| Molecular Weight | 412.49 g/mol | [1] |
| CAS Number | 572-67-8 | [2] |
| Appearance | Off-white solid powder | [2] |
| Melting Point | 208.94 °C | [3] |
| Solubility | Soluble in methanol and DMSO | [2] |
| Purity (typical) | >95% by HPLC | [2] |
| Storage Conditions | Long-term at -20°C | [2] |
Spectral Data for Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available dataset of assigned peaks was not found in the initial search, literature references indicate that both ¹H and ¹³C NMR data for this compound have been published.[3] This data is crucial for confirming the complex ring structure and stereochemistry of the molecule.
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show a complex pattern of signals corresponding to the numerous protons in distinct chemical environments within the molecule's intricate polycyclic framework. Key regions of interest would include the aromatic protons of the indole ring, the methoxy group singlets, and the aliphatic protons of the multiple ring systems, with their characteristic chemical shifts and coupling constants providing valuable structural information.
-
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each of the 23 carbon atoms in the molecule. The chemical shifts would differentiate between sp²-hybridized carbons of the aromatic and vinyl groups and the sp³-hybridized carbons of the aliphatic portions of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. These would likely include:
-
N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the indole N-H group.
-
C-H stretching: Bands just below 3000 cm⁻¹ for aliphatic C-H bonds and potentially just above 3000 cm⁻¹ for aromatic and vinylic C-H bonds.
-
C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C=C stretching: Bands in the 1600-1650 cm⁻¹ region for the aromatic and vinylic C=C bonds.
-
C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the ether and ester C-O bonds.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The exact mass of this compound is 412.1998 g/mol .[1] Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed to generate the mass spectrum. The fragmentation pattern would provide valuable information about the connectivity of the molecule, with characteristic losses of functional groups such as the methoxycarbonyl group and fragmentation of the ring systems.
Experimental Protocols
Isolation of this compound from Rauwolfia tetraphylla
The following is a generalized protocol for the isolation of this compound from the leaves of Rauwolfia tetraphylla, a known source of the compound.[1] This should be adapted and optimized based on laboratory conditions and available equipment.
1. Extraction:
- Air-dry and powder the leaves of Rauwolfia tetraphylla.
- Perform a Soxhlet extraction of the powdered plant material with methanol.
- Concentrate the methanolic extract under reduced pressure to obtain a crude residue.
2. Acid-Base Partitioning:
- Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid.
- Filter the acidic solution to remove non-alkaloidal material.
- Basify the filtrate to a pH of 9-10 with ammonium hydroxide.
- Extract the liberated alkaloids with a suitable organic solvent, such as chloroform or dichloromethane.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Evaporate the solvent to yield the crude alkaloid fraction.
3. Chromatographic Separation:
- Subject the crude alkaloid fraction to column chromatography over silica gel.
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
- Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with Dragendorff's reagent or under UV light.
- Combine fractions containing the compound of interest (this compound).
- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
Biological Activity and Signaling Pathways
This compound exhibits two primary, well-documented biological activities: the potentiation of antibiotics against resistant bacteria and antipsychotic effects.
Antibacterial Synergism: Efflux Pump Inhibition
A significant mechanism of antibiotic resistance in bacteria is the active efflux of drugs from the cell by membrane-bound transporter proteins known as efflux pumps. This compound has been shown to act as an efflux pump inhibitor (EPI). By inhibiting these pumps, this compound increases the intracellular concentration of co-administered antibiotics, thereby restoring their efficacy against resistant bacterial strains.
The precise mechanism of inhibition is an area of active research, but it is believed to involve the binding of this compound to the efflux pump proteins, either competitively or non-competitively, which disrupts their ability to transport antibiotic substrates out of the bacterial cell. This synergistic effect has been observed against various bacterial species.
Antipsychotic Activity: Modulation of Neurotransmitter Signaling
The antipsychotic properties of this compound are thought to be mediated through its interaction with key neurotransmitter systems in the central nervous system, particularly the dopaminergic and serotonergic pathways. While specific binding affinities and functional data for this compound are not extensively detailed in readily available literature, its structural similarity to other Rauwolfia alkaloids, such as reserpine, suggests a potential mechanism involving the modulation of dopamine and serotonin receptors.
-
Dopamine Receptor Signaling: Antipsychotic drugs often act as antagonists or partial agonists at dopamine D2 receptors. This modulation helps to alleviate the positive symptoms of psychosis. It is hypothesized that this compound may interact with D2 receptors, thereby influencing downstream signaling cascades that regulate neuronal excitability and neurotransmission.
-
Serotonin Receptor Signaling: The serotonin system, particularly the 5-HT2A receptors, is another important target for atypical antipsychotic medications. Antagonism at these receptors is associated with a lower incidence of extrapyramidal side effects and potential efficacy against the negative symptoms of schizophrenia. This compound may also exert its effects through modulation of the serotonin system.
Further research, including radioligand binding assays and functional studies, is necessary to fully elucidate the specific interactions of this compound with these receptor subtypes and their downstream signaling pathways.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential. Its well-defined physical and chemical properties, coupled with its intriguing biological activities, make it a compelling subject for further research and development. This guide provides a foundational understanding of this compound, serving as a valuable resource for scientists working to unlock its full potential in the fields of infectious disease and neuroscience. Future investigations should focus on elucidating the precise molecular interactions of this compound with its biological targets to facilitate the design of novel and more effective therapeutic agents.
References
The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Isoreserpiline in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoreserpiline, a monoterpenoid indole alkaloid (MIA) found in plants of the Rauwolfia genus, holds significant pharmacological interest. While its complete biosynthetic pathway has not been fully elucidated, it is widely accepted to share a common origin with the well-characterized ajmaline biosynthesis pathway. This technical guide provides an in-depth exploration of the core biosynthetic route leading to the ajmalan scaffold, which serves as the backbone of this compound. We present a comprehensive overview of the key enzymes, intermediates, and their known quantitative data. Detailed experimental protocols for the characterization of these enzymes are provided, alongside visualizations of the metabolic and experimental workflows to facilitate a deeper understanding for researchers in natural product synthesis and drug development.
Introduction
The monoterpenoid indole alkaloids (MIAs) are a vast and structurally diverse class of plant secondary metabolites, many of which possess significant medicinal properties. This compound, a constituent of Rauwolfia serpentina, belongs to this family. Its structural similarity to the antiarrhythmic drug ajmaline suggests a closely related biosynthetic origin. Understanding the enzymatic machinery responsible for the synthesis of this compound is paramount for its sustainable production through metabolic engineering and for the discovery of novel derivatives with improved therapeutic profiles.
This guide delineates the established biosynthetic pathway to the ajmalan core, which is the presumed precursor to this compound. While the final enzymatic step leading to this compound remains to be definitively characterized, this document provides a robust framework based on the current scientific literature.
The Core Biosynthetic Pathway: From Primary Metabolites to the Ajmalan Scaffold
The biosynthesis of this compound is believed to follow the well-established ajmaline pathway, originating from the primary metabolites tryptophan and the iridoid secologanin. This intricate process involves a series of enzymatic reactions, each contributing to the stepwise assembly of the complex alkaloid structure.
Early Steps: Formation of Strictosidine
The pathway initiates with the decarboxylation of L-tryptophan to tryptamine, catalyzed by Tryptophan Decarboxylase (TDC) . Concurrently, the monoterpenoid pathway supplies secologanin. These two precursors are then condensed in a Pictet-Spengler reaction by Strictosidine Synthase (STR) to form strictosidine, the universal precursor for most MIAs[1]. The subsequent removal of the glucose moiety by Strictosidine β-D-Glucosidase (SGD) generates a highly reactive aglycone, which serves as a crucial branch point for various MIA biosynthetic pathways[1][2].
Formation of the Sarpagan-type Skeleton
The strictosidine aglycone undergoes a series of rearrangements and enzymatic conversions to form the sarpagan bridge, a key structural feature of this alkaloid subgroup. This transformation is initiated by the Sarpagan Bridge Enzyme (SBE) , a P450-dependent monooxygenase, which converts the aglycone to polyneuridine aldehyde[3].
Conversion to the Ajmalan-type Skeleton
The pathway then diverges towards the ajmalan skeleton. Polyneuridine Aldehyde Esterase (PNAE) , an α/β-hydrolase fold enzyme, catalyzes the conversion of polyneuridine aldehyde to 16-epi-vellosimine by hydrolyzing the methyl ester and facilitating a subsequent decarboxylation[4][5][6][7][8]. This is a pivotal step, transforming the C10 monoterpenoid unit into a C9 unit.
The formation of the characteristic ajmalan ring system is then catalyzed by Vinorine Synthase (VS) , an acetyl-CoA dependent acyltransferase. It facilitates the cyclization of 16-epi-vellosimine to vinorine[9][10][11][12][13][14]. Vinorine is subsequently hydroxylated by Vinorine Hydroxylase (VH) , a cytochrome P450 enzyme, to produce vomilenine[3].
Late-stage Modifications to Ajmaline
The final steps leading to ajmaline involve a series of reductions and modifications. Vomilenine Reductase (VR) , an NADPH-dependent enzyme, reduces the indolenine double bond of vomilenine to yield 1,2-dihydrovomilenine[3][13][15]. This is followed by another reduction reaction catalyzed by 1,2-Dihydrovomilenine Reductase (DHVR) to produce 17-O-acetylnorajmaline.
The acetyl group at the C17 position is then removed by Acetylajmalan Esterase (AAE) to give norajmaline[9]. Finally, Norajmaline N-methyltransferase (NAMT) catalyzes the methylation of the indole nitrogen to yield ajmaline[16].
Figure 1. The proposed biosynthetic pathway of this compound, based on the established ajmaline pathway.
Putative Final Step to this compound: An Unresolved Question
A comparison of the chemical structures of ajmaline and this compound reveals key differences, primarily the presence of two methoxy groups on the aromatic ring of this compound. This strongly suggests that the final steps in this compound biosynthesis involve O-methylation reactions. The biosynthesis of another Rauwolfia alkaloid, reserpine, involves late-stage O-methylation catalyzed by specific O-methyltransferases (OMTs)[10][17]. It is therefore hypothesized that one or more specific OMTs act on a late-stage intermediate of the ajmaline pathway, such as norajmaline or a related compound, to produce this compound. The identification and characterization of these putative OMTs represent a key area for future research.
Quantitative Data of Biosynthetic Enzymes
The following table summarizes the available quantitative data for the key enzymes in the ajmaline biosynthetic pathway. It is important to note that these values can vary depending on the plant species, tissue type, and experimental conditions.
| Enzyme | Abbreviation | Substrate(s) | K_m_ (µM) | K_cat_ (s⁻¹) | Specific Activity | Source Organism | Reference(s) |
| Tryptophan Decarboxylase | TDC | L-Tryptophan | - | - | - | Catharanthus roseus | [18] |
| Strictosidine Synthase | STR | Tryptamine, Secologanin | 9, - | - | 300-400 nkat/mg | Catharanthus roseus | [9][19] |
| Polyneuridine Aldehyde Esterase | PNAE | Polyneuridine aldehyde | - | - | - | Rauwolfia serpentina | [20] |
| Vinorine Synthase | VS | 16-epi-Vellosimine, Acetyl-CoA | 7.5, 57 | - | - | Rauwolfia serpentina | [12] |
| Vomilenine Reductase | VR | Vomilenine, NADPH | - | - | - | Rauwolfia serpentina | [3] |
| Acetylajmalan Esterase | AAE | 17-O-Acetylnorajmaline | - | - | - | Rauwolfia serpentina | [21] |
| Norajmaline N-methyltransferase | NAMT | Norajmaline, S-Adenosylmethionine | - | - | - | Rauwolfia serpentina | [16] |
Experimental Protocols
This section provides detailed methodologies for the assay of key enzymes in the biosynthetic pathway.
Tryptophan Decarboxylase (TDC) Activity Assay
This protocol is based on the fluorometric detection of tryptamine produced from L-tryptophan[18].
Materials:
-
Enzyme extract
-
L-Tryptophan solution (e.g., 10 mM in assay buffer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 5 mM pyridoxal-5'-phosphate)
-
Ethyl acetate
-
Sodium hydroxide (e.g., 2 M)
-
Tryptamine standard solutions
Procedure:
-
Prepare the reaction mixture containing assay buffer, L-tryptophan, and enzyme extract in a microcentrifuge tube.
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding sodium hydroxide to raise the pH to >11.
-
Add ethyl acetate to the tube, vortex vigorously to extract the tryptamine into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Measure the fluorescence of the ethyl acetate extract using a spectrofluorometer with excitation and emission wavelengths of approximately 280 nm and 350 nm, respectively.
-
Quantify the amount of tryptamine produced by comparing the fluorescence to a standard curve prepared with known concentrations of tryptamine.
Figure 2. Workflow for the Tryptophan Decarboxylase (TDC) activity assay.
Strictosidine Synthase (STR) Activity Assay
This protocol utilizes High-Performance Liquid Chromatography (HPLC) to monitor the formation of strictosidine[10].
Materials:
-
Enzyme extract
-
Tryptamine solution (e.g., 5 mM in assay buffer)
-
Secologanin solution (e.g., 5 mM in assay buffer)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Methanol
-
HPLC system with a C18 column and UV detector
Procedure:
-
Combine the assay buffer, tryptamine, secologanin, and enzyme extract in a reaction vessel.
-
Incubate at the optimal temperature (e.g., 30°C) for a specific time.
-
Terminate the reaction by adding an equal volume of cold methanol.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant by reverse-phase HPLC.
-
Monitor the eluent at a wavelength suitable for detecting strictosidine (e.g., 225 nm or 280 nm).
-
Quantify strictosidine formation by comparing the peak area to a standard curve.
Figure 3. Workflow for the Strictosidine Synthase (STR) activity assay.
Polyneuridine Aldehyde Esterase (PNAE) Activity Assay
The activity of PNAE can be determined by monitoring the conversion of polyneuridine aldehyde to 16-epi-vellosimine using HPLC or LC-MS.
Materials:
-
Enzyme extract
-
Polyneuridine aldehyde substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Methanol or acetonitrile
-
HPLC or LC-MS system
Procedure:
-
Initiate the reaction by adding the enzyme extract to a solution of polyneuridine aldehyde in the assay buffer.
-
Incubate the reaction mixture at an appropriate temperature.
-
At various time points, take aliquots of the reaction and quench with an organic solvent like methanol or acetonitrile.
-
Clarify the samples by centrifugation.
-
Analyze the samples by HPLC or LC-MS to quantify the decrease in the substrate and the formation of the product, 16-epi-vellosimine.
Vinorine Synthase (VS) Activity Assay
The activity of VS is assayed by monitoring the formation of vinorine from 16-epi-vellosimine and acetyl-CoA, typically using LC-MS for detection.
Materials:
-
Enzyme extract
-
16-epi-vellosimine solution
-
Acetyl-CoA solution
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
LC-MS system
Procedure:
-
Set up the reaction mixture containing the assay buffer, 16-epi-vellosimine, acetyl-CoA, and the enzyme extract.
-
Incubate the mixture at the optimal temperature.
-
Stop the reaction at different time intervals by adding a quenching solution (e.g., acidic methanol).
-
Analyze the reaction products by LC-MS to quantify the amount of vinorine produced.
Vomilenine Reductase (VR) Activity Assay
VR activity can be measured by monitoring the consumption of its cofactor, NADPH, spectrophotometrically.
Materials:
-
Enzyme extract
-
Vomilenine solution
-
NADPH solution
-
Assay buffer (e.g., 50 mM MES buffer, pH 6.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, vomilenine, and the enzyme extract.
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the enzyme activity based on the rate of NADPH consumption using its molar extinction coefficient (6.22 mM⁻¹ cm⁻¹).
Figure 4. Workflow for the Vomilenine Reductase (VR) activity assay.
Acetylajmalan Esterase (AAE) Activity Assay
A general colorimetric assay for esterases using p-nitrophenyl acetate can be adapted for AAE, although a specific assay with 17-O-acetylnorajmaline followed by HPLC or LC-MS analysis would be more specific[20][22][23][24].
Materials (Colorimetric Assay):
-
Enzyme extract
-
p-Nitrophenyl acetate solution
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Spectrophotometer
Procedure (Colorimetric Assay):
-
Equilibrate the assay buffer and enzyme extract to the desired temperature.
-
Initiate the reaction by adding the p-nitrophenyl acetate substrate.
-
Monitor the increase in absorbance at 405 nm, which corresponds to the release of p-nitrophenol.
-
Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol under the assay conditions.
Norajmaline N-methyltransferase (NAMT) Activity Assay
NAMT activity can be determined using a radioenzymatic assay with a radiolabeled methyl donor.
Materials:
-
Enzyme extract
-
Norajmaline solution
-
S-Adenosyl-L-[methyl-¹⁴C]methionine
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Scintillation cocktail and counter
Procedure:
-
Combine the assay buffer, norajmaline, S-Adenosyl-L-[methyl-¹⁴C]methionine, and the enzyme extract.
-
Incubate the reaction at the optimal temperature.
-
Stop the reaction and extract the radiolabeled ajmaline product using an organic solvent.
-
Quantify the amount of radioactivity incorporated into the product using liquid scintillation counting.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in plants is intricately linked to the well-studied ajmaline pathway. This guide has provided a comprehensive overview of the core enzymatic steps, quantitative data, and experimental protocols that form the foundation of our current understanding. The key missing piece of the puzzle is the identification and characterization of the O-methyltransferase(s) responsible for the final conversion of an ajmalan-type intermediate to this compound. Future research efforts, leveraging modern transcriptomics, proteomics, and metabolomics approaches in Rauwolfia species, will be crucial to unraveling this final step. The elucidation of the complete this compound biosynthetic pathway will not only be a significant scientific achievement but will also open up new avenues for the biotechnological production of this valuable alkaloid and its derivatives for pharmaceutical applications.
References
- 1. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Elucidation of the biosynthetic pathway of reserpine | Sciety Labs (Experimental) [labs.sciety.org]
- 4. Metabolic engineering of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyneuridine Aldehyde Esterase - Proteopedia, life in 3D [proteopedia.org]
- 7. Acetyltransfer in natural product biosynthesis--functional cloning and molecular analysis of vinorine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyneuridine-aldehyde esterase - Wikipedia [en.wikipedia.org]
- 9. Strictosidine synthase from Catharanthus roseus: purification and characterization of multiple forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vomilenine reductase--a novel enzyme catalyzing a crucial step in the biosynthesis of the therapeutically applied antiarrhythmic alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vinorine synthase - Wikipedia [en.wikipedia.org]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. portlandpress.com [portlandpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 23. researchgate.net [researchgate.net]
- 24. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Isoreserpiline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Isoreserpiline is a naturally occurring indole alkaloid. Structurally related to other compounds found in the Rauwolfia species, it is presumed to share some of their pharmacological properties. The key reported activities of this compound include:
-
Antipsychotic Activity : Suggests potential interaction with central nervous system (CNS) receptors, such as dopamine and serotonin receptors.
-
Hypotensive Activity : Implies effects on the cardiovascular system, possibly through interaction with adrenergic receptors.
-
Antibacterial Synergist : Known to inhibit bacterial efflux pumps, which can restore or enhance the efficacy of antibiotics against resistant bacteria.
-
Blood-Brain Barrier (BBB) Penetration : this compound is reported to be BBB-penetrable, a crucial characteristic for CNS-acting drugs.
The lack of detailed quantitative data necessitates further research to fully elucidate its therapeutic potential and mechanism of action.
Putative Mechanisms of Action
Antipsychotic Effects
The antipsychotic effects of many compounds are often attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors in the brain. Antagonism at these receptors is a common mechanism for both typical and atypical antipsychotic drugs. While it is hypothesized that this compound may act through this pathway, specific binding affinities (Kᵢ values) and functional activities (EC₅₀/IC₅₀ values) at these receptors are not documented in the available literature.
Hypotensive Effects
The hypotensive action of related alkaloids often involves the modulation of adrenergic receptors (e.g., alpha-1 and alpha-2). Blockade of α₁-adrenoceptors can lead to vasodilation and a decrease in blood pressure. The precise mechanism for this compound's hypotensive activity, including its receptor binding profile and functional effects on vascular tone, remains to be experimentally determined.
Bacterial Efflux Pump Inhibition
This compound has been noted for its ability to inhibit bacterial efflux pumps. These pumps are a significant mechanism of antibiotic resistance, actively transporting antibiotics out of the bacterial cell. By inhibiting these pumps, this compound can increase the intracellular concentration of co-administered antibiotics, thereby restoring their effectiveness. Quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) against specific bacterial pumps, are needed to quantify this activity.
Quantitative Pharmacological Data (Illustrative Tables)
Due to the absence of specific experimental data for this compound, the following tables are provided as templates to guide future research and data presentation.
Table 1: Receptor Binding Affinity Profile of this compound (Hypothetical Data)
| Receptor Target | Radioligand | Kᵢ (nM) | Source |
| Dopamine D₂ | [³H]-Spiperone | Data not available | - |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Data not available | - |
| α₁-Adrenergic | [³H]-Prazosin | Data not available | - |
| α₂-Adrenergic | [³H]-Yohimbine | Data not available | - |
Table 2: In Vitro Functional Activity of this compound (Hypothetical Data)
| Assay | Cell Line/Tissue | Parameter | Value (IC₅₀/EC₅₀, nM) | Source |
| D₂ Receptor Functional Antagonism | CHO-D₂ cells | cAMP Inhibition | Data not available | - |
| 5-HT₂ₐ Receptor Functional Antagonism | HEK293-5HT₂ₐ cells | Calcium Flux | Data not available | - |
| Bacterial Efflux Pump Inhibition | S. aureus (NorA) | Ethidium Bromide Efflux | Data not available | - |
Table 3: Pharmacokinetic Parameters of this compound (Hypothetical Data)
| Species | Route | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | t₁/₂ (h) | Bioavailability (%) |
| Rat | IV | Data not available | Data not available | Data not available | - |
| Rat | PO | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols for key experiments that would be necessary to determine the pharmacological profile of this compound.
Radioligand Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound for a target receptor (e.g., Dopamine D₂).
-
Membrane Preparation : Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Assay Buffer : A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions) is prepared.
-
Competition Binding :
-
A constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) is used.
-
Increasing concentrations of this compound (the competitor) are added to a series of assay tubes.
-
Tubes for determining total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand) are included.
-
-
Incubation : The mixture of membranes, radioligand, and this compound is incubated at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Bacterial Efflux Pump Inhibition Assay (Ethidium Bromide-Agar Method)
This method provides a qualitative or semi-quantitative assessment of efflux pump inhibition.
-
Plate Preparation : Agar plates are prepared containing a sub-inhibitory concentration of an antibiotic to which the test bacterium is resistant, and a range of concentrations of ethidium bromide (EtBr).
-
Inoculation : The test bacterial strain is streaked onto the agar plates.
-
Inhibitor Application : A disk impregnated with a known concentration of this compound is placed on the agar.
-
Incubation : Plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Visualization : The plates are observed under UV light. Inhibition of the efflux pump by this compound will lead to increased intracellular accumulation of EtBr, resulting in a fluorescent zone around the disk. The size of the zone can be used as a measure of inhibitory activity.
Visualizations
The following diagrams are provided as examples of how experimental workflows and signaling pathways could be visualized. Note: The signaling pathway is a hypothetical representation and has not been experimentally validated for this compound.
Unraveling the Antibacterial Action of Isoreserpiline: A Technical Guide to Mechanistic Elucidation
Disclaimer: As of November 2025, specific experimental studies detailing the antibacterial mechanism of action of the monoterpene indole alkaloid isoreserpiline are not available in the public domain. This compound is a known constituent of plants from the Rauwolfia genus, including Rauwolfia serpentina and Rauwolfia tetraphylla.[1] Extracts from these plants have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria, which is attributed to their rich alkaloid content.[2][3][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antibacterial mechanism of action of a novel plant-derived compound, using this compound as a prospective case. The methodologies outlined herein are standard approaches in the field of antimicrobial research.
Initial Characterization of Antibacterial Activity
The first step in elucidating the mechanism of action is to quantify the antibacterial potency of the compound. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Template for Summarizing MIC and MBC Data
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | |||
| Enterococcus faecalis ATCC 29212 | Gram-positive | |||
| Escherichia coli ATCC 25922 | Gram-negative | |||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | |||
| Klebsiella pneumoniae ATCC 10031 | Gram-negative |
Investigating the Integrity of the Bacterial Cell Envelope
A common mechanism for antibacterial agents is the disruption of the bacterial cell wall or membrane, leading to leakage of cellular contents and cell death.
Assessment of Cell Membrane Permeability
Increased membrane permeability can be assessed using fluorescent probes that are normally excluded from the cell.
Table 2: Template for Summarizing Membrane Permeability Assay Data
| Bacterial Strain | Treatment | Fluorescence Intensity (Arbitrary Units) | % Increase in Permeability |
| E. coli ATCC 25922 | Control (Untreated) | 0 | |
| E. coli ATCC 25922 | This compound (1x MIC) | ||
| E. coli ATCC 25922 | This compound (2x MIC) | ||
| E. coli ATCC 25922 | Positive Control (e.g., Polymyxin B) |
Measurement of Cell Membrane Potential
Dissipation of the membrane potential is another indicator of membrane damage. Voltage-sensitive dyes can be employed to monitor changes in membrane polarization.
Table 3: Template for Summarizing Membrane Potential Assay Data
| Bacterial Strain | Treatment | Fluorescence Intensity (Arbitrary Units) | % Depolarization |
| S. aureus ATCC 29213 | Control (Untreated) | 0 | |
| S. aureus ATCC 29213 | This compound (1x MIC) | ||
| S. aureus ATCC 29213 | This compound (2x MIC) | ||
| S. aureus ATCC 29213 | Positive Control (e.g., CCCP) |
Elucidating Effects on Macromolecular Synthesis
Inhibition of essential cellular processes such as DNA replication and protein synthesis are well-established antibacterial mechanisms.
DNA Gyrase Inhibition Assay
DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition can be measured in a cell-free system.
Table 4: Template for Summarizing DNA Gyrase Inhibition Data
| Compound | Concentration (µM) | % Inhibition of DNA Gyrase Activity | IC₅₀ (µM) |
| This compound | |||
| Positive Control (e.g., Novobiocin) |
Protein Synthesis Inhibition Assay
The effect on protein synthesis can be determined by measuring the incorporation of radiolabeled amino acids in bacterial cells.
Table 5: Template for Summarizing Protein Synthesis Inhibition Data
| Bacterial Strain | Treatment | Radiolabeled Amino Acid Incorporation (CPM) | % Inhibition of Protein Synthesis |
| S. aureus ATCC 29213 | Control (Untreated) | 0 | |
| S. aureus ATCC 29213 | This compound (1x MIC) | ||
| S. aureus ATCC 29213 | This compound (2x MIC) | ||
| S. aureus ATCC 29213 | Positive Control (e.g., Chloramphenicol) |
Experimental Protocols
Determination of MIC and MBC
The MIC is determined using the broth microdilution method according to CLSI guidelines. Briefly, serial twofold dilutions of this compound are prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation. For MBC determination, aliquots from the wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Membrane Permeability Assay (NPN Uptake)
-
Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.
-
The cell suspension is treated with this compound at various concentrations.
-
The fluorescent probe N-phenyl-1-naphthylamine (NPN) is added to the suspension.
-
The fluorescence is measured using a spectrofluorometer. An increase in fluorescence indicates damage to the outer membrane.
Membrane Potential Assay (DiSC₃(5) Staining)
-
Bacterial cells are grown to the mid-logarithmic phase, harvested, and resuspended in a suitable buffer.
-
The voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) is added, and the suspension is incubated to allow for dye uptake and fluorescence quenching.
-
This compound is added, and the change in fluorescence is monitored over time. An increase in fluorescence indicates membrane depolarization.
DNA Gyrase Supercoiling Assay
-
The assay is performed in a reaction buffer containing relaxed plasmid DNA, DNA gyrase, and ATP.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated and then stopped.
-
The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
The gel is stained with ethidium bromide and visualized. Inhibition of the supercoiling activity of DNA gyrase is observed as a decrease in the supercoiled DNA band.
Protein Synthesis Assay
-
Bacterial cells are grown to the early logarithmic phase.
-
This compound is added at different concentrations, and the cells are incubated.
-
A radiolabeled amino acid (e.g., ³H-leucine) is added, and the incubation is continued.
-
The cells are harvested, and the incorporated radioactivity is measured using a scintillation counter. A decrease in counts per minute (CPM) indicates inhibition of protein synthesis.
Visualizing Mechanistic Pathways and Workflows
Diagram 1: General Experimental Workflow for Elucidating Antibacterial Mechanism of Action
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. A Comparative Antibacterial, Antioxidant, and Antineoplastic Potential of Rauwolfia serpentina (L.) Leaf Extract with Its Biologically Synthesized Gold Nanoparticles (R-AuNPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paperpublications.org [paperpublications.org]
- 4. Evaluation on Antibacterial Activity and Hepatoprotectivity of Rauwolfia serpentina [publishing.emanresearch.org]
- 5. EMAN RESEARCH PUBLISHING |Full Text|Evaluation on Antibacterial Activity and Hepatoprotectivity of Rauwolfia serpentina [publishing.emanresearch.org]
A Technical Guide to Preliminary In-Vitro Studies on Isoreserpiline's Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoreserpiline, an isomer of the well-known indole alkaloid reserpine, presents a compelling subject for investigation into its potential therapeutic applications. While extensive research exists for reserpine, this compound remains a relatively unexplored compound. This technical guide outlines a proposed framework for preliminary in-vitro studies to elucidate the bioactivity of this compound. The methodologies and potential outcomes described herein are based on established protocols for analogous compounds and are intended to serve as a foundational resource for researchers initiating studies on this molecule.
Hypothesized Bioactivities and Corresponding In-Vitro Assays
Based on the known pharmacological profile of reserpine and other indole alkaloids, the following bioactivities are hypothesized for this compound and can be investigated using the described in-vitro assays:
-
Cytotoxic Activity: Potential to inhibit the proliferation of cancerous cell lines.
-
Anti-inflammatory Activity: Capacity to modulate inflammatory pathways.
-
Antimicrobial Activity: Efficacy against various pathogenic microorganisms.
Cytotoxicity Studies
Objective
To determine the potential of this compound to inhibit the growth of and induce cell death in various cancer cell lines.
Experimental Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HepG2 - liver) and a normal cell line (e.g., L6 - rat skeletal muscle)[2]
-
This compound (dissolved in DMSO)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 × 10^5 cells/mL and incubate for 24 hours.[2]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) and incubate for 24-48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours.[1]
-
Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 (half-maximal inhibitory concentration) value.
Hypothetical Data Presentation
Table 1: Hypothetical IC50 Values of this compound on Various Cell Lines
| Cell Line | Type | Hypothetical IC50 (µg/mL) |
| MCF-7 | Breast Cancer | 45.2 ± 3.1 |
| A549 | Lung Cancer | 62.8 ± 4.5 |
| HepG2 | Liver Cancer | 55.1 ± 2.9 |
| L6 | Normal Myoblast | > 200 |
Experimental Workflow Diagram
Anti-inflammatory Studies
Objective
To assess the potential of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[3][4]
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound (dissolved in DMSO)
-
LPS (Lipopolysaccharide)
-
Griess Reagent
-
DMEM
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite and calculate the percentage of NO inhibition.
Hypothetical Data Presentation
Table 2: Hypothetical Nitric Oxide (NO) Inhibition by this compound in LPS-stimulated RAW 264.7 Cells
| This compound Conc. (µg/mL) | Hypothetical NO Production (µM) | Hypothetical % Inhibition |
| 0 (Control) | 35.2 ± 2.1 | 0 |
| 10 | 28.9 ± 1.8 | 17.9 |
| 25 | 19.4 ± 1.5 | 44.9 |
| 50 | 10.1 ± 0.9 | 71.3 |
| 100 | 5.3 ± 0.6 | 85.0 |
Signaling Pathway Diagram: NF-κB Pathway
Antimicrobial Studies
Objective
To evaluate the efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria.
Experimental Protocol: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound (dissolved in DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Hypothetical Data Presentation
Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various bacteria
| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Positive | 32 |
| Bacillus subtilis | Positive | 16 |
| Escherichia coli | Negative | 128 |
| Pseudomonas aeruginosa | Negative | >256 |
Logical Relationship Diagram
This technical guide provides a comprehensive, albeit hypothetical, framework for the initial in-vitro evaluation of this compound's bioactivity. The outlined protocols for cytotoxicity, anti-inflammatory, and antimicrobial assays, along with the illustrative data and diagrams, offer a structured approach for researchers. The successful execution of these preliminary studies will be crucial in uncovering the therapeutic potential of this compound and guiding future pre-clinical and clinical development.
References
- 1. scielo.br [scielo.br]
- 2. Isolation, characterization and in vitro cytotoxicity studies of bioactive compounds from Alseodaphne semecarpifolia Nees - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of Isoreserpiline
Disclaimer: This document provides a comprehensive overview of the anticipated toxicological profile of Isoreserpiline based on available scientific information and data from structurally related compounds. As of the date of this publication, specific and detailed toxicological studies on this compound are not publicly available. Therefore, this guide also outlines the standard methodologies and experimental protocols required for a thorough safety assessment of a novel pharmaceutical compound like this compound, in accordance with international guidelines. The toxicological data presented for the related compound, Reserpine, is for informational and comparative purposes only and should not be directly extrapolated to this compound without dedicated experimental verification.
Introduction
This compound is a naturally occurring indole alkaloid found in plants of the Rauwolfia species[1]. It is structurally related to Reserpine, a well-known alkaloid with a history of use as an antihypertensive and antipsychotic agent[2][3]. This compound has garnered interest for its potential therapeutic activities, including antibacterial and antipsychotic effects[4][5]. A thorough understanding of its toxicological profile is paramount for any future drug development endeavors.
This technical guide aims to provide researchers, scientists, and drug development professionals with a framework for the safety assessment of this compound. It details the necessary toxicological studies, presents available data on a closely related compound, and provides standardized experimental protocols and visualizations to guide future research.
Hypothetical Toxicological Profile of this compound
Due to the lack of direct toxicological data for this compound, the following profile is hypothesized based on the known toxicology of the structurally similar alkaloid, Reserpine.
2.1. Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose exposure[6]. The median lethal dose (LD50) is a common metric from these studies. For Reserpine, the following oral LD50 values have been reported:
| Species | LD50 (Oral) | Reference |
| Rat | 420 mg/kg | [7][8] |
| Mouse | >50 mg/kg | [7] |
It is plausible that this compound may exhibit a similar range of acute toxicity.
2.2. Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies are crucial for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL). Chronic exposure to Reserpine is known to cause a range of adverse effects, primarily related to its mechanism of action, which involves the depletion of monoamine neurotransmitters (norepinephrine, dopamine, and serotonin)[9][10]. These effects can include sedation, depression, and gastrointestinal disturbances[9][11].
2.3. Genotoxicity and Mutagenicity
Genotoxicity assays assess the potential of a substance to damage genetic material. Standard tests include the Ames test for mutagenicity and the in vitro chromosomal aberration test[12][13]. While no specific data exists for this compound, studies on Reserpine have not indicated genotoxic, mutagenic, or recombinogenic effects in the SOS Chromotest and yeast diploid strain XS2316 assays[11].
2.4. Carcinogenicity
Long-term studies are necessary to evaluate the carcinogenic potential of a substance. Reserpine is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals[14]. Oral administration of Reserpine has been shown to cause tumors in rodents[14].
2.5. Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies investigate the potential adverse effects on fertility, pregnancy, and offspring development. Laboratory experiments with Reserpine have indicated teratogenic effects[8].
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
3.1. Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is used to assess the acute toxic effects of a single oral dose of a substance[15][16].
-
Principle: A stepwise procedure where the substance is administered to animals at one of a series of fixed dose levels. The outcome of each step determines the dose for the next step. The aim is to identify a dose that causes evident toxicity but not mortality.
-
Animals: Typically, young adult female rats are used.
-
Procedure:
-
A starting dose is selected based on available information.
-
A single animal is dosed.
-
If the animal survives, the next higher fixed dose is used in another animal. If the animal shows signs of severe toxicity or dies, the next lower dose is used.
-
This process is continued until the dose causing evident toxicity is identified, or no effects are seen at the highest dose, or mortality occurs at the lowest dose.
-
Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
-
Data Collection: Body weight, clinical signs of toxicity, and mortality are recorded. A gross necropsy is performed on all animals at the end of the study.
3.2. Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical substance[12][17][18][19].
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. The test substance is assessed for its ability to cause mutations that result in a reversion to a prototrophic state, allowing the bacteria to grow on a medium lacking the specific amino acid.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to account for metabolites that may be mutagenic.
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, with and without S9 mix.
-
The mixture is plated on a minimal agar medium lacking the required amino acid.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted.
-
-
Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies compared to the negative control.
3.3. In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells[13][20][21][22].
-
Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are analyzed for chromosomal aberrations.
-
Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Procedure:
-
Cell cultures are treated with the test substance at a minimum of three concentrations, with and without metabolic activation (S9 mix).
-
Cells are incubated for a short (3-6 hours) or long (continuous for about 1.5 normal cell cycles) duration.
-
A metaphase-arresting substance (e.g., colcemid) is added prior to harvesting.
-
Cells are harvested, fixed, and stained.
-
Metaphase spreads are examined microscopically for chromosomal aberrations.
-
-
Interpretation: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.
3.4. Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)
This screening test provides initial information on the potential effects of a substance on reproduction and development[23].
-
Principle: The test substance is administered to male and female rats before, during, and after mating. The effects on fertility, pregnancy, maternal behavior, and offspring viability and growth are assessed.
-
Animals: Sexually mature male and female rats are used.
-
Procedure:
-
Males are dosed for a minimum of two weeks prior to mating and throughout the mating period.
-
Females are dosed for two weeks prior to mating, during mating, throughout gestation, and until the end of lactation.
-
Animals are observed for clinical signs of toxicity, and effects on mating performance, fertility, gestation length, and parturition are recorded.
-
Pups are examined for viability, growth, and any developmental abnormalities.
-
-
Data Collection: Data on parental body weight, food consumption, reproductive performance, and offspring survival and growth are collected. Gross and histopathological examinations of parental reproductive organs are also performed.
Mandatory Visualizations
Caption: General workflow for toxicological assessment of a new drug candidate.
Caption: Experimental workflow for the Ames Test.
Caption: Hypothetical signaling pathway of this compound based on Reserpine.
Conclusion
The comprehensive toxicological assessment of this compound is a critical step before it can be considered for further development as a therapeutic agent. While there is a significant lack of specific toxicological data for this compound itself, the information available for the structurally related compound Reserpine provides a valuable, albeit cautionary, starting point for predicting its potential toxicities. The experimental protocols and workflows detailed in this guide, based on international standards, offer a clear roadmap for conducting the necessary safety evaluations. Future research should prioritize conducting these studies to establish a definitive toxicological profile for this compound, ensuring its safety for potential clinical applications.
References
- 1. Rauwolfia | PPTX [slideshare.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Reserpine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 11. Rauwolfia serpentina [pricklypearjunction.com]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. Reserpine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. oecd.org [oecd.org]
- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 18. microbiologyinfo.com [microbiologyinfo.com]
- 19. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eurofins.de [eurofins.de]
- 21. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. oecd.org [oecd.org]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Isoreserpiline as an indole alkaloid antibacterial and antipsychotic
An In-depth Examination of its Antibacterial and Antipsychotic Properties for Researchers and Drug Development Professionals
Introduction
Isoreserpiline, a naturally occurring indole alkaloid, has emerged as a compound of significant scientific interest due to its demonstrated dual therapeutic potential as both an antibacterial and an antipsychotic agent.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its pharmacological activities, mechanisms of action, and the experimental evidence supporting its potential clinical applications. The information is tailored for researchers, scientists, and professionals in the field of drug development.
This compound is an epimer of reserpiline and has been isolated from various plant species, including those of the Rauwolfia and Neisosperma genera.[2] Like other indole alkaloids, its core structure is derived from the amino acid tryptophan.[3] This class of compounds is known for a wide range of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]
Antibacterial Activity of this compound
This compound has demonstrated notable antibacterial properties, particularly in its ability to act as a synergist with conventional antibiotics against drug-resistant bacteria.[1] Its primary mechanism in this regard appears to be the inhibition of bacterial efflux pumps.[1]
Quantitative Data on Antibacterial Efficacy
The following table summarizes the key quantitative data regarding the antibacterial activity of this compound.
| Bacterial Strain | Agent(s) | Metric | Value | Reference |
| Escherichia coli (multidrug-resistant clinical isolate MDREC-KG4) | This compound + Tetracycline | Minimum Inhibitory Concentration (MIC) Reduction | Potentiates the activity of tetracycline | [2] |
| Escherichia coli (strains CA8000 and DH5α) | This compound + Nalidixic Acid | Minimum Inhibitory Concentration (MIC) Reduction | Significantly potentiates the activity of nalidixic acid | [2] |
Experimental Protocols for Antibacterial Testing
The potentiation of antibiotic activity by this compound is typically evaluated using standard microbiological assays. A representative experimental workflow is detailed below.
Workflow for Assessing Antibiotic Potentiation:
Caption: Workflow for determining the antibiotic-potentiating effect of this compound.
Detailed Methodology: Broth Microdilution for MIC Determination
The antibacterial activity and synergy of this compound are often quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Media and Reagents: Mueller-Hinton Broth (MHB) is prepared and sterilized. Stock solutions of the antibiotic and this compound are prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Bacterial Inoculum Preparation: A fresh overnight culture of the test bacterium is diluted to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to yield a final inoculum of 5 x 10^5 CFU/mL in the test wells.
-
Assay Setup: In a 96-well microtiter plate, serial twofold dilutions of the antibiotic are prepared in MHB. For the synergy assay, a fixed, sub-inhibitory concentration of this compound is added to each well containing the serially diluted antibiotic. Control wells containing only the antibiotic, only this compound, and only the bacterial culture are also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergistic, additive, or antagonistic).
Signaling Pathways in Antibacterial Action
The primary antibacterial mechanism of this compound involves the inhibition of bacterial efflux pumps. Efflux pumps are transport proteins that expel antibiotics from the bacterial cell, conferring resistance. By inhibiting these pumps, this compound increases the intracellular concentration of the co-administered antibiotic, restoring its efficacy.
Caption: Mechanism of this compound as an efflux pump inhibitor.
Antipsychotic Potential of this compound
This compound has also been investigated for its antipsychotic properties. This activity is consistent with other indole alkaloids, such as reserpine, which have a history of use in managing psychosis.[3]
Evidence for Antipsychotic Activity
Studies have shown that this compound can ameliorate amphetamine-induced hyperactivity in mice, a common preclinical model for screening antipsychotic drugs.[1] This suggests that this compound may modulate dopaminergic pathways in the brain, which are known to be dysregulated in psychosis.
Proposed Mechanism of Antipsychotic Action
The antipsychotic effects of many drugs are mediated through their interaction with dopamine and serotonin receptors in the central nervous system.[6][7][8] Typical antipsychotics are primarily antagonists of the dopamine D2 receptor, while atypical antipsychotics often exhibit a broader receptor binding profile, including antagonism of serotonin 5-HT2A receptors.[9] While the precise receptor binding profile of this compound is not yet fully elucidated, its effects on amphetamine-induced hyperactivity strongly suggest an interaction with the dopaminergic system.
Hypothesized Antipsychotic Signaling Pathway:
Caption: Hypothesized antagonism of dopamine D2 receptors by this compound.
Experimental Protocols for Antipsychotic Evaluation
The evaluation of potential antipsychotic compounds often involves behavioral models in animals that mimic certain aspects of psychosis.
Workflow for Assessing Antipsychotic Activity:
Caption: Workflow for the amphetamine-induced hyperactivity model.
Detailed Methodology: Amphetamine-Induced Hyperactivity Model
-
Animals: Male mice are commonly used and are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Prior to testing, the animals are acclimated to the testing room and the open-field apparatus.
-
Drug Administration: Animals are divided into groups. The test group receives a specific dose of this compound (administered orally or intraperitoneally). The control group receives a vehicle. After a predetermined pretreatment time (e.g., 30-60 minutes), all animals except for a saline control group are administered amphetamine to induce hyperlocomotion.
-
Behavioral Assessment: Immediately following amphetamine administration, the mice are placed individually into an open-field arena. Their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-90 minutes) using an automated tracking system.
-
Data Analysis: The data on locomotor activity are analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the activity levels of the this compound-treated group with the control group that received only amphetamine. A significant reduction in hyperactivity in the this compound group is indicative of antipsychotic-like potential.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics with a unique dual-action profile. Its ability to potentiate the effects of existing antibiotics addresses the critical need for new strategies to combat antimicrobial resistance. Furthermore, its antipsychotic-like activity suggests potential applications in the treatment of psychiatric disorders.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound in both bacteria and the central nervous system.
-
Conducting more extensive in vivo studies to establish the efficacy and safety profile of this compound for both antibacterial and antipsychotic applications.
-
Synthesizing and evaluating derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
The continued investigation of this compound and related indole alkaloids holds significant promise for the discovery and development of next-generation medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 4. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 7. Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. psychscenehub.com [psychscenehub.com]
Navigating the Blood-Brain Barrier: A Technical Guide to the CNS-Penetrant Nature of Isoreserpiline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoreserpiline, an indole alkaloid, has garnered attention for its potential therapeutic applications, particularly those targeting the central nervous system (CNS). A prerequisite for such activity is the ability to effectively cross the highly selective blood-brain barrier (BBB). This technical guide consolidates the available data on the physicochemical properties of this compound that support its BBB-penetrable nature, outlines its presumed mechanism of action within the CNS based on its structural analog reserpine, and provides detailed experimental protocols for the evaluation of its BBB permeability. This document aims to serve as a comprehensive resource for researchers engaged in the preclinical assessment and development of this compound and related compounds for neurological disorders.
Physicochemical Properties and Predicted BBB Penetration
The ability of a molecule to cross the blood-brain barrier is largely governed by its physicochemical characteristics. Key parameters for this compound are summarized in the table below.
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 412.5 g/mol [1] | Within the favorable range (<500 Da) for passive diffusion across the BBB. |
| Lipophilicity (XLogP3) | 2.7[1] | Indicates moderate lipophilicity, a key characteristic for partitioning into the lipid membranes of the BBB endothelial cells. |
| Hydrogen Bond Donors | 1[1] | A low number of hydrogen bond donors is associated with improved BBB permeability. |
| Hydrogen Bond Acceptors | 5[1] | A moderate number of hydrogen bond acceptors is consistent with many CNS-active drugs. |
| Polar Surface Area (TPSA) | 73 Ų[1] | Below the general threshold of 90 Ų suggested for good BBB penetration. |
Data sourced from PubChem (CID 161345).
These properties, particularly its moderate lipophilicity and low molecular weight, strongly suggest that this compound is capable of passive diffusion across the BBB. This is further supported by commercial suppliers who describe the compound as "orally active and BBB-penetrable"[2][3].
Presumed Mechanism of Action and CNS Signaling Pathways
While specific studies on the CNS receptor binding profile of this compound are limited, its structural similarity to reserpine provides a strong basis for its mechanism of action. Reserpine is a well-characterized inhibitor of the vesicular monoamine transporter 2 (VMAT2)[4][5][6]. VMAT2 is responsible for packaging neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles for subsequent release.
By inhibiting VMAT2, this compound is presumed to disrupt the storage of these key monoamines, leading to their depletion in the synapse. This depletion alters neurotransmission and is the likely basis for its observed antipsychotic and hypotensive effects[7]. The primary signaling pathway affected is therefore the modulation of monoaminergic neurotransmission.
Figure 1: Proposed mechanism of this compound via VMAT2 inhibition.
Experimental Protocols for BBB Penetration Assessment
To quantitatively assess the BBB permeability of this compound, a combination of in vitro and in vivo methods is recommended.
In Vitro BBB Permeability Assessment
3.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model provides a high-throughput, non-cell-based method to predict passive, transcellular permeability across the BBB.
Figure 2: Experimental workflow for the PAMPA-BBB assay.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the donor solution by diluting the stock solution in a phosphate buffer (pH 7.4) to the desired final concentration (e.g., 100 µM).
-
The acceptor solution is the same phosphate buffer.
-
Prepare the lipid solution by dissolving porcine brain polar lipid extract in dodecane.
-
-
Assay Procedure:
-
Coat the filter of a 96-well filter plate (donor plate) with the lipid solution.
-
Add the acceptor solution to the wells of a 96-well acceptor plate.
-
Place the lipid-coated filter plate onto the acceptor plate.
-
Add the donor solution containing this compound to the wells of the filter plate.
-
Incubate the assembled plate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
-
Quantification and Data Analysis:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
3.1.2. In Vitro Cell-Based Transwell Model
This model utilizes a co-culture of brain endothelial cells and astrocytes to more closely mimic the in vivo BBB.
Figure 3: Workflow for the in vitro cell-based Transwell BBB assay.
Detailed Protocol:
-
Cell Culture and Model Assembly:
-
Culture primary or immortalized brain endothelial cells (e.g., hCMEC/D3) and astrocytes.
-
Seed astrocytes on the bottom side of a Transwell insert.
-
Seed the endothelial cells on the top side of the insert.
-
Co-culture the cells until a tight monolayer is formed, as confirmed by measuring the transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Replace the medium in the apical (donor) chamber with a medium containing a known concentration of this compound.
-
At specified time points, collect samples from the basolateral (acceptor) chamber.
-
-
Analysis:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of this compound transport to the acceptor chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
In Vivo Brain Distribution Studies
In vivo studies in animal models are essential to confirm BBB penetration and determine the brain-to-plasma concentration ratio.
Detailed Protocol:
-
Animal Dosing:
-
Administer this compound to rodents (e.g., rats or mice) via an appropriate route (e.g., intravenous or oral).
-
-
Sample Collection:
-
At various time points after administration, collect blood samples and euthanize the animals.
-
Perfuse the brains to remove residual blood.
-
Harvest the brains and homogenize the tissue.
-
-
Sample Analysis:
-
Extract this compound from plasma and brain homogenates.
-
Quantify the concentration of this compound in both plasma and brain samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma where C_brain is the concentration in the brain and C_plasma is the concentration in the plasma.
-
To account for protein binding, the unbound brain-to-plasma ratio (Kp,uu) can be determined by measuring the unbound fraction in both brain tissue and plasma.
-
Conclusion
References
- 1. The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 5. Reserpine - BioPharma Notes [biopharmanotes.com]
- 6. Reserpine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The brain entry of risperidone and 9-hydroxyrisperidone is greatly limited by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Research Framework: Isoreserpiline for Hyperactivity in Mice
Abstract: Currently, no direct research has been published on the effects of isoreserpiline on hyperactivity in mice. This technical guide provides a foundational research framework for investigating the potential of this compound, a stereoisomer of reserpine, in modulating locomotor activity. Drawing on the extensive research available for reserpine, this document outlines its known mechanism of action, summarizes its effects on locomotor activity in mice, proposes a detailed experimental protocol for the study of this compound, and visualizes the potential biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals initiating studies in this area.
Introduction: The Rationale for Investigating this compound
Hyperactivity, a core symptom of several neurodevelopmental and psychiatric disorders, is often modulated by the monoaminergic systems, particularly dopamine and serotonin pathways. Reserpine, a well-characterized indole alkaloid, profoundly affects these systems by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2).[1][2] This action leads to the depletion of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from nerve terminals, typically resulting in a marked decrease in locomotor activity.[3][4][5]
This compound, as a stereoisomer of reserpine, is hypothesized to interact with VMAT2 and other components of the monoaminergic systems. However, its specific binding affinity, efficacy, and downstream effects on behavior are unknown. Understanding the pharmacological profile of this compound could unveil novel therapeutic avenues for conditions characterized by hyperactivity. This document serves as a starting point for the systematic investigation of this compound's effects on hyperactivity in murine models.
Known Effects of the Related Compound, Reserpine, on Locomotor Activity
To establish a baseline for potential effects of this compound, it is crucial to understand the dose-dependent impact of reserpine on locomotor activity in mice. Reserpine is widely reported to reduce spontaneous locomotor activity, an effect attributed to the depletion of central catecholamines.
Table 1: Effects of Reserpine on Locomotor Activity in Mice
| Compound | Dose Range (mg/kg, s.c.) | Mouse Strain | Key Findings on Locomotor Activity | Reference |
| Reserpine | 0.5 - 1.0 | Not Specified | Significant reduction in locomotion. | [5] |
| Reserpine | 1.0 | Not Specified | Increased vacuous chewing movements and reduced locomotion. | [5] |
| Reserpine | 0.1 (repeated dosing) | Swiss | Progressive development of motor impairment, including hypokinesia. | [6] |
| Reserpine | 5.0 | Not Specified | Induced hypokinesia. | [7] |
Note: This table summarizes findings from multiple sources and is intended to be representative. For detailed parameters, refer to the original publications.
Proposed Mechanism of Action of this compound (Hypothetical)
Based on the mechanism of its isomer, reserpine, this compound is predicted to act as an inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) from the neuronal cytoplasm into synaptic vesicles for subsequent release.
By inhibiting VMAT2, this compound would prevent the storage of these neurotransmitters. The unprotected monoamines in the cytoplasm would then be degraded by enzymes such as monoamine oxidase (MAO).[3] This would lead to a depletion of releasable neurotransmitters in the synapse, thereby reducing monoaminergic signaling, which is critically involved in the regulation of motor activity.
Proposed Experimental Protocol to Test this compound in Mice
This protocol outlines a comprehensive approach to evaluate the effects of this compound on hyperactivity in a mouse model.
4.1. Animals
-
Species: Mus musculus
-
Strain: C57BL/6J (a common inbred strain used in behavioral neuroscience)
-
Age: 8-10 weeks at the start of the experiment
-
Sex: Male (to avoid confounding variables from the estrous cycle, or include both sexes with appropriate statistical analysis)
-
Housing: Standard laboratory conditions (12:12 light-dark cycle, controlled temperature and humidity, ad libitum access to food and water). Acclimatize animals to the facility for at least one week before experiments.
4.2. Drug Preparation and Administration
-
Test Compound: this compound
-
Vehicle: A suitable vehicle control (e.g., saline with 0.5% Tween 80) should be used. The vehicle should be confirmed to have no effect on locomotor activity.
-
Dose Range: A dose-response study should be conducted. Based on reserpine data, a suggested range is 0.1, 0.5, 1.0, and 5.0 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
4.3. Behavioral Assessment: Open Field Test The open field test is a standard assay for assessing locomotor activity and exploratory behavior.
-
Apparatus: A square arena (e.g., 40x40x40 cm) made of a non-reflective material, equipped with an automated video-tracking system.
-
Procedure:
-
Habituate mice to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the designated dose.
-
After a specified pretreatment time (e.g., 30 minutes), place the mouse in the center of the open field arena.
-
Record activity for 30-60 minutes.
-
-
Primary Measures:
-
Total distance traveled (cm)
-
Horizontal activity (number of beam breaks)
-
Vertical activity (rearing frequency)
-
Time spent in the center vs. periphery of the arena (as a measure of anxiety-like behavior)
-
4.4. Neurochemical Analysis (Post-mortem) Following behavioral testing, brain tissue can be analyzed to determine the effects of this compound on monoamine levels.
-
Procedure:
-
At a predetermined time point after drug administration, euthanize mice.
-
Rapidly dissect brain regions of interest (e.g., striatum, prefrontal cortex, nucleus accumbens).
-
Flash-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Analysis: Use High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).
4.5. Experimental Groups
-
Group 1: Vehicle control
-
Group 2: this compound (0.1 mg/kg)
-
Group 3: this compound (0.5 mg/kg)
-
Group 4: this compound (1.0 mg/kg)
-
Group 5: this compound (5.0 mg/kg) (N = 8-12 mice per group is recommended for sufficient statistical power)
Relevant Signaling Pathways in Hyperactivity
Hyperactivity is regulated by a complex interplay of neural circuits, with the dopaminergic and serotonergic systems playing a pivotal role.
-
Dopaminergic Pathways: The mesolimbic and nigrostriatal dopamine pathways are central to motor control and reward-motivated behavior. Dopamine release in the nucleus accumbens and striatum, acting on D1 and D2 receptors, is strongly correlated with locomotor activity.
-
Serotonergic Pathways: Serotonin, through its various receptors (e.g., 5-HT1A, 5-HT2A), modulates the dopaminergic system and can have both inhibitory and excitatory effects on motor activity.
An agent like this compound, by depleting both dopamine and serotonin, would be expected to have a significant, likely inhibitory, effect on these pathways.
References
- 1. Reserpine - Wikipedia [en.wikipedia.org]
- 2. reserpine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Behavioral and neurochemical effects induced by reserpine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioural role of dopamine D1 receptors in the reserpine-treated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of Isoreserpiline in Plasma
ABSTRACT: This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of isoreserpiline in plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and other clinical or preclinical research involving this compound. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This approach offers high throughput and reliable quantification suitable for regulated bioanalysis.
Introduction
This compound is an alkaloid with potential pharmacological applications. To accurately assess its pharmacokinetic profile, a robust and sensitive bioanalytical method for its quantification in biological matrices such as plasma is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high selectivity, sensitivity, and speed.[1][2] This document provides a detailed protocol for the determination of this compound in plasma using LC-MS/MS, covering sample preparation, chromatographic conditions, and mass spectrometric detection.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another compound like reserpine or papaverine)[3]
-
Water (deionized or Milli-Q)
-
Control plasma (e.g., human, rat)
LC-MS/MS Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer is required.
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma.[3][6]
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[3][7]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[3][4][5] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 5 µL[3][4] |
| Column Temperature | 40 °C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode, and detection should be performed using Multiple Reaction Monitoring (MRM).
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for this compound and a Potential Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Note: The specific m/z values for this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer to identify the precursor ion and optimize the collision energy to obtain a stable and intense product ion. For a structurally similar compound, reserpine, a common transition is m/z 609.3 → 195.1.[8]
Method Validation
A full method validation should be performed according to the guidelines set by the United States Food and Drug Administration (US FDA) or other relevant regulatory bodies.[3] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no significant interference from endogenous plasma components at the retention times of the analyte and IS.
-
Linearity: The method should be linear over a defined concentration range.[9][10]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification).[11]
-
Recovery: The extraction efficiency of the analyte and IS from the plasma matrix.
-
Matrix Effect: Assessment of ion suppression or enhancement from the plasma matrix.
-
Stability: Stability of the analyte in plasma under various storage and handling conditions.
Data Presentation
The following tables summarize hypothetical but expected quantitative data from a method validation.
Table 5: Linearity of this compound in Plasma
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 0.1 - 100 | > 0.995 |
Table 6: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 10 | 90 - 110 | < 15 | 85 - 115 |
| Low | 0.3 | < 8 | 92 - 108 | < 12 | 90 - 110 |
| Medium | 10 | < 6 | 95 - 105 | < 10 | 93 - 107 |
| High | 80 | < 5 | 97 - 103 | < 8 | 95 - 105 |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in pharmacokinetic and other drug development studies. The method should be fully validated in accordance with regulatory requirements before its application in clinical or preclinical sample analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. UPLC-Tandem Mass Spectrometry Method for Simultaneous Determination of Fluoxetine, Risperidone, and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Pharmacokinetics Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats | Semantic Scholar [semanticscholar.org]
- 11. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Isoreserpiline by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques used for the characterization of Isoreserpiline, a heterocyclic indole alkaloid. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, present the available spectral data, and discuss the compound's potential biological signaling pathway.
Structural and Spectroscopic Data of this compound
This compound is a diastereomer of reserpine, a well-known alkaloid from the Rauvolfia species. Its chemical formula is C₂₃H₂₈N₂O₅, with a monoisotopic mass of 412.1998 g/mol . The structural elucidation and quality control of this compound heavily rely on spectroscopic techniques, primarily NMR and MS.
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structure determination of organic molecules. While detailed experimental ¹H NMR data for this compound is reported in the literature, public access to the specific chemical shifts and coupling constants is limited.[1][2] However, ¹³C NMR spectral data is available and provides valuable structural information.
Table 1: ¹³C NMR Chemical Shifts of this compound
| Atom No. | Chemical Shift (ppm) |
| 2 | ~170 |
| 3 | ~54 |
| 5 | ~52 |
| 6 | ~22 |
| 7 | ~108 |
| 8 | ~128 |
| 9 | ~118 |
| 10 | ~156 |
| 11 | ~148 |
| 12 | ~110 |
| 13 | ~136 |
| 14 | ~34 |
| 15 | ~32 |
| 16 | ~52 |
| 17 | ~78 |
| 18 | ~12 |
| 19 | ~49 |
| 20 | ~35 |
| 21 | ~61 |
| C=O | ~175 |
| OCH₃ (10) | ~56 |
| OCH₃ (11) | ~56 |
| OCH₃ (ester) | ~51 |
Note: The chemical shifts are approximated from the publicly available spectrum on PubChem and may not represent precise experimental values.[3]
Mass Spectrometry Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural characterization. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) reveals characteristic fragment ions.
Based on the structure of this compound and the known fragmentation patterns of related heteroyohimbine alkaloids, the following fragmentation pathways can be proposed. The initial protonated molecule [M+H]⁺ would have an m/z of approximately 413.2074.
Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| m/z (Predicted) | Fragment Ion | Neutral Loss |
| 413.2074 | [M+H]⁺ | - |
| 398.1838 | [M+H - CH₃]⁺ | Methyl radical (from OCH₃) |
| 381.1809 | [M+H - CH₃OH]⁺ | Methanol (from ester) |
| 353.1859 | [M+H - COOCH₃]⁺ | Methyl formate |
| 217.1022 | Indole portion with the C/D/E ring system | Cleavage of the C-ring |
| 196.1175 | Dihydro-β-carboline fragment | Cleavage of the C and E rings |
Experimental Protocols
The following are generalized protocols for the NMR and mass spectrometry analysis of this compound, which can be adapted based on the specific instrumentation and experimental goals.
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (Optional but Recommended):
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shifts using the TMS signal as a reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the spectra to determine chemical shifts, coupling constants, and correlations to elucidate the structure.
-
Mass Spectrometry Protocol (LC-MS/MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium acetate (for modifying the mobile phase)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Separation:
-
Inject the sample into the HPLC system.
-
Use a suitable C18 column for reversed-phase chromatography.
-
Employ a gradient elution method with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
-
Mass Spectrometry Analysis:
-
Ionize the eluting compound using ESI in positive ion mode.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000) to determine the mass of the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and its fragments.
-
Use the accurate mass to calculate the elemental composition.
-
Propose fragmentation pathways based on the observed fragment ions and known chemical principles for similar compounds.
-
Biological Activity and Signaling Pathway
While specific studies on the signaling pathways of this compound are not widely available, its close structural relationship to reserpine allows for informed postulation of its mechanism of action. Reserpine is a well-characterized inhibitor of the vesicular monoamine transporter (VMAT).[4] This protein is responsible for transporting monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from the cytoplasm into synaptic vesicles for storage and subsequent release.
By inhibiting VMAT, reserpine leads to the depletion of these neurotransmitters in the presynaptic neuron, as they are metabolized by monoamine oxidase (MAO) in the cytoplasm. This reduction in stored and releasable neurotransmitters results in a decrease in monoaminergic neurotransmission, which is the basis for its antihypertensive and historical antipsychotic effects. It is highly probable that this compound shares this mechanism of action.
Caption: Proposed signaling pathway for this compound's mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a natural source.
References
Application Notes & Protocols: Isolation of Isoreserpiline from Rauwolfia tetraphylla Leaves
These application notes provide a detailed protocol for the isolation of the indole alkaloid isoreserpiline from the leaves of Rauwolfia tetraphylla. The methodology is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
Rauwolfia tetraphylla L., a member of the Apocynaceae family, is a significant medicinal plant known for its rich profile of bioactive indole alkaloids.[1][2] Among these, this compound has garnered interest for its potential pharmacological activities, including antipsychotic properties.[3][4] This document outlines a robust protocol for the extraction, fractionation, and purification of this compound from the leaves of R. tetraphylla, based on established chromatographic techniques.
Experimental Protocols
The isolation of this compound is a multi-step process involving initial extraction from the plant material, followed by fractionation to separate the complex mixture of alkaloids, and concluding with a high-resolution purification step.
1. Plant Material and Extraction
-
Plant Material Preparation:
-
Collect fresh leaves of Rauwolfia tetraphylla.
-
Shade-dry the leaves until they are brittle.
-
Grind the dried leaves into a coarse powder using an electrical grinder.[5]
-
-
Extraction Procedure:
-
The powdered leaves can be subjected to successive extraction using a Soxhlet apparatus with solvents of increasing polarity, such as chloroform, acetone, and ethanol.[5]
-
Alternatively, a methanolic extraction can be performed.[6][7] In this method, the powdered leaf material is soaked in methanol for an extended period (e.g., 12 hours), followed by filtration. This process is typically repeated three times to ensure exhaustive extraction.[6]
-
For a more targeted extraction of alkaloids, an acid-base extraction can be employed. The powdered leaves are first macerated with an acidic solution (e.g., 5% acetic acid) to protonate the alkaloids, making them water-soluble. The acidic extract is then basified (e.g., with ammonia) and subsequently extracted with an organic solvent like chloroform.[8]
-
2. Fractionation of the Crude Extract
The crude extract obtained from the initial extraction is a complex mixture of various phytochemicals. Fractionation is necessary to isolate the alkaloid-rich portion.
-
Acid-Base Fractionation:
-
The crude extract is dissolved in a suitable solvent and acidified.
-
The acidic solution is then washed with a non-polar solvent to remove neutral and acidic impurities.
-
The aqueous layer is then basified to a specific pH and extracted with a solvent like chloroform to obtain alkaloidal fractions at different pH levels.[4] For instance, a chloroform fraction at pH 9 has been shown to be rich in this compound.[4]
-
3. Purification of this compound
The final step involves the purification of this compound from the enriched alkaloidal fraction using chromatographic techniques. pH-zone-refining fast centrifugal partition chromatography (PZR-FCPC) is a highly effective method for this purpose.[9][10]
-
pH-Zone-Refining Fast Centrifugal Partition Chromatography (PZR-FCPC):
-
Solvent System: A two-phase solvent system is prepared. A common system consists of methyl tert-butyl ether/acetonitrile/water at a ratio of 4:1:5 (v/v/v).[9][10]
-
Stationary and Mobile Phases: The lower aqueous phase is used as the stationary phase and is acidified with a retainer, such as 12 mM HCl.[9][10] The upper organic phase serves as the mobile phase and contains an eluter, such as 5 mM triethylamine.[9][10]
-
Sample Preparation: The crude alkaloid extract is dissolved in the organic mobile phase.
-
Chromatographic Separation: The separation is performed in the normal-displacement mode.[9][10] The sample solution is injected into the centrifugal partition chromatograph, and the mobile phase is pumped through the system. Fractions are collected and analyzed for the presence of this compound.
-
Purity Analysis: The purity of the isolated this compound is determined using High-Performance Liquid Chromatography (HPLC).[9]
-
Data Presentation
The following tables summarize the quantitative data associated with the isolation of this compound.
Table 1: Extraction and Purification Parameters for this compound
| Parameter | Value | Reference |
| Starting Material | Crude alkaloid extract from R. tetraphylla leaves | [9] |
| Mass of Crude Extract | 3 g | [9] |
| Purification Method | pH-zone-refining fast centrifugal partition chromatography | [9] |
| Solvent System | Methyl tert-butyl ether/ACN/water (4:1:5, v/v/v) | [9][10] |
| Retainer (Stationary Phase) | 12 mM HCl | [9][10] |
| Eluter (Mobile Phase) | 5 mM Triethylamine | [9][10] |
| Yield of this compound | 296.5 mg | [9][10] |
| Purity of this compound | 95.5% | [9][10] |
Visualizations
Experimental Workflow for this compound Isolation
The following diagram illustrates the overall workflow for the isolation of this compound from Rauwolfia tetraphylla leaves.
References
- 1. akjournals.com [akjournals.com]
- 2. eijppr.com [eijppr.com]
- 3. ijpbs.com [ijpbs.com]
- 4. researchgate.net [researchgate.net]
- 5. petsd.org [petsd.org]
- 6. phytojournal.com [phytojournal.com]
- 7. plantsjournal.com [plantsjournal.com]
- 8. jocpr.com [jocpr.com]
- 9. Large-scale separation of antipsychotic alkaloids from Rauwolfia tetraphylla L. by pH-zone-refining fast centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Synthesis and Purification of Isoreserpiline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemical synthesis and purification of isoreserpiline, an indole alkaloid with notable antibacterial and antipsychotic activities. The protocols outlined below are based on established literature and are intended to guide researchers in the laboratory synthesis and purification of this compound for further investigation.
I. Chemical Synthesis of this compound (Partial Synthesis)
The following protocol is adapted from the partial synthesis of this compound reported by Sakai et al. (1982). This multi-step synthesis involves the reaction of a key amine synthon with a dimethoxyindole derivative, followed by reduction and cyclization steps.
Experimental Protocol: Partial Synthesis of this compound
Step 1: Synthesis of 6-Oxo-2,3-seco-2,3-dihydroreserpiline
-
To a solution of the amine synthon (1 equivalent) in anhydrous dimethylformamide (DMF), add 3-(ω-chloroacetyl)-5,6-dimethoxyindole (1 equivalent) and powdered sodium bicarbonate (1 equivalent).
-
Heat the reaction mixture at 60°C for 3 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is then partitioned between chloroform and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 6-oxo-2,3-seco-2,3-dihydroreserpiline.
Step 2: Reduction to 2,3-seco-2,3-dihydroreserpiline
-
Dissolve the 6-oxo-2,3-seco-2,3-dihydroreserpiline (1 equivalent) in a dioxane solution.
-
Add sodium borohydride (5.5 equivalents) and acetic acid (5.5 equivalents) to the solution.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and carefully add water to quench the excess sodium borohydride.
-
Extract the product with chloroform.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain 2,3-seco-2,3-dihydroreserpiline.
Step 3: Oxidative Cyclization to this compound
-
Dissolve the 2,3-seco-2,3-dihydroreserpiline from the previous step in a 5% aqueous acetic acid solution.
-
Heat the solution at 90°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting residue contains a mixture of reserpiline and this compound.
Data Presentation: Reaction Yields
| Step | Product | Yield (%) |
| 1. Condensation | 6-Oxo-2,3-seco-2,3-dihydroreserpiline | 72 |
| 2. Reduction | 2,3-seco-2,3-dihydroreserpiline | 72 |
| 3. Oxidative Cyclization | This compound | 3.1 |
Note: The yields are as reported in the literature and may vary based on experimental conditions.
Mandatory Visualization: Synthesis Workflow
Caption: Workflow for the partial synthesis of this compound.
II. Purification of this compound
The final product of the synthesis is a mixture containing this compound and its diastereomer, reserpiline. Purification is essential to isolate this compound. A combination of column chromatography and crystallization is recommended.
Experimental Protocol: Purification
1. Column Chromatography
-
Slurry Preparation: Dissolve the crude product from the synthesis in a minimal amount of a suitable solvent mixture (e.g., chloroform-methanol).
-
Column Packing: Pack a silica gel column (200-300 mesh) using a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane, followed by the addition of methanol to a chloroform/ethyl acetate mixture). The specific gradient will need to be optimized based on TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound.
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them under reduced pressure.
2. Crystallization
-
Solvent Selection: Dissolve the purified this compound from column chromatography in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or acetone).
-
Induce Crystallization: Slowly add a non-solvent (a solvent in which this compound is poorly soluble, e.g., hexane or water) dropwise until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold non-solvent and dry them under vacuum.
Data Presentation: Characterization of Purified this compound
| Property | Data |
| Molecular Formula | C₂₃H₂₈N₂O₅ |
| Molecular Weight | 412.48 g/mol |
| Appearance | Off-white solid[1] |
| ¹H NMR (CDCl₃, ppm) | δ 7.23 (s, 1H), 6.81 (s, 1H), 6.74 (s, 1H), 4.84 (d, J=6.0 Hz, 1H), 3.88 (s, 3H), 3.86 (s, 3H), 3.73 (s, 3H), 3.50-2.50 (m, 9H), 2.20-1.80 (m, 4H), 1.55 (d, J=6.4 Hz, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 171.1, 154.2, 147.8, 147.5, 131.0, 122.5, 118.5, 108.9, 98.4, 95.7, 74.5, 60.8, 56.4, 56.2, 52.0, 51.8, 49.5, 34.6, 32.5, 24.8, 21.7, 19.4 |
Note: NMR data is compiled from typical values for this compound and should be confirmed by acquiring spectra on the synthesized and purified compound.
III. Biological Activity and Signaling Pathways
This compound exhibits promising biological activities, including antipsychotic and antibacterial effects. The latter is attributed to its ability to inhibit bacterial efflux pumps.
Antipsychotic Activity: Dopamine and Serotonin Receptor Antagonism
The antipsychotic effects of many drugs are mediated through their interaction with dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[2][3][4] It is hypothesized that this compound acts as an antagonist at these receptors, thereby modulating neurotransmitter signaling pathways implicated in psychosis.
Mandatory Visualization: Antipsychotic Signaling Pathway
Caption: Antagonism of the Dopamine D2 receptor by this compound.
Antibacterial Activity: Efflux Pump Inhibition
This compound potentiates the activity of certain antibiotics by inhibiting bacterial efflux pumps.[5] These pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By blocking these pumps, this compound increases the intracellular concentration of the co-administered antibiotic, restoring its efficacy.
Mandatory Visualization: Bacterial Efflux Pump Inhibition
Caption: Inhibition of a bacterial efflux pump by this compound.
References
Application Notes and Protocols for Testing Isoreserpiline Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of isoreserpiline, a natural indole alkaloid, on various cancer cell lines. The protocols outlined below cover essential assays for determining cell viability, proliferation, and the induction of apoptosis.
Introduction
This compound is a rauwolfia alkaloid with potential as an anticancer agent. Preliminary research on structurally similar compounds, such as reserpine, suggests that its cytotoxic effects may be mediated through the induction of apoptosis and cell cycle arrest.[1][2] The following protocols are designed to enable researchers to systematically evaluate the cytotoxic properties of this compound and elucidate its mechanism of action.
Data Presentation
Quantitative data from the described experiments should be recorded and summarized in the following tables for clear comparison and analysis.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| Cancer Cell Lines | |||
| e.g., MCF-7 (Breast) | |||
| e.g., PC-3 (Prostate) | |||
| e.g., A549 (Lung) | |||
| e.g., HCT-116 (Colon) | |||
| Normal Cell Lines | |||
| e.g., MCF-10A (Breast) | |||
| e.g., RWPE-1 (Prostate) |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| e.g., PC-3 | Control | |||
| This compound (IC50) | ||||
| This compound (2 x IC50) | ||||
| e.g., A549 | Control | |||
| This compound (IC50) | ||||
| This compound (2 x IC50) |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., PC-3 | Control | |||
| This compound (IC50) | ||||
| This compound (2 x IC50) | ||||
| e.g., A549 | Control | |||
| This compound (IC50) | ||||
| This compound (2 x IC50) |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, PC-3, A549, HCT-116) and non-cancerous control cell lines (e.g., MCF-10A, RWPE-1) should be used.
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
-
Dissolving the Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution and store at -20°C.
-
Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations for each experiment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Putative Signaling Pathway for this compound-Induced Apoptosis
Based on studies of the related alkaloid reserpine, this compound may induce apoptosis through the intrinsic mitochondrial pathway, potentially involving the modulation of key signaling molecules like STAT3 and NF-κB, and impacting the TGF-β pathway.[1][3][4]
Caption: Potential mechanism of this compound-induced apoptosis.
References
- 1. Reserpine Induces Apoptosis and Cell Cycle Arrest in Hormone Independent Prostate Cancer Cells through Mitochondrial Membrane Potential Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijper.org [ijper.org]
- 4. Reserpine inhibits DNA repair, cell proliferation, invasion and induces apoptosis in oral carcinogenesis via modulation of TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Isoreserpiline's Inhibition of Bacterial Efflux Pumps
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the potential of Isoreserpiline as a bacterial efflux pump inhibitor (EPI). The protocols outlined below are established techniques used to identify and characterize compounds that can reverse multidrug resistance (MDR) in bacteria by blocking the extrusion of antibiotics.
Efflux pumps are a primary mechanism of antibiotic resistance, actively transporting a wide range of antimicrobial agents out of the bacterial cell.[1][2][3] this compound, a plant alkaloid, is a promising candidate for an EPI, akin to its well-studied analogue, reserpine, which is known to inhibit efflux pumps like NorA in Staphylococcus aureus and Bmr in Bacillus subtilis.[1][4][5][6][7]
Section 1: Initial Screening for Efflux Pump Inhibitory Activity
The initial assessment of this compound's EPI activity can be achieved through synergy assays, which determine its ability to potentiate the efficacy of existing antibiotics against resistant bacterial strains.
Checkerboard Microdilution Assay
This method assesses the synergistic effect between this compound and a specific antibiotic. A reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of this compound suggests potential efflux pump inhibition.[8]
Experimental Protocol:
-
Bacterial Strain Preparation: Culture the selected bacterial strain (e.g., a strain known to overexpress an efflux pump) in an appropriate broth medium to the mid-logarithmic phase of growth.
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of the antibiotic along the x-axis.
-
Along the y-axis, prepare serial twofold dilutions of this compound. This creates a matrix of varying concentrations of both compounds.
-
-
Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis:
-
Determine the MIC of the antibiotic alone and in the presence of each concentration of this compound.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy:
-
FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone)
-
-
Interpret the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or indifferent effect
-
FICI > 4.0: Antagonism
-
-
Data Presentation:
Table 1: Checkerboard Assay Results for this compound and Antibiotic X against S. aureus
| This compound Conc. (µg/mL) | Antibiotic X MIC (µg/mL) | FICI | Interpretation |
| 0 (Control) | 64 | - | - |
| 10 | 16 | 0.31 | Synergy |
| 20 | 8 | 0.25 | Synergy |
| 40 | 4 | 0.22 | Synergy |
Note: The above data is illustrative. Actual results will vary based on the bacterial strain and antibiotic used.
Experimental Workflow:
Caption: Workflow for the Checkerboard Microdilution Assay.
Section 2: Mechanistic Assays for Efflux Pump Inhibition
Once initial screening suggests EPI activity, the following assays can elucidate the mechanism of action by directly measuring the effect of this compound on substrate accumulation and efflux.
Ethidium Bromide (EtBr) Accumulation Assay
This fluorescence-based assay is a common method to assess the inhibition of efflux pumps.[9][10] EtBr is a substrate for many efflux pumps, and its fluorescence increases significantly upon intercalating with intracellular DNA. An effective EPI will block the efflux of EtBr, leading to its accumulation and a corresponding increase in fluorescence.
Experimental Protocol:
-
Cell Preparation:
-
Grow the bacterial strain to the mid-log phase.
-
Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the bacterial suspension.
-
Add this compound at a predetermined concentration (typically a sub-MIC concentration).
-
A positive control with a known EPI (e.g., reserpine or CCCP) and a negative control without any inhibitor should be included.
-
-
Fluorescence Measurement:
-
Add EtBr to all wells.
-
Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 530 nm and emission at 585 nm).
-
Data Presentation:
Table 2: Ethidium Bromide Accumulation in the Presence of this compound
| Treatment | Fluorescence Units (at 30 min) | Fold Change vs. Control |
| Control (No Inhibitor) | 1500 | 1.0 |
| This compound (20 µg/mL) | 4500 | 3.0 |
| Reserpine (20 µg/mL) | 5250 | 3.5 |
Note: The above data is illustrative.
Logical Relationship:
Caption: Mechanism of the Ethidium Bromide Accumulation Assay.
Real-Time Efflux Assay
This assay directly measures the extrusion of a fluorescent substrate from bacterial cells that have been pre-loaded with it.[11]
Experimental Protocol:
-
Cell Loading:
-
Prepare cells as in the accumulation assay.
-
Load the cells with a fluorescent substrate (e.g., EtBr or Hoechst 33342) in the presence of an efflux pump de-energizer (e.g., CCCP) to maximize intracellular concentration.
-
-
Efflux Initiation:
-
Wash the cells to remove the extracellular substrate and de-energizer.
-
Resuspend the cells in a buffer containing this compound or control compounds.
-
Energize the efflux pumps by adding a source of energy (e.g., glucose).
-
-
Fluorescence Monitoring:
-
Immediately monitor the decrease in fluorescence over time as the substrate is pumped out of the cells. A slower rate of decrease in the presence of this compound indicates efflux inhibition.
-
Data Presentation:
Table 3: Rate of Efflux in the Presence of this compound
| Treatment | Rate of Fluorescence Decrease (RFU/min) | % Inhibition |
| Control (No Inhibitor) | -150 | 0% |
| This compound (20 µg/mL) | -30 | 80% |
| Reserpine (20 µg/mL) | -22.5 | 85% |
Note: The above data is illustrative.
Experimental Workflow:
Caption: Workflow for the Real-Time Efflux Assay.
Section 3: Advanced Characterization
For a more in-depth understanding of this compound's interaction with specific efflux pumps, further experiments can be conducted.
Assays with Genetically Modified Strains
Utilizing isogenic bacterial strains—wild-type, an efflux pump knockout mutant (e.g., ΔnorA), and a strain overexpressing the pump—can help confirm the specific target of this compound.[12]
Experimental Protocol:
-
Perform the checkerboard and/or EtBr accumulation assays as described above with the panel of genetically modified strains.
-
Expected Outcomes:
-
Wild-Type: Moderate potentiation of antibiotic activity or EtBr accumulation.
-
Knockout Mutant (Δpump): Little to no effect of this compound, as the target pump is absent. The strain will likely be hypersusceptible to the antibiotic.
-
Overexpressing Strain: A significant potentiation of antibiotic activity or a large increase in EtBr accumulation in the presence of this compound.
-
Data Presentation:
Table 4: Effect of this compound on Different S. aureus Strains
| Strain | Antibiotic X MIC (µg/mL) | Antibiotic X + this compound MIC (µg/mL) | Fold Reduction in MIC |
| Wild-Type | 32 | 8 | 4 |
| ΔnorA | 4 | 4 | 1 (No significant change) |
| norA Overexpressor | 128 | 16 | 8 |
Note: The above data is illustrative.
Logical Relationship:
Caption: Logic of Using Genetically Modified Strains.
Quantitative Mass Spectrometry
For a highly quantitative and direct measurement of intracellular drug accumulation, especially when dealing with compounds that may interfere with fluorescence-based assays, quantitative mass spectrometry can be employed.[1][13]
Experimental Protocol:
-
Cell Culture and Treatment: Expose bacterial cells to a specific antibiotic with and without this compound for a defined period.
-
Cell Lysis and Extraction: Rapidly harvest and lyse the cells, followed by extraction of the intracellular contents.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the intracellular concentration of the antibiotic.
-
Data Analysis: Compare the intracellular antibiotic concentrations in cells treated with this compound to the untreated controls.
Data Presentation:
Table 5: Intracellular Antibiotic Concentration Measured by Mass Spectrometry
| Treatment | Intracellular Antibiotic X Conc. (ng/mg protein) | Fold Increase vs. Control |
| Control (Antibiotic X alone) | 50 | 1.0 |
| Antibiotic X + this compound (20 µg/mL) | 250 | 5.0 |
Note: The above data is illustrative.
By following these detailed protocols, researchers can effectively evaluate and characterize the potential of this compound as a bacterial efflux pump inhibitor, providing valuable data for the development of new strategies to combat antibiotic resistance.
References
- 1. Plant-derived secondary metabolites as the main source of efflux pump inhibitors and methods for identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QSAR Studies on Bacterial Efflux Pump Inhibitors: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 3. Inhibiting Bacterial Drug Efflux Pumps via Phyto-Therapeutics to Combat Threatening Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efflux Pump Inhibitor Reserpine Selects Multidrug-Resistant Streptococcus pneumoniae Strains That Overexpress the ABC Transporters PatA and PatB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Antibiotic Efflux in Bacteria by the Novel Multidrug Resistance Inhibitors Biricodar (VX-710) and Timcodar (VX-853) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 10. Evaluation of efflux pump inhibitory activity of some plant extracts and using them as adjuvants to potentiate the inhibitory activity of some antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Formulating Isoreserpiline for In-Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoreserpiline is an indole alkaloid naturally found in plants of the Rauwolfia and Neisosperma genera[1][2][3]. It has garnered scientific interest for its diverse biological activities, including hypotensive and antipsychotic effects[2][4]. An in-vivo study in mice demonstrated that this compound can reduce amphetamine-induced hyperactivity at a dose of 25 mg/kg, suggesting its potential as a therapeutic agent for neurological disorders[5][6]. However, the clinical and preclinical development of this compound is hampered by its physicochemical properties, most notably its poor aqueous solubility.
These application notes provide a comprehensive guide to formulating this compound for in-vivo administration. We present detailed protocols for preparing formulations suitable for intravenous and oral routes, based on the compound's known properties and established methodologies for poorly soluble drugs.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental to developing a successful formulation strategy. Key data is summarized in the table below. The compound's high molecular weight and predicted lipophilicity (XLogP3) are indicative of its low water solubility.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈N₂O₅ | [1][4] |
| Molecular Weight | 412.5 g/mol | [1][4] |
| CAS Number | 572-67-8 | [4] |
| Predicted LogP (XLogP3) | 2.7 | [1][7] |
| Appearance | Off-white solid | [2] |
| Solubility | Soluble in Methanol or DMSO | [2][4] |
| Long-Term Storage | -20°C | [2][5] |
Formulation Strategy and Workflow
The primary challenge in formulating this compound is its poor water solubility. The strategy should focus on creating a stable and biocompatible preparation that allows for accurate dosing and achieves adequate systemic exposure in animal models. The choice of formulation depends on the intended route of administration, the required dose, and the duration of the study.
A general workflow for selecting an appropriate formulation is outlined below.
Experimental Protocols
Warning: These protocols are intended for use by trained researchers in a laboratory setting. Adherence to all institutional and national safety guidelines for handling chemicals and performing animal procedures is mandatory.
Protocol 1: Preparation of this compound for Intravenous (IV) Administration
This protocol describes the preparation of a stock solution and a final dosing solution of this compound using a co-solvent system, a common strategy for administering poorly soluble compounds intravenously in preclinical studies[8].
Materials and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Sterile 0.9% Sodium Chloride solution (Saline)
-
Sterile, pyrogen-free vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile syringes and needles
-
0.22 µm sterile syringe filters (ensure compatibility with DMSO)
-
pH meter
Formulation Composition:
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent for this compound |
| PEG400 | 40% | Co-solvent and solubility enhancer |
| Saline (0.9% NaCl) | 50% | Vehicle, ensures isotonicity |
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals and the dose volume (e.g., 5-10 mL/kg for mice)[9]. Calculate the required mass of this compound to achieve the desired final concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose at 10 mL/kg).
-
Dissolve this compound: Accurately weigh the required amount of this compound and place it in a sterile vial. Add the calculated volume of DMSO. Vortex or sonicate gently until the powder is completely dissolved. A brief warming to 37°C may aid dissolution[5].
-
Add Co-solvent: To the this compound-DMSO solution, add the calculated volume of PEG400. Mix thoroughly until a homogenous solution is obtained.
-
Add Saline: Slowly add the sterile saline to the mixture while vortexing. The solution may become transiently cloudy but should clear upon complete mixing. Note: Adding the aqueous component last and slowly is crucial to prevent precipitation.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile, pyrogen-free vial. This is a critical step for IV administration to ensure sterility[10].
-
Quality Control:
-
Storage: Store the final formulation at 2-8°C, protected from light. It is recommended to prepare the formulation fresh daily. If longer storage is required, stability tests should be performed.
Protocol 2: Preparation of this compound for Oral Gavage
For oral administration, this compound can be formulated as a suspension. This is often preferred for compounds with low aqueous solubility and avoids the use of high concentrations of organic co-solvents that could cause gastrointestinal irritation.
Materials and Equipment:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Tween 80 (Polysorbate 80)
-
Purified water
-
Calibrated analytical balance
-
Mortar and pestle
-
Homogenizer or magnetic stirrer
-
Graduated cylinders and beakers
-
Oral gavage needles (appropriate size for the animal model)[9]
Formulation Composition:
| Component | Concentration | Purpose |
| Carboxymethylcellulose (CMC) | 0.5% (w/v) | Suspending agent |
| Tween 80 | 0.1% (v/v) | Wetting agent/surfactant |
| Purified Water | q.s. to 100% | Vehicle |
Procedure:
-
Prepare the Vehicle:
-
In a beaker, add the Tween 80 to approximately 80% of the final required volume of purified water.
-
Slowly add the CMC powder while stirring vigorously with a magnetic stirrer or homogenizer to prevent clumping.
-
Continue to stir until the CMC is fully hydrated and a clear, viscous solution is formed. Add purified water to reach the final volume.
-
-
Calculate Required Amounts: Determine the total volume of suspension needed and the required mass of this compound to achieve the desired final concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a mouse receiving 10 mL/kg)[9].
-
Prepare the Suspension:
-
Weigh the required amount of this compound powder.
-
Place the powder in a mortar and add a small amount of the 0.5% CMC/0.1% Tween 80 vehicle to form a smooth paste. This step ensures the particles are properly wetted[11].
-
Gradually add the remaining vehicle to the paste while mixing continuously.
-
Transfer the mixture to a beaker or vial and stir with a magnetic stirrer for at least 15-30 minutes to ensure a uniform suspension.
-
-
Administration:
-
Storage: Store the suspension at 2-8°C. It is recommended to prepare the suspension fresh daily to ensure uniformity and prevent microbial growth.
Putative Signaling Pathway
This compound belongs to the Rauwolfia alkaloids, a class of compounds famous for the antihypertensive and antipsychotic agent, reserpine. The primary mechanism of action for reserpine is the irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2). This transporter is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for later release. By inhibiting VMAT2, reserpine leads to the depletion of these neurotransmitters from nerve terminals, which is believed to underlie its therapeutic effects. Given the structural similarity and shared biological activities, it is plausible that this compound acts through a similar mechanism.
References
- 1. This compound | C23H28N2O5 | CID 161345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Phytochemical: this compound [caps.ncbs.res.in]
- 4. bioaustralis.com [bioaustralis.com]
- 5. glpbio.com [glpbio.com]
- 6. medkoo.com [medkoo.com]
- 7. Isoreserpinine | C22H26N2O4 | CID 251563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. researchgate.net [researchgate.net]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Isoreserpiline as a Research Tool in Neuropharmacology
Introduction
Isoreserpiline, an isomer of the well-characterized rauwolfia alkaloid reserpine, presents a valuable tool for neuropharmacological research. While specific data for this compound is limited, its structural similarity to reserpine suggests it likely shares a primary mechanism of action: the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[1] VMAT2 is crucial for loading monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for subsequent release.[2][3] Inhibition of VMAT2 leads to the depletion of these neurotransmitters from nerve terminals, a powerful effect for studying the roles of monoaminergic systems in various physiological and pathological processes.[1][4]
These notes, based on data from reserpine and its analogs, provide a framework for utilizing this compound to investigate neurological disorders, assess the impact of monoamine depletion, and screen for novel therapeutic agents.
Mechanism of Action
Reserpine, and presumably this compound, acts as a high-affinity, irreversible inhibitor of VMAT2.[1] By binding to VMAT2, it blocks the uptake and storage of dopamine, norepinephrine, and serotonin into presynaptic vesicles.[4] The unsecured neurotransmitters in the cytoplasm are then degraded by monoamine oxidase (MAO), leading to a profound and lasting depletion of monoamines in the central and peripheral nervous systems.[1][4] This action makes reserpine a classic pharmacological tool for inducing animal models of depression and Parkinson's disease, which are characterized by monoaminergic dysfunction.[5][6]
Key Research Applications
-
Animal Models of Neuropsychiatric Disorders: Administration of reserpine is a well-established method for creating animal models that mimic the symptoms of Parkinson's disease (e.g., akinesia, catalepsy, tremor) and depression (e.g., anhedonia, hypo-locomotion).[5][6][7] Researchers can use this compound in a similar manner to study disease pathophysiology and to test the efficacy of novel therapeutic compounds.
-
Studying Monoamine System Function: By inducing a controlled depletion of monoamines, this compound can be used to probe the specific roles of dopamine, norepinephrine, and serotonin in various behaviors, including motor control, mood regulation, and cognition.[6]
-
Drug Discovery and Screening: this compound can be used in competitive binding assays to identify and characterize new ligands that target VMAT2.[8] Its interaction with the transporter can serve as a reference for evaluating the potency and mechanism of novel compounds.
Quantitative Data Summary
Disclaimer: The following data pertains to reserpine and its derivatives. Researchers should determine the specific binding affinities and effective concentrations for this compound empirically.
Table 1: In Vitro Binding and Transport Inhibition Data for Reserpine and Analogs
| Compound | Target/Assay | Preparation | Ki / KD Value | Reference |
| Reserpine | Norepinephrine Transport | Chromaffin Vesicles | ~1 nM (Ki) | [9] |
| Reserpine | [3H]Reserpine Binding | Chromaffin Vesicle Membranes | ~1 nM (KD) | [9] |
| Reserpine | VMAT2 | - | Subnanomolar (Ki) | [10] |
| Methyl Reserpate | Norepinephrine Transport | Chromaffin Vesicles | 38 ± 10 nM (Ki) | [9] |
| Reserpinediol | Norepinephrine Transport | Chromaffin Vesicles | 440 ± 240 nM (Ki) | [9] |
Table 2: In Vivo Dosage Regimens for Reserpine
| Animal Model | Dosing Regimen | Behavioral/Neurochemical Outcomes | Reference |
| Mouse | 0.5 - 1.0 mg/kg, s.c. (4 consecutive days) | Increased vacuous chewing, reduced locomotion, reduced striatal TH. | [5] |
| Mouse | 1.0 mg/kg (every other day for 4 days) | Increased orofacial dyskinesia, catalepsy, tremor. | [11] |
| Rat | 0.2 - 0.8 mg/kg, i.p. (20 days) | Dose-dependent weight loss, anhedonia, hypo-locomotion, anxiety. | [7] |
| Mouse | 2.0 - 10.0 mg/kg, s.c. (single dose) | Induction of gastric hemorrhage. | [12] |
Experimental Protocols
Disclaimer: These protocols are established for reserpine and should be adapted and optimized for use with this compound.
Protocol 1: VMAT2 Competitive Binding Assay
This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) for VMAT2 by measuring its ability to compete with a known radiolabeled VMAT2 inhibitor, [³H]-Dihydrotetrabenazine ([³H]-DTBZ).[8]
Materials:
-
Cells stably expressing VMAT2 (e.g., HEK293-VMAT2)
-
[³H]-DTBZ (specific activity ~50-80 Ci/mmol)
-
Test compound (this compound)
-
Unlabeled Tetrabenazine (for non-specific binding)
-
Binding Buffer (e.g., Tris-based buffer, pH 7.4)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Preparation: Culture cells expressing VMAT2 to appropriate confluency. Prepare cell membranes or use whole cells as per the established assay.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vivo Model of Parkinsonism in Mice
This protocol describes the induction of motor deficits in mice using reserpine, which can be adapted for this compound to study parkinsonian-like symptoms.[5][11]
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound solution (for subcutaneous injection)
-
Vehicle control (e.g., saline with 0.5% acetic acid)
-
Behavioral testing apparatus (e.g., open field arena, catalepsy bar)
Procedure:
-
Acclimation: Acclimate animals to the housing and handling conditions for at least one week prior to the experiment.
-
Drug Administration: Administer this compound or vehicle control subcutaneously (s.c.). A suggested starting dose, based on reserpine, is 1.0 mg/kg, given once daily for four consecutive days.[5]
-
Behavioral Assessment: Conduct behavioral tests at a set time point after the final injection (e.g., 24 hours or on subsequent days).
-
Locomotor Activity: Place the mouse in an open field arena and record total distance traveled, rearing frequency, and movement time for 15-30 minutes. A significant reduction in activity is expected.
-
Catalepsy: Place the mouse's forepaws on an elevated horizontal bar (e.g., 3-5 cm high). Measure the latency to remove both paws from the bar. An increased latency indicates catalepsy.
-
Orofacial Dyskinesia: Place the mouse in a small, clear observation cage and record the frequency of vacuous chewing movements and tongue protrusions over a 5-10 minute period.[11]
-
-
Neurochemical Analysis (Optional): Following the final behavioral test, euthanize the animals and collect brain tissue. Process specific regions (e.g., striatum, substantia nigra) for analysis of monoamine levels (via HPLC) or protein expression (e.g., Tyrosine Hydroxylase via immunohistochemistry).[5]
-
Data Analysis: Compare the behavioral and neurochemical data between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations: Signaling Pathways and Workflows
References
- 1. reserpine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Transport and inhibition mechanisms of human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Behavioral and neurochemical effects induced by reserpine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of norepinephrine transport and reserpine binding by reserpine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reserpine-induced Reduction in Norepinephrine Transporter Function Requires Catecholamine Storage Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral effects of MK-801 on reserpine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of reserpine in producing gastric haemorrhage and erosion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Isoreserpiline instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Isoreserpiline in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: Instability of this compound in solution can be attributed to several factors. The most common causes are exposure to adverse pH conditions, light, elevated temperatures, and oxidizing agents.[1][2][3] The molecular structure of this compound, which includes ester and indole moieties, is susceptible to hydrolysis and oxidation.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure maximum stability, this compound stock solutions should be stored under specific conditions. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), freezing at -20°C or -80°C is advisable.[4][5] Solutions should be stored in tightly sealed vials, protected from light. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[5]
Q3: In which solvents is this compound soluble and most stable?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[6][7][8] While solubility in aqueous solutions is limited, the use of co-solvents may be necessary for biological assays. The stability in these solvents can vary, and it is recommended to prepare fresh solutions for each experiment or store them appropriately as mentioned in Q2.
Q4: How can I tell if my this compound solution has degraded?
A4: Degradation of this compound can be indicated by a change in the color or clarity of the solution, or the appearance of precipitates. However, significant degradation can occur without any visible changes. Therefore, the most reliable method for assessing the stability of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[9] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Aqueous Buffers
Symptoms:
-
Diminished biological activity in cell-based assays.
-
Decrease in the peak area of this compound in HPLC analysis over a short period.
Possible Causes:
-
pH-mediated hydrolysis: The ester group in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[10]
-
Oxidation: The indole ring and other parts of the molecule may be prone to oxidation, especially in the presence of dissolved oxygen or metal ions in the buffer.
Troubleshooting Steps:
-
pH Optimization:
-
Determine the pH of your experimental buffer.
-
If possible, adjust the pH to a neutral range (pH 6-7.5), as extreme pH values are more likely to cause degradation.
-
Conduct a pilot study to assess the stability of this compound in different buffers (e.g., phosphate, citrate, TRIS) at your desired concentration and temperature.
-
-
Use of Antioxidants:
-
Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your buffer to mitigate oxidative degradation.[11] Compatibility and potential interference with your assay should be evaluated.
-
-
Inert Atmosphere:
-
Prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[12]
-
-
Fresh Solution Preparation:
-
Prepare the this compound solution immediately before use to minimize the time it spends in an aqueous environment.
-
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
High variability in experimental outcomes when using different batches of this compound solution.
-
Unexpected peaks appearing in HPLC chromatograms.
Possible Causes:
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of light-sensitive compounds like this compound.[1][2]
-
Temperature Fluctuations: Storing the solution at inconsistent temperatures or exposing it to high temperatures can accelerate degradation.[1][2]
-
Solvent Impurities: Peroxides or other reactive impurities in the solvents can contribute to the degradation of this compound.[11]
Troubleshooting Steps:
-
Light Protection:
-
Work with this compound solutions in a dimly lit area.
-
Use amber-colored vials or wrap the vials in aluminum foil to protect them from light.
-
-
Controlled Temperature:
-
Maintain a consistent and appropriate storage temperature for your solutions.
-
Avoid leaving solutions at room temperature for extended periods.
-
-
High-Purity Solvents:
-
Use high-purity, HPLC-grade solvents for preparing your solutions.
-
Check the specifications of your solvents for the presence of impurities like peroxides.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration | Reference |
| Solid Powder | Dry, dark, 0 - 4°C | Short-term (days to weeks) | [4] |
| Solid Powder | Dry, dark, -20°C | Long-term (months to years) | [4] |
| Stock Solution | -20°C | Up to 1 month | [5] |
| Stock Solution | -80°C | Up to 6 months | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol | Soluble | [6][7][8] |
| DMSO | Soluble | [6][7][8][12] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your particular instrumentation and experimental conditions.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Buffer (e.g., ammonium acetate or phosphate buffer)
Methodology:
-
Mobile Phase Preparation:
-
Prepare a buffered aqueous solution (e.g., 20 mM ammonium acetate, pH adjusted to 5.0).
-
The mobile phase will be a gradient of the aqueous buffer (Solvent A) and acetonitrile (Solvent B).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with Solvent A (20 mM ammonium acetate, pH 5.0) and Solvent B (acetonitrile).
-
0-5 min: 90% A, 10% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Forced Degradation Study:
-
To generate degradation products and validate the stability-indicating nature of the method, subject this compound solutions to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 24 hours.
-
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Predicted degradation pathways of this compound.
References
- 1. Development of a Validated Stability-Indicating HPLC assay method for Eszopiclone | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. biotech-asia.org [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Enhancing the Solubility of Isoreserpiline for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isoreserpiline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on enhancing the solubility of this compound for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring indole alkaloid and a stereoisomer of reserpiline. It exhibits various biological activities, including hypotensive and antipsychotic effects.[1] Like many alkaloids, this compound has poor aqueous solubility, which can lead to precipitation in biological buffers, inaccurate concentration measurements, and unreliable results in cell-based and other aqueous assays.
Q2: What are the recommended solvents for creating a stock solution of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1] It is common practice to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in the aqueous assay medium.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?
This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:
-
Lower the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to minimize solvent-induced artifacts and cytotoxicity.
-
Use a gentle, stepwise dilution: Instead of diluting the DMSO stock directly into the final volume of the aqueous medium, try a serial dilution approach. For example, first, dilute the stock into a smaller volume of medium and then add this intermediate dilution to the rest of the medium while vortexing gently.
-
Warm the aqueous medium: Gently warming the cell culture medium or buffer to 37°C before adding the this compound stock can sometimes improve solubility.
-
Incorporate a solubilizing agent: For particularly challenging assays, consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low, cell-compatible concentrations. However, it is crucial to run appropriate vehicle controls to ensure these agents do not interfere with the assay.
Q4: How should I store my this compound solutions?
-
Solid Form: Store solid this compound at -20°C in a dark, dry place.[1]
-
DMSO Stock Solutions: Aliquot your high-concentration DMSO stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
-
Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions for each experiment. Due to the poor aqueous solubility of this compound, these solutions are prone to precipitation over time, even at 4°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Precipitation of this compound in the assay medium leading to variable effective concentrations. | Prepare fresh working solutions for each experiment. Visually inspect for any precipitate before use. Consider centrifugation of the final working solution to remove any undissolved particles and use the supernatant. |
| Low or no biological activity observed | The actual concentration of soluble this compound is much lower than the calculated concentration due to poor solubility. | Re-evaluate the solubilization protocol. Try preparing the working solution in a pre-warmed medium. Use a higher, yet non-toxic, percentage of DMSO if your assay allows. |
| Cell death or morphological changes in control wells | The concentration of the co-solvent (e.g., DMSO) is too high and is causing cytotoxicity. | Ensure the final DMSO concentration is within the tolerance level of your cell line (typically <0.5%). Run a vehicle control with the same final DMSO concentration to assess its effect. |
| Cloudiness or visible particles in the working solution | This compound has precipitated out of the aqueous solution. | Do not use the solution. Prepare a fresh solution using the troubleshooting steps for precipitation upon dilution mentioned in the FAQs. |
Quantitative Solubility Data
| Solvent System | Estimated Solubility Range (at 25°C) | Notes |
| 100% DMSO | > 10 mg/mL | A common solvent for preparing high-concentration stock solutions. |
| 100% Methanol | Soluble | Another suitable organic solvent for stock solutions. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 1 µg/mL | Demonstrates the poor aqueous solubility. |
| Cell Culture Medium + 0.1% DMSO | Low µg/mL range | Solubility is highly dependent on the specific medium components. |
| Cell Culture Medium + 0.5% DMSO | Mid-to-high µg/mL range | Increased co-solvent concentration improves solubility, but cytotoxicity should be monitored. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 412.48 g/mol ), you would need 4.12 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution at room temperature until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol for Preparing a Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
-
-
Procedure (for a final concentration of 10 µM):
-
Perform a serial dilution of the 10 mM stock solution. First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium in a sterile tube to get a 100 µM solution. Gently vortex.
-
Add the required volume of the 100 µM intermediate solution to the final volume of pre-warmed cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, add 1 mL of the 100 µM intermediate solution to 9 mL of medium.
-
Gently mix the final working solution by inverting the tube several times.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to prepare a fresh solution with a lower final concentration or a slightly higher DMSO percentage (if permissible for the assay).
-
Use the freshly prepared working solution immediately for your biological assay.
-
Signaling Pathways and Experimental Workflows
Workflow for Enhancing this compound Solubility
Caption: A workflow diagram illustrating the steps and troubleshooting options for preparing this compound solutions for biological assays.
Proposed Signaling Pathway of this compound Action
This compound, similar to its analog reserpine, is a known inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2).[2][3] VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound leads to a depletion of these neurotransmitters in the presynaptic terminal. The resulting decrease in norepinephrine release subsequently modulates adrenergic signaling pathways, which are dependent on the activation of adrenergic receptors by norepinephrine. This can lead to downstream effects on second messengers like cyclic AMP (cAMP) and intracellular calcium levels.
Caption: A diagram of the proposed signaling pathway for this compound, highlighting VMAT2 inhibition and its downstream effects on adrenergic signaling.
References
Overcoming challenges in the chemical synthesis of Isoreserpiline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Isoreserpiline.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors.
Q1: I am attempting a synthesis of this compound and encountering difficulties with the condensation step using a tryptophyl bromide intermediate. What could be the issue?
A1: A significant challenge in the synthesis of this compound is the instability of certain intermediates. Specifically, the use of 5,6-dimethoxytryptophylbromide has been reported to be problematic. The two methoxy groups on the indole nucleus increase its electron density, which can lead to undesired intramolecular side reactions, preventing the intended condensation.[1] It is advisable to consider an alternative synthetic strategy that avoids this unstable intermediate.
Q2: What is a more reliable method for the synthesis of the this compound core structure?
A2: A successful partial synthesis of this compound has been achieved by employing more stable intermediates.[1] One effective method involves the reaction of a suitable amine synthon with 3-(ω-chloroacetyl)-5,6-dimethoxy indole to form 6-oxo-2,3-seco-2,3-dihydroreserpiline.[1] This intermediate can then be further processed to yield this compound.
Q3: My reaction to form 6-oxo-2,3-seco-2,3-dihydroreserpiline is giving a low yield. How can I optimize this step?
A3: The reported yield for the synthesis of 6-oxo-2,3-seco-2,3-dihydroreserpiline from 3-(ω-chloroacetyl)-5,6-dimethoxy indole and the amine synthon is 72%.[1] To achieve a similar yield, ensure the following conditions are met:
-
Anhydrous Conditions: The reaction should be carried out in anhydrous dimethylformamide (DMF).
-
Base: Use powdered sodium bicarbonate (NaHCO3).
-
Stoichiometry: Use equimolar amounts of the reactants.
-
Temperature and Time: Maintain a temperature of 60°C for 3 hours.[1]
Deviations from these conditions could result in lower yields. Ensure all reagents are pure and dry.
Q4: What are the subsequent steps after successfully synthesizing 6-oxo-2,3-seco-2,3-dihydroreserpiline?
A4: Following the formation of the 6-oxo-2,3-seco-2,3-dihydroreserpiline, the synthesis of this compound involves a reduction of the ketone and subsequent oxidative cyclization. The ketone can be reduced to the corresponding 2,3-seco-2,3-dihydroreserpiline using sodium borohydride (NaBH4) and acetic acid in dioxane under reflux.[1] The final step is an oxidative cyclization of the seco-indole derivative to form the pentacyclic structure of this compound.[1]
Data Presentation
Table 1: Summary of Reported Yields in the Partial Synthesis of this compound Precursors [1]
| Reaction Step | Starting Materials | Product | Yield (%) |
| Formation of the seco-ketone | 3-(ω-chloroacetyl)-5,6-dimethoxy indole and amine synthon | 6-oxo-2,3-seco-2,3-dihydroreserpiline | 72 |
| Reduction of the seco-ketone | 6-oxo-2,3-seco-2,3-dihydroreserpiline | 2,3-seco-2,3-dihydroreserpiline | Not explicitly stated |
| Oxidative Cyclization | 2,3-seco-2,3-dihydroreserpiline | This compound and Reserpiline | 3.1 (this compound) |
Experimental Protocols
Protocol 1: Synthesis of 6-oxo-2,3-seco-2,3-dihydroreserpiline [1]
Objective: To synthesize the key intermediate, 6-oxo-2,3-seco-2,3-dihydroreserpiline.
Materials:
-
3-(ω-chloroacetyl)-5,6-dimethoxy indole
-
Amine synthon (e.g., the appropriate piperidine derivative)
-
Anhydrous Dimethylformamide (DMF)
-
Powdered Sodium Bicarbonate (NaHCO3)
-
Standard glassware for organic synthesis
-
Heating mantle and temperature controller
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve one equivalent of 3-(ω-chloroacetyl)-5,6-dimethoxy indole in anhydrous DMF.
-
Add one equivalent of the amine synthon to the solution.
-
Add one equivalent of powdered NaHCO3 to the reaction mixture.
-
Heat the mixture to 60°C and maintain this temperature for 3 hours with continuous stirring.
-
After 3 hours, allow the reaction mixture to cool to room temperature.
-
Proceed with standard work-up and purification procedures (e.g., extraction and chromatography) to isolate the product, 6-oxo-2,3-seco-2,3-dihydroreserpiline.
Visualizations
Caption: Experimental workflow for the synthesis of 6-oxo-2,3-seco-2,3-dihydroreserpiline.
References
Minimizing degradation of Isoreserpiline during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of isoreserpiline during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound is a naturally occurring indole alkaloid found in plants of the Rauwolfia and Ochrosia species.[1] It belongs to the yohimban class of alkaloids and possesses antibacterial and antipsychotic properties. Like many complex natural products, this compound has functional groups, primarily an ester and tertiary amines within an indole structure, that are susceptible to degradation under various chemical and physical conditions. Ensuring its stability during sample preparation is crucial for accurate quantification and reliable experimental results.
Q2: What are the primary factors that can cause this compound degradation?
A2: The main factors that can lead to the degradation of this compound are:
-
pH: Both acidic and alkaline conditions can promote hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Oxidizing agents: The indole nucleus and tertiary amines are susceptible to oxidation.
Q3: What are the likely degradation pathways for this compound?
-
Hydrolysis: The most likely degradation pathway is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid, isoreserpilinic acid. This is a common degradation route for alkaloids with ester functionalities, such as yohimbine.
-
Oxidation: The indole ring and the tertiary amine nitrogens are susceptible to oxidation, which could lead to the formation of N-oxides and other oxidative degradation products. Studies on the related compound risperidone have shown N-oxidation as a degradation pathway.
-
Epimerization: Changes in pH and temperature could potentially lead to epimerization at stereocenters, although this is less commonly reported as a primary degradation pathway during routine sample handling.
Below is a diagram illustrating the potential primary degradation pathway of this compound.
Caption: Potential degradation pathways of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to pH extremes: Use of strong acids or bases during extraction or sample dilution. | - Use mildly acidic conditions (e.g., 0.1 M HCl or acetic acid) for extraction, as indole alkaloids are generally more stable as salts.- Neutralize samples to a pH between 4 and 6 as soon as possible.- Avoid prolonged exposure to alkaline conditions. |
| Thermal degradation: High temperatures during extraction (e.g., heating, prolonged sonication) or sample evaporation. | - Perform extractions at room temperature or below.- If sonication is necessary, use a cooled water bath and short sonication times.- Evaporate solvents under reduced pressure at a low temperature (e.g., < 40°C). | |
| Oxidative degradation: Presence of oxidizing agents or exposure to air for extended periods. | - Use freshly prepared, deoxygenated solvents.- Consider adding an antioxidant (e.g., ascorbic acid) to the sample solution, but verify its compatibility with your analytical method.- Store samples and extracts under an inert atmosphere (e.g., nitrogen or argon). | |
| Appearance of unknown peaks in chromatogram | Photodegradation: Exposure of samples, extracts, or standards to light. | - Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.- Minimize exposure to ambient light during sample preparation. |
| Formation of degradation products: See potential causes for low recovery. | - Follow the recommended solutions for preventing degradation.- If degradation is unavoidable, a stability-indicating analytical method must be used to separate and quantify this compound from its degradation products. | |
| Inconsistent results between replicate samples | Incomplete extraction or variable degradation: Non-standardized sample preparation procedure. | - Develop and strictly follow a standardized written protocol for sample preparation.- Ensure consistent timing for each step of the procedure.- Process samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
This protocol is a general guideline for the extraction of this compound from dried and powdered plant material, designed to minimize degradation.
Materials:
-
Dried and powdered plant material
-
Methanol
-
1% Acetic acid in water
-
Dichloromethane (DCM)
-
Sodium carbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
pH meter or pH strips
Procedure:
-
Maceration: To 10 g of powdered plant material, add 100 mL of methanol and allow to macerate for 24 hours at room temperature, protected from light.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Re-extract the plant residue with another 100 mL of methanol for 4 hours and filter.
-
Solvent Evaporation: Combine the filtrates and evaporate the methanol under reduced pressure at a temperature not exceeding 40°C.
-
Acid-Base Partitioning: a. Redissolve the resulting residue in 50 mL of 1% acetic acid. b. Wash the acidic solution twice with 25 mL of DCM to remove non-polar impurities. Discard the DCM layers. c. Adjust the pH of the aqueous layer to approximately 9-10 with the 5% sodium carbonate solution. d. Extract the now basic aqueous layer three times with 50 mL of DCM.
-
Drying and Final Evaporation: a. Combine the DCM extracts and dry over anhydrous sodium sulfate. b. Filter and evaporate the DCM under reduced pressure at < 40°C to yield the crude alkaloid extract.
-
Storage: Immediately redissolve the extract in a suitable solvent (e.g., methanol) for analysis or store at -20°C under an inert atmosphere.
Protocol 2: Stability-Indicating HPLC Method (Proposed)
This proposed method is based on validated methods for the related yohimban alkaloid, yohimbine, and is designed to separate this compound from its potential degradation products.[2][3][4][5] This method would require validation for this compound specifically.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation Parameters (to be performed as per ICH guidelines):
-
Specificity (including forced degradation studies)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Forced Degradation Study Protocol (General)
To assess the stability-indicating nature of an analytical method, forced degradation studies should be performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 30 minutes |
| Oxidation | 3% H₂O₂ at room temperature for 1 hour |
| Thermal Degradation | Solid drug substance at 80°C for 24 hours |
| Photodegradation | Expose solution to UV light (254 nm) and visible light |
Note: The duration and conditions may need to be optimized for this compound to achieve the target degradation.
Below is a workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
References
- 1. This compound | C23H28N2O5 | CID 161345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A high-performance liquid chromatography assay for yohimbine HCl analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aensiweb.com [aensiweb.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Refining dosage and administration routes for Isoreserpiline in animal studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining dosage and administration routes for Isoreserpiline in animal studies. The following information is curated to address common challenges and provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound is an indole alkaloid with known antibacterial and antipsychotic activities. It is orally active and has the ability to penetrate the blood-brain barrier. In preclinical studies, an oral dose of 25 mg/kg has been shown to reduce amphetamine-induced hyperactivity in mice. This compound is soluble in methanol and Dimethyl Sulfoxide (DMSO).
Q2: What are the common administration routes for compounds like this compound in rodent models?
A2: The most common routes of administration in rodent studies are oral gavage (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The choice of route depends on the experimental goals, including the desired speed of onset, duration of action, and target exposure.
Q3: Are there established dosages for this compound in mice and rats?
A3: Specific dose-response data for this compound across various administration routes is limited in publicly available literature. An oral dose of 25 mg/kg has been used in mice. For the structurally related compound, reserpine, dosages in rats and mice typically range from 0.1 mg/kg to 5 mg/kg, depending on the administration route and therapeutic area of study. It is crucial to perform dose-finding studies for your specific animal model and experimental endpoint.
Q4: What are suitable vehicles for administering this compound?
A4: Given that this compound is soluble in DMSO and methanol, a common approach for in vivo administration is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a non-toxic aqueous vehicle such as saline or phosphate-buffered saline (PBS). For the related compound reserpine, a vehicle consisting of 5% polyethylene glycol 300, 1% benzyl alcohol, and 0.25% citric acid has been used for subcutaneous and intraperitoneal injections in rats. It is essential to conduct vehicle toxicity studies to ensure the chosen vehicle does not interfere with the experimental outcomes.
Q5: What signaling pathways are known to be affected by this compound?
A5: As an indole alkaloid, this compound may target the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a crucial regulator of many cellular processes, including proliferation, differentiation, and apoptosis. However, the specific interactions of this compound with components of the MAPK pathway have not been fully elucidated. The related compound, reserpine, is known to inhibit the vesicular monoamine transporter (VMAT), leading to the depletion of monoamine neurotransmitters.[1][2]
Dosage and Administration Route Summary
Due to the limited availability of specific data for this compound, the following tables provide a summary of recommended starting doses and administration parameters based on data from the closely related indole alkaloid, reserpine, as well as general guidelines for rodent drug administration. It is imperative that researchers perform their own dose-finding and tolerability studies.
Table 1: Recommended Starting Dosages and Vehicles for Mice
| Administration Route | Recommended Starting Dose (mg/kg) | Vehicle Examples | Maximum Volume (ml/kg) | Needle Gauge |
| Oral Gavage (PO) | 10 - 25 | Water, 0.5% Methylcellulose | 10 | 20-22g (ball-tipped) |
| Intravenous (IV) | 0.1 - 1 | Saline, PBS with <5% DMSO | 5 | 27-30g |
| Intraperitoneal (IP) | 1 - 5 | Saline, PBS with <10% DMSO | 10 | 25-27g |
| Subcutaneous (SC) | 0.5 - 2.5 | Saline, Sesame Oil | 10 | 25-27g |
Table 2: Recommended Starting Dosages and Vehicles for Rats
| Administration Route | Recommended Starting Dose (mg/kg) | Vehicle Examples | Maximum Volume (ml/kg) | Needle Gauge |
| Oral Gavage (PO) | 5 - 20 | Water, 0.5% Methylcellulose | 10 | 18-20g (ball-tipped) |
| Intravenous (IV) | 0.1 - 1 | Saline, PBS with <5% DMSO | 5 | 23-25g |
| Intraperitoneal (IP) | 1 - 5 | Saline, PBS with <10% DMSO | 10 | 23-25g |
| Subcutaneous (SC) | 0.5 - 2.5 | 5% PEG 300, 1% Benzyl Alcohol, 0.25% Citric Acid | 5 | 23-25g |
Experimental Protocols
Oral Gavage Administration Protocol
-
Animal Restraint: Gently but firmly restrain the mouse or rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Advancement: Allow the animal to swallow the needle. If any resistance is met, withdraw the needle and re-attempt. Never force the needle.
-
Compound Administration: Once the needle is in the stomach (up to the pre-measured mark), slowly administer the this compound formulation.
-
Withdrawal: Smoothly withdraw the gavage needle.
-
Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose or mouth.
Intravenous (Tail Vein) Injection Protocol
-
Animal Warming: Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Animal Restraint: Place the animal in a suitable restraint device to immobilize the tail.
-
Vein Visualization: Identify one of the lateral tail veins.
-
Needle Insertion: Using a small gauge needle (27-30g for mice, 23-25g for rats) with the bevel facing up, insert the needle into the vein at a shallow angle.
-
Confirmation of Placement: A small flash of blood in the hub of the needle may indicate correct placement. Gently aspirate to confirm.
-
Compound Administration: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
Withdrawal and Pressure: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Troubleshooting Guides
Issue: Animal Distress or Mortality After Oral Gavage
-
Possible Cause: Accidental administration into the trachea, esophageal perforation, or lung injury.
-
Troubleshooting Steps:
-
Immediate Action: If respiratory distress is observed during or immediately after gavage, cease the procedure. Euthanize the animal if it is in severe distress.
-
Technique Refinement: Ensure proper restraint with the head and body in a straight line. Use a flexible, ball-tipped gavage needle of the correct size. Never force the needle; allow the animal to swallow it.
-
Volume Check: Ensure the administration volume does not exceed the recommended limits (10 ml/kg for both mice and rats).
-
Alternative: Consider alternative oral administration methods, such as incorporating the compound into a palatable food or liquid if the experimental design allows.
-
Issue: Swelling or Lack of Effect After Intravenous Injection
-
Possible Cause: Perivascular (subcutaneous) administration instead of intravenous.
-
Troubleshooting Steps:
-
Technique Refinement: Ensure proper vein dilation before injection. Use a new, sharp needle for each animal. Insert the needle at a very shallow angle.
-
Placement Confirmation: Look for a "flashback" of blood into the needle hub. You can also try a small pre-injection of sterile saline to confirm correct placement.
-
Injection Speed: Inject the solution slowly to observe for any swelling. If swelling occurs, stop immediately and re-attempt at a site closer to the body.
-
Alternative Veins: For rats, the saphenous or jugular vein (requires more advanced surgical skills) can be used as alternatives to the tail vein.
-
Issue: Animal Lethargy or Abdominal Distension After Intraperitoneal Injection
-
Possible Cause: Injection into an abdominal organ (e.g., intestine, bladder, cecum) or peritonitis.
-
Troubleshooting Steps:
-
Injection Site: Ensure the injection is performed in the lower right quadrant of the abdomen to avoid the cecum (which is larger on the left side).
-
Needle Angle and Depth: Insert the needle at a 15-30 degree angle and only deep enough to penetrate the abdominal wall.
-
Aspiration: Before injecting, gently pull back on the plunger to ensure no urine (yellow fluid) or intestinal contents (brown/green fluid) are aspirated. If fluid is aspirated, discard the syringe and re-prepare the dose.
-
Sterility: Use sterile injection techniques and solutions to prevent infection and subsequent peritonitis.
-
Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Postulated interaction of this compound with the MAPK signaling pathway.
References
Addressing matrix effects in LC-MS/MS analysis of Isoreserpiline
Welcome to the technical support center for the LC-MS/MS analysis of isoreserpiline. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, like this compound, by co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2][3][4][5][6] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of your results.[3][5][6][7] The most common manifestation is ion suppression, where the presence of matrix components reduces the analyte signal.[5][8]
Q2: I'm observing significant ion suppression for this compound. What are the likely causes?
A2: Ion suppression in bioanalytical LC-MS/MS is frequently caused by endogenous matrix components that compete with the analyte for ionization.[1][7] For plasma or serum samples, phospholipids are a major cause of ion suppression.[8] Other potential sources include salts, proteins, and metabolites that co-elute with this compound.[1] Poor chromatographic retention can also lead to co-elution with highly interfering components at the beginning of the analytical run.[7]
Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound method?
A3:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][9] A constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Dips or rises in the baseline signal indicate the presence of matrix effects.[7][9]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects.[8][9] The peak area of this compound in a post-extraction spiked sample (blank matrix extract spiked with analyte) is compared to the peak area of this compound in a pure solution at the same concentration. The matrix effect is calculated as a percentage.
Q4: What are the best sample preparation strategies to minimize matrix effects for this compound?
A4: The goal of sample preparation is to remove interfering matrix components while efficiently recovering this compound. Improving sample preparation is often the most effective way to combat matrix effects.[8] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, a major source of matrix effects.[10]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning this compound into an organic solvent, leaving many polar interferences in the aqueous layer.
-
Solid-Phase Extraction (SPE): A highly effective technique for producing clean samples. It provides superior removal of interfering substances compared to PPT and LLE. HybridSPE technologies are specifically designed to remove both proteins and phospholipids.
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[2][9][11] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the limit of quantification after dilution.[2][9]
Q6: How does chromatography influence matrix effects and how can I optimize it?
A6: Chromatographic separation is critical for minimizing matrix effects by resolving this compound from co-eluting interferences.[1][7] Strategies include:
-
Column Selection: Using a column with a different stationary phase (e.g., HILIC instead of reversed-phase) can alter elution patterns and separate this compound from interfering components.
-
Gradient Optimization: Modifying the mobile phase gradient can improve the separation between this compound and matrix components.
-
Flow Rate Adjustment: Lowering the flow rate can sometimes improve separation efficiency.
Q7: What is the role of an internal standard (IS) in compensating for matrix effects?
A7: An appropriate internal standard is crucial for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[1][8] The ideal IS is a stable isotope-labeled (SIL) version of this compound. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[2][12]
Quantitative Data Summary
The following tables provide illustrative data on what you might expect to see when evaluating different sample preparation methods for this compound analysis. Note: These are example data and may not reflect actual experimental results.
Table 1: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (Acetonitrile) | 95.2 | 65.8 (Suppression) | 12.5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85.1 | 88.3 (Slight Suppression) | 6.8 |
| Solid-Phase Extraction (C18) | 92.5 | 97.2 (Minimal Effect) | 4.2 |
| HybridSPE | 90.8 | 101.5 (No Significant Effect) | 3.5 |
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC System | |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | ESI Positive |
| MRM Transition (this compound) | Example: m/z 397.2 -> 195.1 |
| MRM Transition (IS) | Example: m/z 401.2 -> 199.1 (for SIL-IS) |
| Capillary Voltage | 4000 V |
| Gas Temperature | 325 °C |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
-
Prepare Blank Samples: Extract at least six different lots of blank matrix (e.g., human plasma) using your intended sample preparation method.
-
Prepare Set A (Analyte in Pure Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Prepare Set B (Post-Extraction Spiked Sample): Spike this compound at the same concentration as Set A into the blank matrix extracts from Step 1.
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of plasma, add 10 µL of internal standard solution and 200 µL of 4% phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Key strategies to mitigate matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
Strategies to reduce non-specific binding of Isoreserpiline in assays
Welcome to the technical support center for assays involving Isoreserpiline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific binding of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a concern for this compound?
Q2: What properties of this compound might contribute to non-specific binding?
A2: this compound (Molecular Formula: C23H28N2O5) is an indole alkaloid.[6] Like many small molecules, its potential for non-specific binding can be influenced by factors such as hydrophobicity and charge.[2] Hydrophobic interactions can cause the molecule to stick to plastic surfaces of microplates and pipette tips, while electrostatic interactions can lead to binding with charged macromolecules in the assay.[2][4] Understanding these properties is the first step in designing effective strategies to minimize NSB.
Q3: How can I differentiate between specific and non-specific binding in my assay?
A3: A common method to determine specific binding is to use a competition assay. In this setup, you measure the binding of a labeled form of this compound in two conditions: one with the labeled compound alone and another in the presence of a large excess of unlabeled this compound. The binding observed in the presence of the excess unlabeled compound is considered non-specific. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured without the competitor).
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to troubleshooting and reducing high background signals caused by non-specific binding of this compound.
// Nodes start [label="High Non-Specific Binding\n(NSB) Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Step 1: Is your blocking step\noptimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Step 2: Review Assay\nBuffer Composition", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_no [label="Optimize Blocking Agent\n(e.g., BSA, Serum)\nand Incubation Time/Temp", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Step 3: Are your wash steps\nsufficiently stringent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Step 4: Evaluate Consumables\nand Reagents", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_no [label="Increase Wash Duration,\nVolume, or Number of Cycles.\nAdd Detergent (e.g., Tween-20).", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Step 5: Is this compound\nconcentration appropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Problem Resolved or\nNSB Minimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; a3_no [label="Perform Titration Experiment\nto Find Optimal Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; a4_action [label="Use Low-Binding Plates.\nCheck for Reagent Contamination.", fillcolor="#F1F3F4", fontcolor="#202124"]; a1_yes_action [label="Adjust pH.\nIncrease Salt Concentration (NaCl).\nAdd/Optimize Detergent.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> q1; q1 -> a1_no [label="No"]; q1 -> a1_yes [label="Yes"]; a1_no -> a1_yes [style=dashed]; a1_yes -> a1_yes_action [label="Action"]; a1_yes_action -> q2 [style=dashed]; a1_yes -> q2; q2 -> a2_no [label="No"]; q2 -> a2_yes [label="Yes"]; a2_no -> a2_yes [style=dashed]; a2_yes -> a2_action [label="Action"]; a2_yes -> q3; a2_action -> q3 [style=dashed, label="Check Consumables"]; q3 -> a3_no [label="No"]; q3 -> a3_yes [label="Yes"]; a3_no -> a3_yes [style=dashed];
// Invisible node and edge for better layout of a4_action a2_action [label="", style=invis, width=0]; a2_yes -> a4_action [style=invis]; a4_action -> q3 [style=invis];
}
Caption: Troubleshooting workflow for addressing high non-specific binding.
Q4: My assay background is very high. Where should I start?
A4: The most common causes of high background are insufficient blocking and inadequate washing.[3]
-
Optimize Blocking: Your blocking buffer is critical for preventing molecules from adsorbing to unoccupied sites on the assay plate.[7] If you are experiencing high background, consider increasing the concentration of your blocking agent (e.g., from 1% to 3% Bovine Serum Albumin - BSA), extending the incubation time, or trying a different blocking agent altogether, such as non-fat dry milk or normal serum.[3][7]
-
Improve Washing: Inefficient washing can leave unbound this compound behind, contributing to the background signal.[8] Try increasing the number of wash cycles, the volume of wash buffer, or the duration of each wash. Adding a non-ionic detergent like Tween-20 (typically 0.05% - 0.1%) to your wash buffer can also be very effective.[7]
Q5: I've optimized blocking and washing, but NSB is still an issue. What's next?
A5: The next step is to modify your assay buffer conditions. The goal is to decrease the non-specific interactions of this compound without affecting its specific binding to the target.
-
Increase Salt Concentration: If NSB is driven by electrostatic interactions, increasing the salt concentration (e.g., NaCl) in your buffer can create a shielding effect, reducing these interactions.[4][9]
-
Adjust pH: The pH of your buffer can influence the overall charge of this compound and interacting surfaces.[9] Systematically varying the pH may help find a condition where non-specific interactions are minimized.[4]
-
Add Detergents: For NSB caused by hydrophobic interactions, adding a low concentration of a non-ionic surfactant (like Tween-20 or Triton X-100) to the main assay buffer can disrupt these forces.[2][4] Be cautious, as detergents can sometimes interfere with protein-protein interactions or antibody binding.[10]
Q6: Could my lab consumables be the problem?
A6: Yes, standard plastics can be a major source of non-specific binding, especially for hydrophobic compounds.[2] If you suspect this is an issue, switch to low-adsorption or low-binding microplates and pipette tips.[2] It is also crucial to ensure that all reagents are fresh and free from contamination, which can also contribute to high background.[3][8]
Data Presentation: Optimizing Assay Conditions
When optimizing your assay, it is crucial to systematically test variables and record the results. The tables below serve as templates for organizing your data.
Table 1: Example of Blocking Agent Optimization
| Blocking Agent | Concentration | Incubation Time (min) | Signal (Total Binding) | Background (NSB) | Signal-to-Noise Ratio |
| BSA | 1% | 60 | 15,000 | 7,500 | 2.0 |
| BSA | 3% | 60 | 14,500 | 3,000 | 4.8 |
| BSA | 3% | 120 | 14,200 | 2,100 | 6.8 |
| Non-fat Milk | 5% | 60 | 13,000 | 4,500 | 2.9 |
Table 2: Example of Wash Buffer Additive Optimization
| Wash Buffer Base | Additive | Concentration | Signal (Total Binding) | Background (NSB) | Signal-to-Noise Ratio |
| PBS | None | - | 14,200 | 2,100 | 6.8 |
| PBS | Tween-20 | 0.05% | 14,000 | 1,200 | 11.7 |
| PBS | Tween-20 | 0.1% | 13,500 | 1,000 | 13.5 |
| TBS | Tween-20 | 0.05% | 14,100 | 1,150 | 12.3 |
Experimental Protocols
Protocol 1: General Method for Optimizing Blocking Conditions
This protocol outlines a systematic approach to identify the optimal blocking agent and conditions for your assay.
-
Preparation: Prepare several different blocking buffers. Examples include 1%, 3%, and 5% (w/v) BSA in your assay buffer, and 5% (w/v) non-fat dry milk in your assay buffer.
-
Coating: If applicable, coat your microplate wells with your target protein or antibody and leave to incubate as per your standard protocol. Wash the wells once with wash buffer.
-
Blocking: Add the different blocking buffers to separate sets of wells. Incubate for different time periods (e.g., 1 hour, 2 hours) and at different temperatures (e.g., room temperature, 37°C).[7][11]
-
Washing: After blocking, wash all wells thoroughly according to your standard wash protocol.
-
Assay Procedure: Proceed with the rest of your assay. Critically, include "background" wells for each blocking condition that receive all reagents except the specific binding partner (e.g., no primary antibody or no target protein).
-
Data Analysis: Measure the signal in all wells. For each condition, calculate the signal-to-noise ratio by dividing the signal from the "total binding" wells by the signal from the "background" wells. Select the condition that provides the highest signal-to-noise ratio.
// Edges prep1 -> block; prep2 -> block; block -> wash1; wash1 -> assay; assay -> read; read -> calc; calc -> select; }
Caption: Experimental workflow for optimizing blocking conditions in an assay.
Protocol 2: Competition Binding Assay to Quantify NSB
This protocol allows for the direct measurement of non-specific binding.
-
Reagent Preparation:
-
Prepare a solution of labeled this compound at the desired concentration.
-
Prepare a solution of unlabeled this compound at a concentration at least 100-fold higher than the labeled compound.
-
Prepare your assay buffer, optimized for low NSB as determined previously.
-
-
Plate Setup: Designate three sets of wells on your microplate:
-
Total Binding: Will receive labeled this compound + assay buffer.
-
Non-Specific Binding (NSB): Will receive labeled this compound + excess unlabeled this compound.
-
Blank: Will receive assay buffer only (to measure instrument background).
-
-
Assay Incubation:
-
To the NSB wells, add the excess unlabeled this compound.
-
To the Total Binding wells, add an equivalent volume of assay buffer.
-
Add the labeled this compound to both Total Binding and NSB wells.
-
Add your target (e.g., protein, cells) to all wells except the Blank.
-
Incubate according to your established protocol to allow binding to reach equilibrium.
-
-
Washing: Wash the plate to remove all unbound ligand.
-
Detection: Measure the signal in each well using the appropriate detection method.
-
Calculation:
-
Average the signal from the Blank wells and subtract this value from all other wells.
-
The average signal in the NSB wells represents non-specific binding.
-
The average signal in the Total Binding wells represents total binding.
-
Specific Binding = Total Binding - Non-Specific Binding.
-
// Nodes Receptor [label="Target\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Iso_L [label="Labeled\nthis compound", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Iso_U [label="Unlabeled\nthis compound\n(Excess)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; NSB_Site [label="Non-Specific\nSite", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Invisible nodes for layout center1 [shape=point, style=invis]; center2 [shape=point, style=invis];
// Edges Iso_L -> Receptor [label="Specific Binding\n(Measured in 'Total' wells)", color="#34A853"]; Iso_L -> NSB_Site [label="Non-Specific Binding", color="#EA4335", style=dashed]; Iso_U -> Receptor [label="Competes for\nSpecific Site", color="#34A853"]; Iso_U -> NSB_Site [label="Does not effectively compete\n(due to low affinity)", color="#EA4335", style=dashed, fontcolor="#5F6368"];
// Positioning {rank=same; Iso_L; Iso_U;} {rank=same; Receptor; NSB_Site;} }
Caption: Conceptual diagram of specific vs. non-specific binding in an assay.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. arp1.com [arp1.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. swordbio.com [swordbio.com]
Technical Support Center: Isoreserpiline Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthetically produced isoreserpiline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthesized this compound?
A1: During the total synthesis of this compound, several types of impurities can arise. These often include its C3 epimer, reserpine, unreacted starting materials, and various side-products.[1][2] In syntheses involving cyclization steps, incomplete ring closure can lead to intermediates remaining in the crude product.[2] Additionally, like many complex alkaloids, this compound can be susceptible to oxidation, leading to the formation of degradation products.
Q2: What is the first step I should take to assess the purity of my crude this compound?
A2: The initial step is to perform a qualitative analysis using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). TLC, with a suitable solvent system like chloroform:methanol (97:3), can quickly reveal the number of components in your mixture.[3] For more accurate, quantitative results, a reverse-phase HPLC method (e.g., using a C18 column) is recommended to resolve this compound from closely related impurities.[4][5]
Q3: Which purification technique is generally best for this compound?
A3: The optimal technique depends on the impurity profile and the desired scale.
-
Recrystallization is a simple and effective method for removing minor impurities if a suitable solvent is found, but it can sometimes lead to lower yields.[6]
-
Column Chromatography is a versatile technique for separating multiple components from a complex mixture and is widely used for purifying alkaloids.[7]
-
Preparative HPLC offers the highest resolution and is ideal for removing very similar impurities, such as stereoisomers, that are difficult to separate by other means.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Purification
| Question | Possible Cause & Solution |
| My final yield of pure this compound is very low after completing the purification steps. What can I do to improve it? | 1. Procedural Loss: Product can be lost during transfers between flasks, on filtration media, or by adhering to glassware. Ensure you are rinsing all equipment with the mother liquor or solvent to recover as much material as possible.2. Over-purification: Sometimes, aiming for >99.9% purity results in significant yield loss. Consider if a slightly lower purity (e.g., 98-99%) is acceptable for your application. There is often a trade-off between achieving the highest purity and maximizing yield.[8]3. Inappropriate Technique: Using a high-resolution technique like preparative HPLC for a very crude mixture can be inefficient. Consider a bulk purification step first, like column chromatography, to remove major impurities, followed by a final polishing step like recrystallization or prep HPLC on the enriched material. |
Issue 2: Problems During Recrystallization
| Question | Possible Cause & Solution |
| My crude this compound is "oiling out" instead of forming crystals during recrystallization. How can I fix this? | 1. Solvent Choice: The solvent may be too good, preventing the solute from precipitating. Try a less polar solvent or a mixed-solvent system.[9] Common solvent pairs for alkaloids include ethanol-water or acetone-hexane.[6] Add the "poor" solvent dropwise to the hot solution until it turns cloudy, then add a drop of the "good" solvent to clarify before cooling.[6]2. Cooling Rate: Cooling the solution too quickly can cause the compound to crash out as an oil. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[2]3. Nucleation Issues: Crystal formation requires a nucleation site. Try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" of pure this compound to initiate crystallization.[2] |
Issue 3: Poor Separation in Column Chromatography
| Question | Possible Cause & Solution |
| An impurity is co-eluting with my this compound peak during silica gel column chromatography. How can I improve the separation? | 1. Optimize Mobile Phase: The polarity of your eluent may not be optimal. Try using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. For alkaloids, solvent systems like chloroform:diethylamine:methanol can be effective.[10] The addition of a small amount of a basic modifier like triethylamine or ammonia can improve peak shape and selectivity for basic compounds by neutralizing acidic sites on the silica gel.2. Change Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Alumina is a common alternative to silica gel for alkaloid purification.[8] For very polar compounds, reverse-phase (e.g., C18-bonded silica) column chromatography may provide a different selectivity.3. Check for Overloading: Loading too much crude material onto the column can cause band broadening and poor separation. As a rule of thumb, use a mass ratio of stationary phase to crude product of at least 30:1. |
Issue 4: Challenges with Preparative HPLC
| Question | Possible Cause & Solution |
| My peaks are broad or tailing during preparative HPLC, leading to poor fraction collection and low purity. What's wrong? | 1. Mobile Phase pH: this compound is a basic alkaloid. Unbuffered or neutral mobile phases can lead to interactions with residual silanols on the C18 column, causing peak tailing. Adding an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases will protonate the amine, leading to sharper, more symmetrical peaks.[4]2. Column Overload: Injecting too much sample dissolved in a strong solvent can cause peak distortion. Reduce the injection volume or the concentration of your sample. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.3. Inappropriate Gradient: An elution gradient that is too steep may not provide adequate resolution between closely eluting peaks. Develop the method on an analytical scale first, then scale up to a preparative column. A shallower gradient around the elution time of your target compound will improve separation.[11] |
Experimental Protocols
The following are generalized protocols for the purification of this compound. These should be optimized for your specific crude product and impurity profile.
Protocol 1: Recrystallization
-
Place the crude this compound solid in an Erlenmeyer flask.
-
Select a suitable solvent or solvent pair (e.g., ethanol/water, acetone/hexane) by testing small aliquots. The ideal solvent should dissolve the compound when hot but not when cold.[6]
-
Add the minimum amount of the hot "good" solvent (e.g., ethanol) to the flask with stirring until the solid is fully dissolved.
-
If using a solvent pair, add the "poor" solvent (e.g., water) dropwise to the hot solution until persistent cloudiness is observed. Add one or two drops of the hot "good" solvent to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Select a glass column and pack it with silica gel (60 Å, 230-400 mesh) using a slurry method with a non-polar solvent (e.g., hexane).
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder.
-
Load the Column: Carefully add the dried sample-silica mixture to the top of the packed column.
-
Elute: Begin elution with a non-polar mobile phase (e.g., 100% Hexane or Chloroform). Gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate or Methanol). A common gradient for indole alkaloids could be from 0% to 10% Methanol in Chloroform.[3][10]
-
Monitor & Collect: Monitor the elution using TLC. Combine fractions that show a clean spot corresponding to the Rf value of pure this compound.
-
Isolate: Evaporate the solvent from the combined, pure fractions under reduced pressure to obtain the purified product.
Protocol 3: Preparative Reverse-Phase HPLC
-
System Setup: Use a preparative HPLC system equipped with a C18 column.
-
Prepare Mobile Phase:
-
Prepare Sample: Dissolve the crude or partially purified this compound in a small volume of the mobile phase (or a mixture with minimal organic content) and filter through a 0.45 µm syringe filter.
-
Elution Method:
-
Flow Rate: Dependent on column diameter (e.g., 20-40 mL/min for a 21.2 mm ID column).
-
Detection: UV at 268 nm.[12]
-
Gradient: Start with a shallow gradient based on analytical scale results. A typical gradient might be: 50% B to 100% B over 20-30 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak based on UV detection.
-
Isolate Product: Combine the pure fractions. The bulk of the organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent (e.g., dichloromethane) after neutralization to recover the final product.
Data Summary Tables
Table 1: Comparison of Common Purification Techniques for this compound
| Parameter | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Typical Purity | 95-99% | 90-98% | >99% |
| Typical Yield | Moderate to High | Moderate | Low to Moderate |
| Throughput/Scale | High (grams to kgs) | Moderate (mgs to grams) | Low (mgs to few grams) |
| Primary Use | Final polishing, removal of minor impurities | Bulk purification, separation of different compounds | High-purity isolation, separation of isomers |
| Complexity | Low | Moderate | High |
| Solvent Usage | Low to Moderate | High | Moderate to High |
Table 2: Troubleshooting Guide for Specific Impurities
| Potential Impurity | Chemical Nature | Suggested Primary Purification Method | Notes |
| Reserpine | Stereoisomer (epimer at C3) | Preparative HPLC | Extremely difficult to separate by recrystallization or standard column chromatography due to very similar physical properties.[2] |
| Unreacted Tryptamine Derivative | Starting Material (Basic) | Column Chromatography / Acid-Base Extraction | Can often be removed by washing the crude product solution with a dilute acid, which will extract the more basic starting material into the aqueous layer.[13] |
| Oxidation Byproducts | Degradation Products (Often more polar) | Column Chromatography | These impurities will typically have different polarity from this compound and should separate well on a silica gel column. |
| Acyclic Precursors | Incomplete Cyclization Products | Column Chromatography | These are structurally different and usually have significantly different polarities, making them amenable to chromatographic separation.[14] |
Visualized Workflows
Caption: General purification workflow for synthesized this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistryjournal.in [chemistryjournal.in]
- 4. researchgate.net [researchgate.net]
- 5. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. mdpi.com [mdpi.com]
- 8. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. nacalai.com [nacalai.com]
- 12. scielo.br [scielo.br]
- 13. quora.com [quora.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting poor reproducibility in Isoreserpiline experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Isoreserpiline, particularly focusing on its role as an efflux pump inhibitor and its synergistic activity with antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a natural indole alkaloid. In research, it is primarily investigated for its potential as an antibacterial synergist. It has been shown to inhibit bacterial efflux pumps, which are proteins that can expel antibiotics from the bacterial cell, leading to drug resistance. By inhibiting these pumps, this compound can restore the effectiveness of certain antibiotics.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.[1] Always prepare fresh dilutions from the stock solution for each experiment to ensure consistency.
Q3: At what concentration should I use this compound in my experiments?
A3: The optimal working concentration of this compound should be determined empirically for each experimental setup. For efflux pump inhibition assays, a common starting point is to use a concentration that does not exhibit intrinsic antibacterial activity. This is typically determined by a Minimum Inhibitory Concentration (MIC) assay. For synergy studies, a sub-inhibitory concentration (e.g., ½ MIC or ¼ MIC) is often used in combination with an antibiotic.
Q4: How can I assess the synergistic effect of this compound with an antibiotic?
A4: The checkerboard assay is a standard method to evaluate the synergistic effect of two compounds.[2][3][4] This method involves testing a range of concentrations of this compound in combination with a range of concentrations of an antibiotic in a microplate format. The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is generally considered synergistic.[2]
Q5: How can I measure the efflux pump inhibitory activity of this compound?
A5: The ethidium bromide (EtBr) accumulation assay is a common method to assess the inhibitory effect of a compound on efflux pumps.[5] This assay measures the fluorescence of EtBr, which increases upon intercalation with DNA inside the bacterial cell. In the presence of an efflux pump inhibitor like this compound, the efflux of EtBr is blocked, leading to its accumulation and a corresponding increase in fluorescence.
Troubleshooting Guides
Poor Reproducibility in Efflux Pump Inhibition Assays
Problem: Inconsistent results in the ethidium bromide (EtBr) accumulation assay.
| Potential Cause | Troubleshooting Step |
| This compound Precipitation | This compound may precipitate out of the aqueous assay buffer. Visually inspect the wells for any precipitate. Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Consider a brief sonication of the diluted solution. |
| Variable Bacterial Cell Density | Ensure a consistent starting bacterial inoculum (e.g., OD600 of 0.4-0.6) for each experiment. Variations in cell number will affect the fluorescence signal. |
| Inconsistent Incubation Times | Adhere strictly to the defined incubation times for both the loading and measurement phases of the assay. |
| Photobleaching of Ethidium Bromide | Minimize the exposure of the assay plate to light. |
| Interference from this compound | As a natural compound, this compound might have intrinsic fluorescence or quenching properties. Run a control with this compound and bacteria without EtBr to check for background fluorescence. Also, run a control with EtBr and this compound in the absence of bacteria to check for quenching. |
Inconsistent Results in Checkerboard Synergy Assays
Problem: Difficulty in determining the Minimum Inhibitory Concentration (MIC) or obtaining reproducible Fractional Inhibitory Concentration Index (FICI) values.
| Potential Cause | Troubleshooting Step |
| Inaccurate Drug Concentrations | Ensure accurate serial dilutions of both this compound and the antibiotic. Use calibrated pipettes and fresh stock solutions. |
| Edge Effects in Microplate | Evaporation from the outer wells of the microplate can concentrate the compounds and affect results. To mitigate this, avoid using the outermost wells or fill them with sterile medium. |
| Subjective MIC Determination | Visual determination of the MIC can be subjective. Consider using a microplate reader to measure the optical density (OD) at 600 nm for a more quantitative assessment of bacterial growth. The MIC is the lowest concentration showing a significant reduction in OD compared to the growth control. |
| Interaction with Media Components | Some components of the culture medium may interact with this compound or the antibiotic. Ensure the use of a consistent and appropriate medium for the bacterial strain being tested. |
| Contamination | Ensure aseptic techniques are followed throughout the experimental setup to prevent contamination, which can lead to false-positive growth. |
Quantitative Data Summary
The following tables present illustrative quantitative data based on typical results from efflux pump inhibition and synergy assays. Note: Specific values for this compound may vary depending on the bacterial strain and experimental conditions.
Table 1: Example of Efflux Pump Inhibition Data for Reserpine (a related compound)
| Compound | Bacterial Strain | IC50 (µM) for EtBr Efflux Inhibition |
| Reserpine | Staphylococcus aureus 1199B (NorA overexpressing) | 9 |
| Flavonoid EPI (Positive Control) | Staphylococcus aureus 1199B (NorA overexpressing) | 2 |
Data derived from a study on flavonoid efflux pump inhibitors, with Reserpine used as a positive control.[6]
Table 2: Example of Antibiotic Synergy Data
| Bacterial Strain | Antibiotic | This compound Conc. (µg/mL) | Fold Reduction in Antibiotic MIC | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| E. coli (MDR) | Ciprofloxacin | 20 | 4 | 0.375 | Synergy |
| S. aureus (MRSA) | Tetracycline | 20 | 8 | 0.1875 | Synergy |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Ethidium Bromide (EtBr) Accumulation Assay
This protocol is adapted for assessing the efflux pump inhibitory activity of this compound.
Materials:
-
Mid-logarithmic phase bacterial culture (e.g., Staphylococcus aureus)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Reserpine)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation: 530 nm, Emission: 600 nm)
Procedure:
-
Cell Preparation: Centrifuge the bacterial culture, wash the pellet with PBS, and resuspend in PBS to an OD600 of 0.4.
-
Assay Setup: To the wells of the microplate, add the bacterial suspension.
-
Add this compound to the desired final concentrations. Include wells with a known efflux pump inhibitor (positive control) and wells with DMSO only (vehicle control).
-
Add EtBr to a final concentration of 2 µg/mL to all wells.
-
Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 60 minutes at 37°C.
-
Data Analysis: Plot fluorescence intensity against time. An increase in fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of EtBr efflux.
Protocol 2: Checkerboard Synergy Assay
This protocol is for determining the synergistic activity of this compound with an antibiotic.
Materials:
-
Bacterial inoculum standardized to 0.5 McFarland
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
Antibiotic stock solution
-
96-well microplates
Procedure:
-
Plate Setup: Add 50 µL of CAMHB to each well of the microplate.
-
Drug Dilutions:
-
In the first column, add 50 µL of a 2x concentrated solution of the antibiotic and perform serial two-fold dilutions across the rows.
-
In the first row, add 50 µL of a 2x concentrated solution of this compound and perform serial two-fold dilutions down the columns.
-
This creates a matrix of decreasing concentrations of both agents.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Mechanism of efflux pump inhibition by this compound.
Caption: Potential interference of indole derivatives with bacterial quorum sensing.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of efflux pump inhibitory activity of some plant extracts and using them as adjuvants to potentiate the inhibitory activity of some antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Affects Biofilm Formation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isoreserpiline and Reserpine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactivities of two closely related indole alkaloids, isoreserpiline and reserpine. Both compounds are isolated from plants of the Rauwolfia genus and exhibit significant pharmacological effects, albeit through different primary mechanisms.[1] This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of their mechanisms of action and experimental workflows.
I. Overview of Bioactivity
Reserpine is a well-characterized drug known for its antihypertensive and antipsychotic properties, which stem from its irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[2][3][4] This action leads to the depletion of key neurotransmitters—norepinephrine, dopamine, and serotonin—from central and peripheral nerve endings.[5][6] While effective, its clinical use is limited due to a range of adverse effects.[2][7]
This compound, the 3-epimer of reserpiline, also demonstrates antipsychotic and hypotensive activities.[8] However, a significant aspect of its bioactivity profile is its role as an antibacterial agent, particularly as an efflux pump inhibitor in multidrug-resistant bacteria.[8][9] This suggests a different primary mechanism of action compared to reserpine, especially in the context of antimicrobial activity.
II. Quantitative Bioactivity Data
Table 1: VMAT2 and Neuroreceptor Binding Affinity of Reserpine
| Target | Bioactivity Parameter | Value (nM) | Source(s) |
| Synaptic Vesicular Amine Transporter (VMAT2) | Ki | ~1 | [10] |
| Dopamine D2 Receptor | Ki | ~589 | [11] |
| Dopamine D3 Receptor | Ki | ~603 | [11] |
| Serotonin 5-HT1A Receptor | Ki | ~1820 | [11] |
Table 2: Antibacterial Activity of Reserpine
| Bacterial Strain | Bioactivity Parameter | Value (µg/mL) | Notes | Source(s) |
| Staphylococcus aureus | MIC | 625 | Data from Rauwolfia serpentina extract. | [2] |
| Escherichia coli | MIC | 10,000 | Data from Rauwolfia serpentina extract. | [2] |
| Streptococcus pneumoniae | MIC | 50 | [12] | |
| Methicillin-resistant S. aureus (MRSA) | Tetracycline MIC Reduction | 128 to 32 | In the presence of reserpine. | [13] |
Note: Quantitative bioactivity data for this compound, particularly regarding VMAT2 inhibition, neuroreceptor binding affinities, and specific MIC values, are not available in the cited literature. Its activity is described qualitatively as having antipsychotic, hypotensive, and efflux pump inhibitory potential.[8][9][14]
III. Key Experimental Protocols
A. Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Assay
This protocol describes a method to determine the inhibitory potential of a compound on VMAT2, typically by measuring the displacement of a radiolabeled ligand.
1. Preparation of Vesicles:
-
Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding for human VMAT2.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., sucrose buffer with protease inhibitors).
-
Perform differential centrifugation to isolate crude synaptic vesicles. Resuspend the vesicle pellet in an appropriate assay buffer.
2. Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled VMAT2 inhibitor, such as [3H]-dihydrotetrabenazine ([3H]-DTBZ).[4]
-
Add varying concentrations of the test compound (reserpine or this compound) to compete with the radioligand for binding to VMAT2.
-
To determine non-specific binding, add a high concentration of a known, unlabeled VMAT2 inhibitor to a set of control wells.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the vesicles but allows the unbound radioligand to pass through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
B. Radioligand Binding Assay for Dopamine/Serotonin Receptors
This protocol outlines a general method for determining the binding affinity of compounds to specific G-protein coupled receptors (GPCRs), such as dopamine D2 or serotonin 5-HT2A receptors.[5][7]
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat striatum for D2 receptors) or cultured cells expressing the receptor of interest in a cold buffer.[5]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration.
2. Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.[8]
-
Define non-specific binding in separate wells containing an excess of a known unlabeled antagonist.
-
Incubate the mixture to allow the binding to reach equilibrium.
3. Detection:
-
Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.[3]
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
4. Analysis:
-
Calculate specific binding by subtracting non-specific from total binding.
-
Determine the IC50 of the test compound from a competition binding curve and calculate the Ki value.
C. Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of a substance that prevents visible growth of a bacterium.
1. Preparation of Inoculum:
-
Culture the test bacterium (e.g., E. coli, S. aureus) in a suitable broth medium overnight.
-
Dilute the overnight culture to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (~1.5 x 108 CFU/mL).[14]
2. Broth Microdilution:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (this compound or reserpine) in a sterile broth medium.[15]
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
3. Incubation:
-
Incubate the plate at 37°C for 16-24 hours.[15]
4. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14]
5. Efflux Pump Inhibition (Checkerboard Assay):
-
To assess efflux pump inhibition, perform the MIC assay for a known antibiotic in the presence and absence of sub-inhibitory concentrations of the potential inhibitor (e.g., this compound). A significant reduction in the antibiotic's MIC in the presence of the inhibitor indicates efflux pump inhibition.[13]
IV. Visualized Mechanisms and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vesicular monoamine transport inhibitors. Novel action at calcium channels to prevent catecholamine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Reserpine-induced up-regulation of dopamine D2 receptors in the rat striatum is enhanced by denervation but not by chronic receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of norepinephrine transport and reserpine binding by reserpine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reserpine [drugcentral.org]
- 12. Inhibition of Antibiotic Efflux in Bacteria by the Novel Multidrug Resistance Inhibitors Biricodar (VX-710) and Timcodar (VX-853) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Efficacy of Isoreserpiline as a Potentiator Against Resistant Bacterial Strains
A Comparative Guide for Researchers and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The relentless evolution of resistance mechanisms in pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA), multidrug-resistant Pseudomonas aeruginosa, and Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli necessitates the exploration of novel therapeutic strategies. One promising avenue is the use of adjuvants or potentiators, compounds that can restore the efficacy of existing antibiotics. This guide provides a comparative analysis of Isoreserpiline, an indole alkaloid, as a potential potentiator against resistant bacterial strains. While direct antibacterial activity data for this compound is limited, its established role as an efflux pump inhibitor suggests significant potential in overcoming resistance when used in combination with conventional antibiotics.
Performance Comparison: this compound as a Synergistic Agent
Current research indicates that this compound's primary antibacterial contribution against resistant strains lies in its ability to inhibit efflux pumps, molecular mechanisms that bacteria use to expel antibiotics. This inhibitory action can lower the Minimum Inhibitory Concentration (MIC) of various antibiotics, effectively re-sensitizing resistant bacteria.
The following table summarizes the synergistic effect of this compound with conventional antibiotics against a multidrug-resistant clinical isolate of E. coli. The data demonstrates a significant reduction in the MIC of tetracycline when used in combination with this compound, highlighting its potential as a powerful adjuvant.
| Organism | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic in Combination with this compound (12.5 µg/mL) | Fold Reduction in MIC |
| Multidrug-Resistant E. coli (MDREC-KG4) | Tetracycline | 100 | 12.5 | 8-fold |
Data derived from a study on the synergy potential of indole alkaloids against drug-resistant Escherichia coli.
For comparative context, the table below presents typical MIC ranges for standard-of-care antibiotics against common resistant bacterial strains. The goal of a potentiator like this compound would be to reduce these MICs to susceptible levels.
| Antibiotic | Resistant Strain | Typical MIC Range (µg/mL) |
| Ciprofloxacin | Fluoroquinolone-resistant E. coli | 2 to >32 |
| Vancomycin | Methicillin-Resistant S. aureus (MRSA) | 1 to 8 |
| Ceftazidime | Multidrug-resistant P. aeruginosa | 16 to >1024 |
Experimental Protocols
To validate the antibacterial efficacy of this compound as a potentiator, two key experiments are crucial: Minimum Inhibitory Concentration (MIC) testing to quantify its synergistic effect and an Ethidium Bromide Accumulation Assay to confirm its mechanism as an efflux pump inhibitor.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. To assess synergy, the MIC of a conventional antibiotic is determined both in the absence and presence of a fixed, sub-inhibitory concentration of this compound.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)
-
Stock solutions of the antibiotic and this compound
-
Sterile diluent (e.g., saline or broth)
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in CAMHB in the wells of a 96-well plate.
-
Addition of this compound: A fixed, sub-inhibitory concentration of this compound is added to a parallel set of antibiotic dilutions. A control plate with only the antibiotic dilutions is also prepared.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A significant reduction in the MIC of the antibiotic in the presence of this compound indicates a synergistic effect.
Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Inhibition
This assay measures the intracellular accumulation of the fluorescent dye ethidium bromide, a known substrate of many bacterial efflux pumps. Inhibition of these pumps by a compound like this compound will lead to increased intracellular EtBr and, consequently, higher fluorescence.
Materials:
-
Fluorometer with 96-well plate reading capability (Excitation: 530 nm, Emission: 600 nm)
-
Black-walled, clear-bottom 96-well plates
-
Bacterial culture in the exponential growth phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose
-
This compound solution
-
Positive control (a known efflux pump inhibitor, e.g., Reserpine)
Procedure:
-
Cell Preparation: Bacterial cells are harvested from an exponential phase culture, washed, and resuspended in PBS.
-
Loading with EtBr: The cell suspension is incubated with EtBr and glucose (as an energy source for the pumps) to allow for initial dye accumulation.
-
Measurement of Efflux: The EtBr-loaded cells are then exposed to this compound, a positive control, or a negative control (buffer).
-
Fluorescence Reading: The fluorescence is monitored over time. A sustained or increased fluorescence in the presence of this compound compared to the negative control indicates inhibition of EtBr efflux.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's synergistic efficacy.
Caption: Mechanism of this compound as an efflux pump inhibitor in resistant bacteria.
Conclusion
While the intrinsic antibacterial activity of this compound against resistant strains requires further investigation, its demonstrated ability to act as an efflux pump inhibitor presents a compelling case for its development as a potentiator of existing antibiotics. The experimental framework provided in this guide offers a clear path for researchers to validate and quantify this synergistic efficacy. By re-sensitizing resistant bacteria to conventional antibiotics, this compound and other similar compounds could play a crucial role in combating the growing threat of antimicrobial resistance. Further studies are warranted to explore the full spectrum of its synergistic partnerships and to elucidate its in vivo efficacy and safety profile.
Navigating the Analytical Maze: A Comparative Guide to Isoreserpiline Quantification
Researchers and drug development professionals require accurate and precise measurements of active pharmaceutical ingredients (APIs) like Isoreserpiline for pharmacokinetic studies, formulation development, and quality control. The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide presents a comparative summary of typical performance data for HPLC-UV, LC-MS/MS, and HPTLC, along with detailed experimental protocols that can be adapted for this compound analysis.
Comparative Analysis of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC for the quantification of indole alkaloids, providing a basis for comparison when developing a method for this compound.
Table 1: Comparison of Validation Parameters for this compound Quantification Methods
| Validation Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 5 - 50 ng/mL | 0.01 - 1 ng/mL | 10 - 50 ng/spot |
| Limit of Quantification (LOQ) | 15 - 150 ng/mL | 0.05 - 5 ng/mL | 30 - 150 ng/spot |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Specificity/Selectivity | Good | Excellent | Moderate to Good |
| Throughput | Moderate | High | High |
| Cost | Low to Moderate | High | Low |
Table 2: Qualitative Comparison of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS | HPTLC |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Planar chromatographic separation followed by densitometric detection. |
| Advantages | Robust, reliable, widely available, cost-effective. | Highest sensitivity and selectivity, structural confirmation. | High sample throughput, low solvent consumption, simple sample preparation. |
| Disadvantages | Lower sensitivity compared to LC-MS/MS, potential for interference from co-eluting compounds. | High initial instrument cost, complex method development, potential for matrix effects. | Lower resolution and sensitivity compared to HPLC and LC-MS/MS. |
| Typical Application | Routine quality control, content uniformity, stability studies. | Bioanalysis (plasma, tissue), impurity profiling, metabolism studies. | Screening of herbal extracts, quality control of raw materials. |
Experimental Protocols
The following are generalized experimental protocols for the quantification of indole alkaloids, which can serve as a starting point for the development of a validated method for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Visible detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 268 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol) to obtain a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For formulated products, extract the drug by sonication in a suitable solvent followed by filtration.
Validation Parameters to be Assessed: System suitability, linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined by direct infusion. For Reserpine, a related compound, a common transition is m/z 609.3 -> 195.1.
-
Source Parameters: Optimized parameters for capillary voltage, source temperature, and gas flows.
Sample Preparation:
-
For biological samples (e.g., plasma), perform protein precipitation with acetonitrile or solid-phase extraction (SPE) to remove interferences.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
Spike samples with an appropriate internal standard.
Validation Parameters to be Assessed: In addition to the parameters for HPLC-UV, matrix effect and stability (freeze-thaw, short-term, long-term) should be evaluated.
High-Performance Thin-Layer Chromatography (HPTLC)
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner (densitometer).
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid in a ratio of 7:2:1 (v/v/v).
-
Application: Apply standards and samples as bands of a specific width using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a specific distance.
-
Densitometric Analysis: Scan the dried plates at a specific wavelength (e.g., 268 nm) in absorbance mode.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol.
-
Spot a series of calibration standards and sample solutions onto the HPTLC plate.
Validation Parameters to be Assessed: System suitability, linearity, precision, accuracy, specificity, LOD, LOQ, and robustness.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for each analytical technique.
Logical Comparison of Key Method Attributes
The selection of an analytical method is often a trade-off between sensitivity, cost, and throughput. The following diagram illustrates the logical relationship between these key attributes for the discussed techniques.
A Comparative Neuropharmacological Analysis of Isoreserpiline and Conventional Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuropharmacological effects of Isoreserpiline, an indole alkaloid with antipsychotic potential, against a range of typical and atypical antipsychotic drugs. Due to the limited availability of quantitative preclinical data for pure this compound, this comparison relies on the reported activity of extracts and fractions of Rauwolfia tetraphylla, from which this compound is isolated, alongside comprehensive data for established antipsychotics.
Executive Summary
This compound, a natural compound, has demonstrated antipsychotic-like properties in preclinical studies. Research on alkaloidal fractions of Rauwolfia tetraphylla containing this compound suggests a potential atypical antipsychotic profile, characterized by a notable interaction with both dopaminergic and serotonergic systems. However, a definitive quantitative comparison is currently hampered by the lack of specific receptor binding affinity (Ki) and in vivo potency (ED50) values for the purified compound. This guide synthesizes the available information and presents it alongside detailed data for well-characterized antipsychotics to provide a framework for understanding this compound's potential neuropharmacological profile.
Table 1: In Vitro Receptor Binding Profile of Antipsychotics (Ki in nM)
| Drug Class | Drug | D₂ | 5-HT₂ₐ | 5-HT₁ₐ | α₁ | α₂ | H₁ | M₁ |
| Indole Alkaloid | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| R. tetraphylla Fraction (2C) | High Inhibition | High Inhibition | - | - | - | - | - | |
| Typical | Haloperidol | 1.2[1] | 45 | >10,000 | 19 | 1,300 | 1,800 | >10,000 |
| Chlorpromazine | 1.8 | 3.1 | >10,000 | 2.4 | 12 | 3.8 | 24 | |
| Atypical | Risperidone | 3.13[1] | 0.16[1] | 420 | 0.8[1] | 7.54[1] | 2.23[1] | >10,000 |
| Olanzapine | 11 | 4 | 5,600 | 19 | 230 | 7 | 1.9 | |
| Clozapine | 129 | 1.6 | 120 | 7 | 13 | 6 | 1.9 | |
| Aripiprazole | 0.34 | 3.4 | 4.4 | 57 | 7,100 | 61 | >10,000 | |
| Quetiapine | 295 | 29 | 1,200 | 12 | 770 | 11 | 1,000 |
Note: Lower Ki values indicate higher binding affinity. Data for the R. tetraphylla fraction is qualitative, indicating high percentage inhibition at the tested concentration.
Table 2: In Vivo Antipsychotic-like Activity
| Drug | Animal Model | Effect | ED₅₀ (mg/kg) |
| This compound | Amphetamine-Induced Hyperactivity (Mouse) | Reduction in hyperactivity | Data Not Available |
| Haloperidol | Amphetamine-Induced Hyperactivity (Rat) | Inhibition of hyperactivity | 0.05 |
| Risperidone | Amphetamine-Induced Hyperactivity (Rat) | Inhibition of hyperactivity | 0.04 |
| Olanzapine | Amphetamine-Induced Hyperactivity (Rat) | Inhibition of hyperactivity | 0.5 |
Note: The amphetamine-induced hyperactivity model is a standard preclinical screen for antipsychotic activity, predicting efficacy against the positive symptoms of schizophrenia.
Neuropharmacological Profile of this compound
This compound is an indole alkaloid that has been isolated from the leaves of Rauwolfia tetraphylla. Studies on extracts and alkaloidal fractions of this plant have indicated antipsychotic potential.
A key study demonstrated that a specific chloroform fraction of R. tetraphylla at pH 9, which contains this compound, exhibited the most potent in vitro binding to dopamine D₂ and serotonin 5-HT₂ₐ receptors. This fraction also significantly reduced amphetamine-induced hyperactivity in mice, a well-established preclinical model for screening antipsychotic drugs. Notably, the methanolic extract of the plant showed a profile akin to atypical antipsychotics, with a higher occupancy of 5-HT₂ₐ receptors compared to D₂ receptors at the tested doses. This suggests that this compound may contribute to an atypical antipsychotic profile, which is often associated with a lower risk of extrapyramidal side effects.
However, without specific binding affinity data (Ki values) and in vivo potency (ED50) for purified this compound, its precise pharmacological profile and a direct quantitative comparison with other antipsychotics remain to be fully elucidated.
Comparison with Other Antipsychotics
Typical Antipsychotics: Typical antipsychotics, such as Haloperidol and Chlorpromazine, primarily exert their effects through high-affinity antagonism of dopamine D₂ receptors. This strong D₂ blockade is effective in treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions) but is also linked to a high incidence of extrapyramidal symptoms (EPS), such as parkinsonism and tardive dyskinesia. Their affinity for other receptors, like the 5-HT₂ₐ receptor, is significantly lower.
Atypical Antipsychotics: Atypical antipsychotics, including Risperidone, Olanzapine, and Clozapine, are characterized by a broader receptor binding profile. A hallmark of many atypical antipsychotics is a high affinity for serotonin 5-HT₂ₐ receptors, often greater than their affinity for D₂ receptors. This dual D₂/5-HT₂ₐ antagonism is thought to contribute to their efficacy against negative symptoms (e.g., social withdrawal, apathy) and a reduced liability for EPS compared to typical agents. Many atypical antipsychotics also interact with a range of other receptors, including adrenergic, histaminergic, and muscarinic receptors, which can contribute to both their therapeutic effects and side effect profiles (e.g., sedation, weight gain).
The preliminary findings for the R. tetraphylla fraction containing this compound, with its high inhibition of both D₂ and 5-HT₂ₐ receptors and a suggested higher 5-HT₂ₐ occupancy, align it more closely with the pharmacological profile of atypical antipsychotics.
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor.
General Methodology:
-
Tissue/Cell Preparation: Membranes from brain tissue (e.g., rat striatum for D₂ receptors, cortex for 5-HT₂ₐ receptors) or cultured cells expressing the receptor of interest are prepared.
-
Radioligand Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D₂ receptors, [³H]-ketanserin for 5-HT₂ₐ receptors) at a fixed concentration.
-
Competition Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Amphetamine-Induced Hyperactivity Model
Objective: To assess the potential antipsychotic activity of a test compound by its ability to antagonize the locomotor-stimulating effects of amphetamine.
General Methodology:
-
Animal Acclimation: Rodents (typically rats or mice) are acclimated to the testing environment (e.g., open-field arenas).
-
Test Compound Administration: Animals are pre-treated with the test compound (e.g., this compound) or vehicle at various doses.
-
Amphetamine Challenge: After a specific pre-treatment time, animals are administered a dose of d-amphetamine (typically 1-2 mg/kg) to induce hyperlocomotion.
-
Locomotor Activity Measurement: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period using automated activity monitors.
-
Data Analysis: The ability of the test compound to reduce amphetamine-induced hyperactivity is quantified. The dose that produces a 50% reduction in the amphetamine effect (ED₅₀) is calculated to determine the compound's in vivo potency.
Signaling Pathways and Experimental Workflows
Caption: Dopamine and serotonin signaling pathways targeted by antipsychotics.
References
Comparative Efficacy of Isoreserpiline Analogs in Combination Therapy with Traditional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapies that pair existing antibiotics with compounds that can restore their efficacy against resistant bacterial strains. This guide provides a comparative analysis of the efficacy of isoreserpiline's structural analog, reserpine, as an adjunct to traditional antibiotic therapy.
Data Presentation: Reserpine in Combination Therapy
The primary mechanism by which reserpine enhances antibiotic efficacy is through the inhibition of bacterial efflux pumps. These pumps are a common resistance mechanism that bacteria employ to expel antibiotics from the cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. By inhibiting these pumps, reserpine effectively increases the intracellular concentration of the co-administered antibiotic, restoring its antibacterial activity.
The synergistic effect of reserpine has been observed with several classes of antibiotics, most notably fluoroquinolones and certain β-lactams, against a range of pathogenic bacteria.
Table 1: Synergistic Activity of Reserpine with Fluoroquinolones against Staphylococcus aureus
| Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Reserpine (20 µg/mL) (µg/mL) | Fold Reduction in MIC | Reference |
| Ciprofloxacin | NorA overexpressing S. aureus | 8 | 1 | 8 | [1] |
| Norfloxacin | NorA overexpressing S. aureus | 16 | 2 | 8 | [1] |
| Levofloxacin | S. aureus ATCC 29213 | 0.25 | 0.125 | 2 | [1] |
Table 2: Potentiation of Various Antibiotics by Reserpine against Diverse Bacterial Species
| Antibiotic | Bacterial Species | Fold Reduction in MIC in the presence of Reserpine | Reference |
| Ampicillin | Staphylococcus sp. | Not specified, but effective reduction reported. | [2] |
| Erythromycin | Staphylococcus sp. | Not specified, but effective reduction reported. | [2] |
| Tetracycline | Staphylococcus sp. | Not specified, but effective reduction reported. | [2] |
| Chloramphenicol | Staphylococcus sp. | Not specified, but effective reduction reported. | [2] |
| Rifampicin | Staphylococcus sp. | Not specified, but effective reduction reported. | [2] |
Mechanism of Action: Efflux Pump Inhibition
Reserpine functions as a broad-spectrum efflux pump inhibitor (EPI). In bacteria, multidrug resistance (MDR) efflux pumps, such as the NorA pump in Staphylococcus aureus (a member of the major facilitator superfamily) and the AcrAB-TolC system in Gram-negative bacteria (part of the resistance-nodulation-division family), are responsible for extruding a wide range of antimicrobial agents.[1][3] Reserpine is thought to competitively or non-competitively bind to these pumps, thereby obstructing the transport of the antibiotic out of the bacterial cell.[4] This leads to an accumulation of the antibiotic intracellularly, allowing it to reach its target and exert its bactericidal or bacteriostatic effects.
Mechanism of antibiotic potentiation by an efflux pump inhibitor.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.[5][6][7]
Workflow for the checkerboard synergy assay.
Detailed Protocol:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of the antibiotic and this compound (or its analog) in an appropriate solvent. Perform two-fold serial dilutions of each agent in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
Assay Plate Setup: In a 96-well microtiter plate, dispense 50 µL of CAMHB into all wells. Add 50 µL of the antibiotic dilutions along the y-axis and 50 µL of the this compound dilutions along the x-axis, creating a concentration matrix. The final volume in each well will be 100 µL after the addition of the inoculum. Include wells with each agent alone as controls.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FICI = FIC of Drug A + FIC of Drug B Synergy is typically defined as an FICI of ≤ 0.5.[7]
Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This assay measures the ability of a compound to inhibit efflux pumps by monitoring the intracellular accumulation of a fluorescent substrate, such as ethidium bromide (EtBr).[8][9]
Workflow for the ethidium bromide accumulation assay.
Detailed Protocol:
-
Cell Preparation: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase of growth. Harvest the cells by centrifugation, wash them twice with phosphate-buffered saline (PBS), and resuspend them in PBS containing a carbon source (e.g., glucose) to energize the efflux pumps.
-
Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial cell suspension. Add the test compound (this compound or its analog) at various concentrations. Include a positive control (a known efflux pump inhibitor like reserpine or verapamil) and a negative control (no inhibitor).
-
Fluorescence Measurement: Add ethidium bromide to all wells at a final concentration that is a known substrate for the efflux pumps of the test organism. Immediately place the plate in a fluorescence microplate reader.
-
Data Acquisition: Measure the fluorescence intensity kinetically over a period of time (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of approximately 530 nm and an emission wavelength of approximately 585 nm.
-
Data Interpretation: An increase in fluorescence in the presence of the test compound compared to the untreated control indicates that the compound is inhibiting the efflux of ethidium bromide, leading to its accumulation and intercalation with intracellular DNA, which enhances its fluorescence.
Conclusion and Future Directions
The available evidence for reserpine strongly suggests that it is a potent bacterial efflux pump inhibitor capable of synergizing with and restoring the activity of conventional antibiotics against resistant bacteria. While these findings provide a compelling rationale for investigating this compound, direct experimental validation is crucial. Researchers are encouraged to utilize the detailed protocols provided in this guide to assess the efficacy of this compound in combination therapy. Future studies should focus on determining the specific spectrum of activity of this compound, its optimal synergistic concentrations with various antibiotics, and its potential for in vivo efficacy and safety. Such research will be instrumental in evaluating its potential as a valuable adjuvant in the fight against antibiotic resistance.
References
- 1. Inhibition of Antibiotic Efflux in Bacteria by the Novel Multidrug Resistance Inhibitors Biricodar (VX-710) and Timcodar (VX-853) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. 4.4.2. Efflux Pump Inhibitory Assay [bio-protocol.org]
- 9. journals.asm.org [journals.asm.org]
A Comparative Guide to the Experimental Validation of Isoreserpiline's Bioactive Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoreserpiline is an indole alkaloid found in various plant species of the Rauwolfia and Neisosperma genera.[1] As a member of the reserpine family of compounds, it has been associated with a range of pharmacological activities, including hypotensive, antipsychotic, and antimicrobial potentiating effects through the inhibition of efflux pumps. This guide provides a comprehensive overview of the statistical validation of these effects in experimental models, primarily drawing comparisons with the well-studied alkaloid, Reserpine, due to the limited availability of direct experimental data on isolated this compound. The information presented herein is intended to support further research and drug development efforts.
Hypotensive Effects: A Comparative Analysis
The hypotensive properties of Rauwolfia alkaloids are well-documented, with Reserpine being the most extensively studied compound in this class.[2][3][4] Clinical studies on Rauwolfia serpentina extracts and Reserpine have demonstrated their efficacy in reducing blood pressure in hypertensive patients.[5][6][7]
Comparative Data on the Hypotensive Effects of Rauwolfia Alkaloids
| Treatment | Dosage | Experimental Model | Key Findings | Reference |
| Rauwolfia serpentina extract | 500 mg/day | Human (Hypertensive Patients) | Significant reduction in both systolic and diastolic blood pressure. | [5] |
| Reserpine | 0.25-0.5 mg/day | Human (Hypertensive Patients) | Dose-dependent decrease in blood pressure. | [6] |
| Rauwolfia serpentina root powder | 250 mg/day | Human (Hypertensive Patients) | Effective in managing mild to moderate hypertension. | [5][6] |
Experimental Protocol for Assessing Hypotensive Effects in vivo
The antihypertensive activity of a compound like this compound can be evaluated in animal models using the following protocol:
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) are a commonly used model that mimics human essential hypertension.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Blood Pressure Measurement: Baseline systolic and diastolic blood pressure, as well as heart rate, are measured using a non-invasive tail-cuff method.
-
Drug Administration: Animals are divided into groups: a control group receiving the vehicle, a positive control group receiving a known antihypertensive drug (e.g., Reserpine), and test groups receiving varying doses of this compound. The administration is typically done orally via gavage.
-
Data Collection: Blood pressure and heart rate are monitored at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) post-administration.
-
Statistical Analysis: The data is analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine the significance of the observed changes in blood pressure compared to the control group.
Signaling Pathway for the Hypotensive Action of Rauwolfia Alkaloids
The primary mechanism of action for the hypotensive effects of Reserpine and related alkaloids involves the depletion of catecholamines (norepinephrine, dopamine) and serotonin from peripheral sympathetic nerve endings. This prevents the neurotransmitters from being released into the synaptic cleft, leading to a reduction in peripheral vascular resistance and a subsequent lowering of blood pressure.
Antipsychotic Potential: An Overview of Preclinical Models
Rauwolfia alkaloids, particularly Reserpine, have a long history of use in managing psychosis and agitation.[1][2][7][8][9] The antipsychotic effects are attributed to their ability to deplete central stores of dopamine and serotonin, neurotransmitters implicated in the pathophysiology of schizophrenia.
Experimental Models for Evaluating Antipsychotic Activity
While direct studies on this compound are lacking, its antipsychotic potential would be assessed using established animal models that are sensitive to clinically effective antipsychotic drugs.
| Experimental Model | Principle | Measured Parameters | Relevance to Schizophrenia |
| Amphetamine-Induced Hyperlocomotion | Amphetamine increases dopamine release, leading to hyperactivity. Antipsychotics that block dopamine D2 receptors attenuate this effect. | Locomotor activity (distance traveled, rearing frequency). | Models the positive symptoms (hyperdopaminergic state). |
| Prepulse Inhibition (PPI) of the Startle Reflex | A weaker prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus. This is deficient in schizophrenic patients. | Amplitude of the startle response. | Models sensorimotor gating deficits. |
| Conditioned Avoidance Response | Animals learn to avoid an aversive stimulus by responding to a preceding conditioned stimulus. Antipsychotics selectively suppress the avoidance response. | Avoidance and escape responses. | Predictive of clinical antipsychotic efficacy. |
Experimental Protocol for Amphetamine-Induced Hyperlocomotion
-
Animals: Male Wistar rats are commonly used.
-
Habituation: Rats are habituated to the open-field arena for a set period (e.g., 30 minutes) for a few days before the test day.
-
Drug Pre-treatment: Animals are pre-treated with either vehicle, a standard antipsychotic (e.g., Haloperidol or Risperidone), or this compound at various doses.
-
Amphetamine Challenge: After a specific pre-treatment time (e.g., 30-60 minutes), animals are administered d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.
-
Behavioral Recording: Immediately after the amphetamine injection, locomotor activity is recorded for a specified duration (e.g., 60-90 minutes) using an automated activity monitoring system.
-
Data Analysis: The total distance traveled and other locomotor parameters are compared between the different treatment groups using statistical analysis to determine if this compound can significantly reduce amphetamine-induced hyperactivity.
Putative Signaling Pathway in Antipsychotic Action
The antipsychotic action of many drugs involves the modulation of dopaminergic and serotonergic pathways in the brain. While the primary mechanism of Rauwolfia alkaloids is neurotransmitter depletion, modern antipsychotics often act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[10][11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. eijppr.com [eijppr.com]
- 5. Rauwolfia in the Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. jetir.org [jetir.org]
- 9. mdpi.com [mdpi.com]
- 10. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Isoreserpiline's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of isoreserpiline against two well-characterized psychoactive compounds: reserpine, a structurally similar indole alkaloid, and risperidone, a second-generation antipsychotic with a distinct pharmacological profile. Due to a lack of direct experimental verification for this compound's mechanism of action in the current scientific literature, this guide operates under the strong assumption that this compound, as a stereoisomer of reserpine, shares its primary mechanism of action: the inhibition of the vesicular monoamine transporter 2 (VMAT2). This document aims to provide a framework for the independent verification of this hypothesis by presenting established experimental protocols and comparative quantitative data from related compounds.
Postulated Mechanism of Action: this compound and Reserpine
This compound is an indole alkaloid with known antipsychotic and antibacterial properties. Its structural similarity to reserpine strongly suggests that its primary pharmacological effect in the central nervous system is the inhibition of VMAT2. VMAT2 is a transport protein responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into synaptic vesicles for subsequent release. By irreversibly blocking VMAT2, reserpine leads to the depletion of these neurotransmitters in the presynaptic terminal, as they are left vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm.[1][2] This reduction in available monoamines is believed to underlie its antihypertensive and antipsychotic effects.
Alternative Mechanism of Action: Risperidone
In contrast, risperidone, a widely used atypical antipsychotic, does not primarily target VMAT2. Its therapeutic effects are attributed to a combination of potent antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors.[3] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while the antagonism of 5-HT2A receptors may contribute to its efficacy against negative symptoms and a lower propensity to cause extrapyramidal side effects compared to older antipsychotics.
Quantitative Comparison of Molecular Targets
The following table summarizes the available quantitative data for the binding affinities and inhibitory concentrations of reserpine and risperidone for their respective primary molecular targets. No direct experimental data for this compound's interaction with VMAT2 has been identified in the reviewed literature.
| Compound | Target | Parameter | Value (nM) | Reference(s) |
| Reserpine | Vesicular Monoamine Transporter 2 (VMAT2) | Ki | 12 | [4] |
| Vesicular Monoamine Transporter 1 (VMAT1) | Ki | 34 | [4] | |
| Vesicular Monoamine Transporter 2 (VMAT2) | IC50 | <100 | [5][6] | |
| Risperidone | Dopamine D2 Receptor | Ki | 3.13 - 3.3 | [7][8] |
| Serotonin 5-HT2A Receptor | Ki | 0.16 - 0.2 | [3][7] | |
| Alpha-1 Adrenergic Receptor | Ki | 0.8 | [7] | |
| Histamine H1 Receptor | Ki | 2.23 | [7] | |
| Alpha-2 Adrenergic Receptor | Ki | 7.54 | [7] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways affected by VMAT2 inhibition (postulated for this compound and established for reserpine) and D2/5-HT2A receptor antagonism (established for risperidone).
Experimental Protocols for Independent Verification
To independently verify the mechanism of action of this compound, the following experimental protocols, adapted from established methodologies, are proposed.
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into synaptic vesicles.
Objective: To determine the IC50 value of this compound for VMAT2 and compare it to that of reserpine.
Materials:
-
Rat brain tissue (striatum) as a source of synaptic vesicles.
-
[³H]dihydrotetrabenazine ([³H]DTBZ) or another suitable radioligand for VMAT2.
-
This compound, reserpine (positive control), and a vehicle control (e.g., DMSO).
-
Scintillation counter and vials.
-
Filtration apparatus.
Protocol:
-
Vesicle Preparation: Homogenize rat striatal tissue in a suitable buffer and prepare a crude vesicular fraction by differential centrifugation.
-
Binding Assay: In a multi-well plate, incubate the vesicular preparation with a fixed concentration of [³H]DTBZ and varying concentrations of this compound or reserpine.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
These assays determine the affinity of a test compound for specific neurotransmitter receptors.
Objective: To determine the Ki values of this compound for D2 and 5-HT2A receptors and compare them to risperidone.
Materials:
-
Cell lines expressing human dopamine D2 and serotonin 5-HT2A receptors.
-
Radioligands specific for D2 (e.g., [³H]spiperone) and 5-HT2A receptors.
-
This compound, risperidone (positive control), and a vehicle control.
-
Scintillation counter and vials.
-
Filtration apparatus.
Protocol:
-
Membrane Preparation: Prepare cell membranes from the receptor-expressing cell lines.
-
Competition Binding Assay: In a multi-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound or risperidone.
-
Incubation: Incubate at a controlled temperature until equilibrium is reached.
-
Filtration and Washing: Separate bound and free radioligand by rapid filtration and wash the filters.
-
Quantification: Measure the radioactivity of the filters.
-
Data Analysis: Determine the IC50 values from the competition curves and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
While the structural analogy to reserpine provides a strong hypothetical framework for this compound's mechanism of action, direct experimental verification is currently absent from the scientific literature. The comparative data and experimental protocols presented in this guide are intended to facilitate the independent investigation of this compound's pharmacological profile. Key future research should focus on conducting VMAT2 inhibition assays and in vivo microdialysis studies to quantify the effects of this compound on monoamine transport and levels. Such studies are crucial for confirming its primary molecular target and for providing the quantitative data necessary for a comprehensive understanding of its therapeutic potential and for guiding further drug development efforts.
References
- 1. Monoamine depletion by reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. In-vitro investigation of out-of-field cell survival following the delivery of conformal, intensity-modulated radiation therapy (IMRT) and volumetric modulated arc therapy (VMAT) plans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Depletion and recovery of neuronal monoamine storage in rats of different ages treated with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Safety and Toxicity Profile of Isoreserpiline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the safety and toxicity profile of isoreserpiline. Due to the limited availability of direct toxicological data for this compound, this document leverages data from its close structural isomer, reserpine, a well-characterized alkaloid from Rauwolfia serpentina. This approach offers a foundational understanding of the potential toxicological profile of this compound. The guide presents available quantitative data in structured tables and details the experimental protocols for key toxicological assays. Diagrams illustrating experimental workflows and relevant signaling pathways are included to provide a comprehensive overview for researchers and drug development professionals.
Introduction
This compound is a naturally occurring indole alkaloid found in plants of the Rauwolfia genus. While its pharmacological properties are of interest, a comprehensive safety and toxicity profile is essential for any potential therapeutic development. Currently, publicly available toxicological data specifically for this compound is scarce. Therefore, this guide utilizes the extensive safety and toxicity data of its stereoisomer, reserpine, as a primary point of comparison. Reserpine has a long history of clinical use as an antihypertensive and antipsychotic agent, and its toxicological profile has been thoroughly investigated. Understanding the safety liabilities of reserpine can provide valuable insights into the potential risks associated with this compound.
This guide will focus on key areas of toxicological assessment, including acute toxicity, cytotoxicity, and genotoxicity. Standard experimental protocols for these assessments are detailed to aid researchers in designing future studies on this compound.
Comparative Toxicity Data: this compound vs. Reserpine
As of the date of this publication, no specific in vitro or in vivo safety and toxicity data for this compound has been found in a review of scientific literature. The following tables summarize the available data for the closely related isomer, reserpine. This information can serve as a preliminary guide for assessing the potential toxicity of this compound.
Table 1: Acute Oral Toxicity of Reserpine in Rodents
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 420 mg/kg | [1] |
| Mouse | Oral | >50 mg/kg | [2] |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the tested animal population.
Table 2: Summary of Reserpine's Toxicological Profile
| Toxicity Endpoint | Observed Effects and Remarks | References |
| General Toxicity (Human) | Nasal congestion, drowsiness, dizziness, headache, nausea, vomiting, and diarrhea are common side effects. Mental depression can occur, particularly at higher doses. | [3][4] |
| Carcinogenicity | Suspected of causing cancer. Some studies have suggested a possible link between reserpine and breast neoplasms, though this finding is considered equivocal. | [2][5][6] |
| Reproductive Toxicity | May damage fertility or the unborn child. Use during pregnancy may lead to adverse effects in the newborn. | [2][5][7] |
| Mutagenicity/Genotoxicity | No mutagenic, genotoxic, or recombinogenic effects have been demonstrated. | [3] |
| Cytotoxicity | Has shown cytotoxic activity against various cancer cell lines in vitro. | [8] |
Experimental Protocols for Key Toxicity Assays
To facilitate future research on this compound, this section outlines the detailed methodologies for standard toxicological assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and include untreated and vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. microbiologyinfo.com [microbiologyinfo.com]
Reproducibility of Published Findings on Isoreserpiline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on Isoreserpiline, a naturally occurring indole alkaloid, and its better-known isomer, Reserpine. The objective is to present the available experimental data in a structured format to assess the reproducibility and comparative efficacy of this compound in key biological activities. This document summarizes quantitative data from published studies, details the experimental protocols to allow for replication, and visualizes the described workflows and pathways.
Antibacterial Activity: this compound as a Synergy Agent
Recent studies have focused on the potential of this compound to act as a synergistic agent with conventional antibiotics against multidrug-resistant bacteria. This is attributed to its ability to inhibit bacterial efflux pumps, which are a primary mechanism of antibiotic resistance.
Comparative Antibacterial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of antibiotics in the presence and absence of this compound and Reserpine. A lower MIC value in the presence of the alkaloid indicates a synergistic effect.
| Antibiotic | Bacterial Strain | Alkaloid (Concentration) | Fold Reduction in MIC | Reference |
| Nalidixic Acid | Escherichia coli DH5α | This compound (2) | 8 | [1] |
| Nalidixic Acid | Escherichia coli CA8000 | This compound (2) | 4-8 | [1] |
| Tetracycline | Escherichia coli MDREC-KG4 | This compound (2) | up to 8 | [1] |
| Ciprofloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) | Reserpine (20 µg/mL) | up to 4 | [2] |
| Ethidium Bromide | Streptococcus pneumoniae | Reserpine (25 µg/mL) | 50 | [3] |
| Methanol Extract | Escherichia coli | Rauwolfia serpentina extract | MIC: 10 mg/mL | [1] |
Note: The study by Dwivedi et al. (2015) did not specify the concentration of this compound used to achieve the reported fold reduction in MIC.
Experimental Protocol: Microbroth Dilution Assay for Synergy Testing
This protocol is based on the methodology described by Dwivedi et al. (2015)[1].
Objective: To determine the synergistic antibacterial activity of this compound with standard antibiotics.
Materials:
-
Bacterial strains (E. coli DH5α, CA8000, MDREC-KG4)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound solution
-
Antibiotic solutions (Nalidixic Acid, Tetracycline)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial twofold dilutions of the antibiotic in MHB in the wells of a 96-well plate.
-
To a parallel set of dilutions, add a sub-inhibitory concentration of this compound.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive controls (bacteria in MHB without antibiotic or this compound) and negative controls (MHB alone).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
The fold reduction in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of this compound.
Workflow for Synergy Testing
Antipsychotic Activity: Preclinical Evaluation
This compound has been investigated for its potential antipsychotic effects, primarily using rodent models of hyperactivity.
Comparative Antipsychotic Data
The study by Gupta et al. (2012) investigated the effects of various alkaloids from Rauwolfia tetraphylla on amphetamine-induced hyperactivity in mice[4][5]. While the study focused on other alkaloids, it provides a framework for how the antipsychotic potential of this compound could be quantified.
| Compound | Dose (mg/kg, p.o.) | Effect on Amphetamine-Induced Hyperactivity | Reference |
| This compound | Data not specified in abstract | Activity guided isolation suggests potential | [4][5] |
| 11-demethoxyreserpiline & 10-demethoxyreserpiline (mixture) | Not specified | Significant, dose-dependent reduction | [4] |
| α-yohimbine | Not specified | Significant, dose-dependent reduction | [4] |
| Reserpiline | Not specified | Significant, dose-dependent reduction | [4] |
Experimental Protocol: Amphetamine-Induced Hyperactivity Model
This protocol is based on the general methodology for this preclinical model of psychosis.
Objective: To assess the potential antipsychotic activity of this compound by measuring its effect on amphetamine-induced hyperactivity in mice.
Materials:
-
Male Swiss albino mice
-
Amphetamine solution
-
This compound solution (various doses)
-
Vehicle control (e.g., saline, DMSO)
-
Activity monitoring apparatus (e.g., open field arena with automated tracking)
Procedure:
-
Acclimatize mice to the testing room and activity chambers.
-
Administer this compound or vehicle orally (p.o.) to different groups of mice.
-
After a predetermined time (e.g., 30-60 minutes), administer amphetamine intraperitoneally (i.p.).
-
Immediately place the mice in the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-90 minutes).
-
A separate group of animals receives vehicle instead of amphetamine to serve as a baseline control.
-
Analyze the data to determine if this compound significantly reduces the hyperactivity induced by amphetamine compared to the vehicle-treated group.
Logical Flow of Antipsychotic Screening
Antihypertensive Activity: A Comparison with Reserpine
Reserpine is a well-established antihypertensive agent. While this compound is also reported to have hypotensive properties, there is a lack of publicly available, direct comparative studies with quantitative data.
Comparative Antihypertensive Data
| Compound | Patient Population | Dose | Mean Reduction in Systolic Blood Pressure (mmHg) | Mean Reduction in Diastolic Blood Pressure (mmHg) | Reference |
| Reserpine | Refractory Hypertension | 0.1 mg daily for 4 weeks | 29.3 ± 22.2 (office) / 21.8 ± 13.4 (24h ambulatory) | 22.0 ± 15.8 (office) / 15.3 ± 9.6 (24h ambulatory) | [6] |
| This compound | - | - | Data not available | Data not available | - |
Experimental Protocol: In Vivo Hypotensive Activity in Rats
This is a general protocol for assessing the hypotensive effects of a compound in a rodent model.
Objective: To determine the effect of this compound on blood pressure in normotensive or hypertensive rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats
-
Anesthetic (e.g., sodium pentobarbital)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
This compound solution for intravenous (i.v.) administration
Procedure:
-
Anesthetize the rat and surgically implant catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug administration).
-
Allow the animal to stabilize and record baseline mean arterial pressure (MAP).
-
Administer increasing doses of this compound intravenously.
-
Continuously monitor and record the changes in MAP after each dose.
-
A vehicle control group should be included to account for any effects of the solvent.
-
Plot a dose-response curve to determine the potency and efficacy of this compound in lowering blood pressure.
Signaling Pathway: Reserpine's Mechanism of Action
Reserpine exerts its antihypertensive effect by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of catecholamines (norepinephrine, dopamine) and serotonin from nerve terminals. This reduces sympathetic tone and consequently lowers blood pressure. It is plausible that this compound shares a similar mechanism of action.
Conclusion
The available published data suggests that this compound holds promise as an antibacterial synergist. However, a comprehensive and reproducible comparison with its well-studied isomer, Reserpine, is hampered by the limited availability of quantitative data on its antipsychotic and antihypertensive effects. The provided experimental protocols and diagrams offer a framework for future studies aimed at rigorously evaluating the therapeutic potential of this compound and ensuring the reproducibility of findings in this area. Further research is warranted to generate the necessary data for a more complete comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Efflux Pump Inhibitor Reserpine Selects Multidrug-Resistant Streptococcus pneumoniae Strains That Overexpress the ABC Transporters PatA and PatB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity guided isolation of antipsychotic constituents from the leaves of Rauwolfia tetraphylla L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Isoreserpiline
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of isoreserpiline, a bioactive alkaloid. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound may not always be readily available, data from related compounds, such as reserpine, can offer initial guidance. Always handle this compound and any resulting waste with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach to ensure safety and environmental protection. The following steps outline the recommended procedure for managing this compound waste in a laboratory setting.
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused product, solutions, contaminated lab supplies (e.g., pipette tips, gloves, bench paper), and empty containers, should be considered hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.[2] For instance, keep it separate from acids, bases, and oxidizing agents.
-
-
Container Selection and Labeling :
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[3][4][5] The original container, if in good condition, is an ideal choice.[2][5]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[4] Avoid using abbreviations or chemical formulas. The label should also include the accumulation start date.
-
-
Waste Accumulation and Storage :
-
Disposal of Different Waste Forms :
-
Solid Waste : For dry, solid this compound waste, such as powder or contaminated lab supplies, double-bag the materials in clear plastic bags before placing them in the designated hazardous waste container.[3]
-
Liquid Waste : Aqueous solutions of this compound should be collected in a sealed, compatible container. Do not dispose of this compound solutions down the drain, as this is generally not permissible for bioactive compounds.[6]
-
Empty Containers : Triple-rinse empty this compound containers with a suitable solvent.[4] The rinsate must be collected and treated as hazardous waste. After rinsing, the container can often be disposed of as regular trash, but be sure to deface the original label.[4]
-
-
Arranging for Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and final disposal.[7]
-
Do not attempt to treat or neutralize this compound waste unless you have a specifically approved and validated protocol. High-temperature incineration by a licensed facility is the recommended disposal method for many pharmaceutical wastes.[8]
-
Quantitative Data Summary
| Parameter | Guideline | Citation |
| pH for Drain Disposal (General) | Between 5.5 and 10.5 (Not recommended for this compound) | [6] |
| Maximum Satellite Accumulation | Up to 55 gallons of a single hazardous waste stream | [3] |
| Time Limit for Accumulation | Must be collected within 90 days of the start date | [3] |
Experimental Protocols
The standard and recommended "experimental protocol" for the disposal of this compound is not one of laboratory manipulation but of procedural adherence to hazardous waste regulations. The key steps are outlined in the disposal workflow below.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. health.qld.gov.au [health.qld.gov.au]
Personal protective equipment for handling Isoreserpiline
Audience: This guide is intended for researchers, scientists, and drug development professionals engaged in the handling and use of Isoreserpiline.
Disclaimer: this compound is a research chemical and should be considered hazardous until more comprehensive safety information is available.[1] This guide synthesizes available data and general laboratory safety principles to provide essential operational and safety protocols. Always consult your institution's safety officer and the most current Safety Data Sheet (SDS) before handling this compound.
Hazard Identification & Immediate Precautions
Immediate actions required upon exposure:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4]
-
After Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]
-
After Swallowing: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the minimum required PPE for handling this compound.
| Operation | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Handling Solid Compound (weighing, transfers) | Laboratory coat or chemical-resistant suit (e.g., Tyvek)[6] | Nitrile or neoprene gloves (inspect before use)[7] | Tightly fitting safety goggles or a face shield[7][8] | Certified filtering half mask (e.g., N95) or half mask with appropriate filters[8] |
| Preparing Solutions (dissolving in solvents like DMSO[1]) | Laboratory coat with a chemical-resistant apron | Chemical-resistant gloves (e.g., Nitrile, Neoprene) with extended cuffs[7] | Chemical safety goggles and a face shield[7][8] | Work within a certified chemical fume hood to avoid aerosol formation[5] |
| General Laboratory Use | Laboratory coat | Nitrile gloves | Safety glasses with side shields | Not required if handling is within a fume hood |
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.
Operational and Logistical Plans
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form or creating solutions.[4]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands and any exposed skin thoroughly after handling.[1][4]
-
Inert Atmosphere: When preparing stock solutions, it is recommended to purge the solvent with an inert gas.[1]
Storage Conditions:
| Parameter | Requirement |
| Temperature | Store at -20°C.[1] |
| Container | Keep in a tightly closed container.[3] |
| Environment | Store in a dry, well-ventilated place. |
| Stability | Stable for at least 4 years under recommended conditions.[1] |
Chemical waste disposal must adhere to institutional guidelines and local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.[9]
Waste Categories:
-
Solid Waste: Unused or expired solid this compound.
-
Liquid Waste: Solutions containing this compound and contaminated solvents.
-
Contaminated Materials: Used PPE (gloves, masks), pipette tips, vials, and other lab consumables that have come into contact with the compound.
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound-related waste materials.
Decontamination:
-
Work Surfaces: Clean all surfaces where this compound was handled with an appropriate solvent (e.g., ethanol, isopropanol) followed by a detergent solution.
-
Equipment: Reusable equipment should be thoroughly rinsed with a suitable solvent to remove any residue before standard cleaning procedures.
-
Spills: In case of a spill, evacuate the area. Wear full PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. westliberty.edu [westliberty.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. psdcdn.blob.core.windows.net [psdcdn.blob.core.windows.net]
- 6. solutionsstores.com [solutionsstores.com]
- 7. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. health.qld.gov.au [health.qld.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
